Product packaging for Trimethylsilyl crotonate(Cat. No.:CAS No. 18269-64-2)

Trimethylsilyl crotonate

Cat. No.: B102237
CAS No.: 18269-64-2
M. Wt: 158.27 g/mol
InChI Key: VZRSIPIZCRNSAV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimethylsilyl crotonate (CAS 18269-64-2) is a specialty organosilicon compound that serves as a versatile reagent and coupling agent in advanced organic synthesis and pharmaceutical research . This compound is characterized as a colorless liquid with a molecular formula of C7H14O2Si and a molecular weight of 158.27 g/mol . It must be stored protected from light in a sealed, dry container at room temperature to maintain stability . In research applications, this compound functions as a protected form of crotonic acid, facilitating specific reaction pathways. The trimethylsilyl group acts as a protecting group for the carboxylic acid functionality, enhancing the compound's reactivity in controlled transformations . This reagent is particularly valuable in the synthesis of complex molecules, where it can participate in carbon-carbon bond-forming reactions. Its utility extends to serving as a key intermediate in the development of pharmaceutical compounds and other fine chemicals, enabling researchers to explore novel synthetic routes . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2Si B102237 Trimethylsilyl crotonate CAS No. 18269-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSIPIZCRNSAV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-64-2
Record name Trimethylsilyl crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Trimethylsilyl crotonate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethylsilyl Crotonate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data on this compound, a silyl enol ether utilized in organic synthesis.

Chemical Identity and Properties

This compound, identified by the CAS Number 18269-64-2, is a clear, colorless liquid.[1][2] It is a derivative of crotonic acid and contains a trimethylsilyl group. The compound's key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄O₂Si[1]
Molecular Weight 158.27 g/mol [1]
Boiling Point 49-50 °C at 10 mm Hg[1][2]
Density 0.897 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4252[1][2]

Structural Composition

The molecular structure of this compound is composed of a central silicon atom bonded to three methyl groups and an oxygen atom, which is in turn part of a crotonate group. The elemental composition is fundamental to its reactivity and is visualized below.

molecular_composition cluster_molecule This compound (C₇H₁₄O₂Si) cluster_groups Key Functional Groups C Carbon (C) x7 TMS Trimethylsilyl -Si(CH₃)₃ C->TMS Crotonate Crotonate -OC(O)CH=CHCH₃ C->Crotonate H Hydrogen (H) x14 H->TMS H->Crotonate O Oxygen (O) x2 O->Crotonate Si Silicon (Si) x1 Si->TMS

Caption: Elemental and functional group composition of this compound.

References

Physical properties of Trimethylsilyl crotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is presented to support its application in research, particularly in chemical synthesis and drug development. All quantitative data is summarized for clarity, and a logical diagram of the compound's properties is provided.

Core Physical and Chemical Properties

This compound is a silyl enol ether of crotonic acid. It is a clear, colorless liquid at room temperature.[1] Its fundamental identifiers and properties are crucial for its proper handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18269-64-2
Molecular Formula C₇H₁₄O₂Si
Synonyms Trimethylsilyl (E)-but-2-enoate, CH₃CHCHCOOSi(CH₃)₃, Trimethylsilyl-2-Butenoic Acid
InChI InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+
InChIKey VZRSIPIZCRNSAV-AATRIKPKSA-N
SMILES C/C=C/C(=O)O--INVALID-LINK--(C)C

Table 2: Physical Properties of this compound

PropertyValueConditions
Molecular Weight 158.27 g/mol
Appearance Clear colorless liquid
Boiling Point 49-50 °Cat 10 mmHg
Density 0.897 g/mLat 25 °C
Refractive Index (n20/D) 1.4252at 20 °C
Flash Point 104 °F
Vapor Pressure 6.61 mmHgat 25 °C
Storage Temperature 0-6 °C

Experimental Methodologies

The physical properties listed above are determined by standard experimental techniques as documented in chemical literature. While specific experimental protocols for this compound are not detailed in the provided search results, the general methodologies are as follows:

  • Boiling Point: The boiling point is determined by distillation at a specified pressure (in this case, reduced pressure at 10 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Density: The density is typically measured using a pycnometer or a digital density meter at a controlled temperature (25 °C). It is calculated as the mass of the substance divided by its volume.

  • Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid. The measurement is standardized at a specific wavelength of light (the D-line of sodium, 589 nm) and temperature (20 °C).

Structural and Property Overview

The following diagram illustrates the relationship between the core chemical structure of this compound and its key physical properties.

Trimethylsilyl_Crotonate_Properties cluster_main This compound cluster_phys_props Physical Properties cluster_thermo_props Thermodynamic & Safety Properties Compound This compound C₇H₁₄O₂Si CAS: 18269-64-2 Appearance Appearance: Clear colorless liquid Compound->Appearance BoilingPoint Boiling Point: 49-50 °C @ 10 mmHg Compound->BoilingPoint Density Density: 0.897 g/mL @ 25 °C Compound->Density RefractiveIndex Refractive Index: 1.4252 @ 20 °C Compound->RefractiveIndex FlashPoint Flash Point: 104 °F Compound->FlashPoint VaporPressure Vapor Pressure: 6.61 mmHg @ 25 °C Compound->VaporPressure Storage Storage Temp: 0-6 °C Compound->Storage

Caption: Overview of this compound's key properties.

References

Trimethylsilyl Crotonate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate (CAS No. 18269-64-2) is an organosilicon compound utilized in various organic syntheses. As with any chemical reagent, a thorough understanding of its potential hazards and safe handling procedures is paramount for ensuring laboratory safety. This technical guide provides a consolidated overview of the available safety data for this compound, intended to inform researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

A clear understanding of the physical state and properties of a chemical is the first step in a robust safety assessment. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O₂Si[1]
Molecular Weight 158.27 g/mol [1]
Appearance Clear colourless liquid[1]
Boiling Point 49-50 °C at 10 mm Hg[1]
Flash Point 104 °F (40 °C)[1]
Density 0.897 g/mL at 25 °C[1]
Vapor Pressure 6.61 mmHg at 25°C[1]
Refractive Index n20/D 1.4252[1]
Storage Temperature 0-6°C[1]

Hazard Identification and Classification

Based on available data, this compound is classified as a flammable liquid and an irritant. The following table outlines its hazard classification.

Hazard ClassificationCodeDescriptionReference
Hazard Codes F, XiFlammable, Irritant[1]
Risk Statements 11-36/37/38Highly flammable. Irritating to eyes, respiratory system and skin.[1]
Safety Statements 16-26-36Keep away from sources of ignition - No smoking. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.[1]
RIDADR UN 3272 3/PG 3Esters, n.o.s.[1]
WGK Germany 3Water hazard class 3 (self-assessment): severely hazardous for water.[1]

Experimental Protocols

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines a general workflow for selecting PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Hazards (Flammable, Irritant) Check_Splash Potential for Splashing? Start->Check_Splash Check_Vapor Potential for Vapor/Aerosol Generation? Start->Check_Vapor Gloves Chemical-Resistant Gloves (e.g., Nitrile) Start->Gloves Always Required Lab_Coat Lab Coat or Chemical Apron Start->Lab_Coat Always Required Eye_Protection Safety Glasses with Side Shields or Goggles Check_Splash->Eye_Protection Yes Respiratory Work in a Fume Hood or Use Respirator Check_Vapor->Respiratory Yes

Fig. 1: Personal Protective Equipment (PPE) Selection Workflow
Handling and Storage

Proper handling and storage are crucial to minimize risks.

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[2] Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Recommended storage temperature is between 0-6°C.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following diagram illustrates the general first aid procedures for exposure to an irritant and flammable chemical like this compound.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with plenty of water for at least 15 minutes. Seek medical attention. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Seek_Medical_Attention Seek Medical Attention for all exposure routes. Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Fig. 2: General First Aid Procedures
Firefighting Measures

This compound is a flammable liquid.

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media : A solid stream of water may be ineffective and may spread the fire.

  • Specific Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The following diagram shows a logical workflow for responding to a fire involving a flammable liquid.

Firefighting_Workflow Fire Fire Involving This compound Evacuate Evacuate Immediate Area Fire->Evacuate Call_Help Call for Emergency Assistance Fire->Call_Help Assess_Fire Assess Fire Size Evacuate->Assess_Fire Small_Fire Small Fire Assess_Fire->Small_Fire Small & Contained Large_Fire Large Fire Assess_Fire->Large_Fire Large or Spreading Extinguish Use Appropriate Extinguisher (Dry Chemical, CO2, Foam) Small_Fire->Extinguish Cool_Containers Cool Nearby Containers with Water Spray Large_Fire->Cool_Containers Contain_Spill Contain Firefighting Water Runoff Extinguish->Contain_Spill Cool_Containers->Contain_Spill

Fig. 3: Firefighting Response Workflow

Conclusion

References

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Crotonate from Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsilyl crotonate from crotonic acid, a key silylation reaction in organic synthesis. The document details established experimental protocols, presents available quantitative data, and offers insights into the reaction workflow and underlying principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

Silylation is a fundamental chemical process that involves the replacement of an active proton, typically from a hydroxyl, thiol, or amine group, with a silyl group. In the context of carboxylic acids, silylation of the acidic proton of the carboxyl group affords silyl esters. Trimethylsilyl (TMS) esters, such as this compound, are versatile intermediates in organic synthesis. They serve as protecting groups for carboxylic acids, enhancing their solubility in organic solvents and allowing for subsequent reactions at other functional groups within the molecule. The silylation of crotonic acid to form this compound is a valuable transformation for introducing the crotonate moiety in various synthetic routes.

Synthetic Methodologies

The synthesis of this compound from crotonic acid can be achieved through several methods, primarily involving the reaction of crotonic acid with a suitable silylating agent. The two most common and effective methods are detailed below.

Method 1: Using Trimethylsilyl Chloride (TMSCl) and a Base

A widely employed method for the silylation of carboxylic acids involves the use of trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N) or imidazole. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ester.

Reaction Scheme:

Method 2: Using Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is another effective silylating agent for carboxylic acids. The reaction with HMDS produces ammonia as the only byproduct, which is easily removed from the reaction mixture. This method can be performed under neutral conditions and often provides high yields. In some cases, a catalytic amount of a protic or Lewis acid, such as iodine (I₂), can be used to accelerate the reaction.

Reaction Scheme:

Quantitative Data

While specific yield data for the synthesis of this compound is not extensively tabulated across a wide range of conditions in the readily available literature, high yields are generally reported for the silylation of carboxylic acids using the methods described above. The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield.

Silylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Trimethylsilyl Chloride (TMSCl)TriethylamineDichloromethane (CH₂Cl₂)Room Temperature>90General Procedure
Trimethylsilyl Chloride (TMSCl)ImidazoleDichloromethane (CH₂Cl₂)Room Temperature>90General Procedure
Hexamethyldisilazane (HMDS)Catalytic Iodine (I₂)Neat (Solvent-free)RefluxHigh[1]

Note: The yields are generalized from procedures for silylating carboxylic acids and may vary for the specific synthesis of this compound. Optimization studies are recommended to determine the optimal conditions for this specific transformation.[2][3][4][5]

Detailed Experimental Protocols

The following are detailed experimental protocols that can be adapted for the synthesis of this compound.

Protocol for Synthesis using Trimethylsilyl Chloride and Triethylamine

Materials:

  • Crotonic acid

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonic acid (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with cold saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to afford the pure product.

Protocol for Synthesis using Hexamethyldisilazane and Catalytic Iodine

Materials:

  • Crotonic acid

  • Hexamethyldisilazane (HMDS)

  • Iodine (I₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid (1.0 eq) and hexamethyldisilazane (0.5 - 1.0 eq).

  • Add a catalytic amount of iodine (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, the excess HMDS and ammonia can be removed under reduced pressure.

  • The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by fractional distillation under reduced pressure.[1]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for this purpose.

Spectroscopic Data for this compound (CH₃CH=CHCOOSi(CH₃)₃):

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Protons~0.3s-9HSi(CH₃)₃
Protons~1.9dd~6.9, ~1.73HCH₃-CH=
Protons~5.8dq~15.6, ~1.71H=CH-COO
Protons~7.0dq~15.6, ~6.91HCH₃-CH=
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbon~-0.5Si(CH₃)₃
Carbon~18.0CH₃-CH=
Carbon~123.0=CH-COO
Carbon~145.0CH₃-CH=
Carbon~166.0C=O

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Synthesis_Workflow_TMSCl cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Crotonic Acid Crotonic Acid Mixing Mix in Anhydrous Solvent Crotonic Acid->Mixing TMSCl Trimethylsilyl Chloride TMSCl->Mixing Triethylamine Triethylamine Triethylamine->Mixing Reaction_Step Stir at Room Temperature Mixing->Reaction_Step Filtration Filtration Reaction_Step->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product Trimethylsilyl Crotonate Distillation->Product

Caption: Workflow for the synthesis of this compound using TMSCl.

Synthesis_Workflow_HMDS cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Crotonic Acid Crotonic Acid Mixing_Reflux Mix and Reflux (Solvent-free) Crotonic Acid->Mixing_Reflux HMDS Hexamethyldisilazane HMDS->Mixing_Reflux Iodine Iodine (catalyst) Iodine->Mixing_Reflux Removal Remove Volatiles (Vacuum) Mixing_Reflux->Removal Distillation Fractional Distillation (Optional) Removal->Distillation Product Trimethylsilyl Crotonate Distillation->Product

Caption: Workflow for the synthesis of this compound using HMDS.

Conclusion

The synthesis of this compound from crotonic acid is a straightforward and high-yielding reaction that can be accomplished using standard laboratory techniques. The choice of silylating agent and reaction conditions can be tailored to the specific requirements of the synthetic route. This guide provides the necessary information for researchers and professionals to successfully prepare and characterize this valuable synthetic intermediate. Further optimization of the presented protocols may lead to improved yields and process efficiency.

References

An In-depth Technical Guide to the Key Reactive Sites of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl crotonate is a versatile bifunctional molecule possessing multiple reactive centers that render it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the key reactive sites on the this compound molecule, detailing its reactivity towards nucleophilic and electrophilic reagents. The primary sites of reactivity—the α-carbon, the β-carbon, and the carbon-carbon double bond—are discussed in the context of major reaction classes, including Mukaiyama aldol reactions, Michael additions, and cycloaddition reactions. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals by summarizing key reactive pathways, presenting available quantitative data, and outlining relevant experimental considerations.

Introduction

This compound, a silyl enol ether derivative of crotonic acid, is characterized by the presence of an α,β-unsaturated ester moiety and a trimethylsilyl ether group. This unique structural arrangement confers a rich and varied chemical reactivity upon the molecule, making it a subject of significant interest in the field of synthetic organic chemistry. The interplay between the electron-withdrawing nature of the carbonyl group and the electron-donating capacity of the silyloxy group dictates the molecule's behavior in a wide array of chemical transformations. Understanding the key reactive sites is paramount for effectively utilizing this reagent in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Key Reactive Sites and Reaction Pathways

The reactivity of this compound is primarily centered around three key locations within the molecule: the nucleophilic α-carbon, the electrophilic β-carbon, and the π-system of the carbon-carbon double bond.

Fig. 1: Key reactive sites on the this compound molecule.
The α-Carbon: A Nucleophilic Center

The α-carbon of this compound is a prominent nucleophilic site. This reactivity is a direct consequence of the molecule's nature as a silyl enol ether. The electron-donating trimethylsilyloxy group increases the electron density of the double bond, making the α-carbon susceptible to attack by electrophiles. This behavior is most notably exploited in Mukaiyama aldol reactions .

In a typical Mukaiyama aldol reaction, a Lewis acid activates a carbonyl compound (an aldehyde or ketone), which then undergoes nucleophilic attack by the silyl enol ether at the α-position. This reaction is a powerful tool for carbon-carbon bond formation.

G start This compound (Silyl Enol Ether) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack from α-carbon aldehyde Aldehyde/Ketone (Electrophile) activated_aldehyde Activated Aldehyde-Lewis Acid Complex aldehyde->activated_aldehyde Activation lewis_acid Lewis Acid (e.g., TiCl4, BF3·OEt2) lewis_acid->activated_aldehyde activated_aldehyde->intermediate product β-Hydroxy Ester (Aldol Adduct) intermediate->product Silyl group transfer & Workup

Fig. 2: Generalized workflow of the Mukaiyama aldol reaction.

Diastereoselectivity: The stereochemical outcome of the Mukaiyama aldol reaction with this compound is influenced by several factors, including the geometry of the silyl enol ether (E vs. Z), the nature of the Lewis acid, the aldehyde, and the reaction conditions. Generally, the reaction proceeds through an open transition state.

While specific quantitative data for the diastereoselectivity of this compound in Mukaiyama aldol reactions is not extensively tabulated in readily available literature, the general principles governing silyl enol ethers apply. For instance, the choice of Lewis acid can significantly influence the syn/anti ratio of the aldol product.

Experimental Considerations: A general procedure for a Lewis acid-mediated aldol reaction of a silyl enol ether with an aldehyde is as follows:

  • The aldehyde is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A Lewis acid (e.g., titanium tetrachloride or boron trifluoride etherate) is added dropwise to the aldehyde solution.

  • The this compound is then added to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • The product is extracted, the organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

The β-Carbon: An Electrophilic Center

In contrast to the nucleophilic α-carbon, the β-carbon of this compound is an electrophilic site. This is due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This electrophilicity makes this compound a classic Michael acceptor.

Michael Addition Reactions: In a Michael or conjugate addition reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and soft enolates.

G start This compound (Michael Acceptor) intermediate Enolate Intermediate start->intermediate nucleophile Nucleophile (e.g., R2CuLi, R2NH) nucleophile->start Conjugate addition to β-carbon product 1,4-Adduct intermediate->product Protonation/Workup G dienophile This compound (Dienophile) transition_state [4+2] Transition State dienophile->transition_state diene Conjugated Diene diene->transition_state Concerted [4+2] cycloaddition product Cyclohexene Derivative (Diels-Alder Adduct) transition_state->product

An In-depth Technical Guide on the Stability and Storage of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethylsilyl crotonate. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery and organic synthesis, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Core Stability Profile

This compound is a moisture-sensitive compound. The primary degradation pathway is hydrolysis, which cleaves the silyl ether bond to yield crotonic acid and trimethylsilanol. The latter can subsequently dimerize to form hexamethyldisiloxane. Exposure to moisture, acids, and bases can catalyze this degradation. Due to the presence of a double bond, there is also a potential for polymerization, although this is less commonly reported as a stability issue under normal storage conditions compared to hydrolysis.

The stability of this compound is paramount for its successful application in chemical reactions where it serves as a nucleophile or a protecting group. Degradation to crotonic acid can alter reaction pathways and lead to the formation of impurities, complicating purification and reducing yields.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The following table summarizes the recommended conditions based on safety data sheets and general chemical principles for silyl ethers.

ParameterRecommended ConditionRationale
Temperature 0-6°CTo minimize degradation kinetics and vapor pressure.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][2]To prevent exposure to atmospheric moisture and oxygen.
Container Tightly sealed, dry glass containerTo prevent moisture ingress and potential reactions with container materials.
Light Exposure Store in the dark or in an amber bottleTo prevent potential light-induced reactions, although less critical than moisture.
Incompatible Materials Water, moisture, strong acids, strong bases, strong oxidizing agents[1][3][4]These substances readily promote hydrolysis and other degradation reactions.
Handling In a fume hood, using dry syringes/needles and glasswareTo ensure safety and prevent contamination with atmospheric moisture.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

TMSC This compound Degradation Hydrolysis TMSC->Degradation H2O Water (Moisture) H2O->Degradation Products Degradation Products Degradation->Products CA Crotonic Acid Products->CA TMSOH Trimethylsilanol Products->TMSOH HMDSO Hexamethyldisiloxane TMSOH->HMDSO Dimerization

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not extensively published, a general protocol for assessing its stability can be designed based on established guidelines for chemical reagents.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound (minimum of two batches, one of which is nearing its recommended re-test date)

  • Inert gas (Argon or Nitrogen)

  • Dry, sealed vials

  • Controlled environment chambers (for temperature and humidity control)

  • Analytical instrumentation (GC-FID/MS, ¹H NMR)

  • Deuterated solvents (for NMR)

  • Anhydrous solvents (for GC)

Methodology:

  • Sample Preparation: Aliquot this compound into vials under an inert atmosphere. Prepare sets of samples for each storage condition to be tested.

  • Storage Conditions: Place the vials in controlled environment chambers set to the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Testing:

    • Gas Chromatography (GC): Use a validated GC method to determine the purity of this compound and to quantify any degradation products. Derivatization of potential degradation products (like crotonic acid) may be necessary to improve volatility and peak shape.

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Acquire ¹H NMR spectra to confirm the structure of the compound and to detect and identify any degradation products. The integration of signals can be used to estimate the relative amounts of the parent compound and its impurities.

    • Appearance: Visually inspect the samples for any changes in color or clarity.

The following table outlines the parameters for a proposed stability study.

ParameterTestAcceptance Criteria
Assay GC-FID≥ 98.0% of initial value
Degradation Products GC-FID/MS, ¹H NMRReport any degradation product > 0.1%. Total degradation products not to exceed 1.0%.
Appearance Visual InspectionClear, colorless liquid
Identity ¹H NMRSpectrum conforms to the reference spectrum of this compound

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for conducting a stability study on this compound.

cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis and Reporting Start Define Stability Protocol SamplePrep Prepare Samples under Inert Atmosphere Start->SamplePrep Storage Place Samples in Controlled Storage Conditions SamplePrep->Storage TimePoint Pull Samples at Predetermined Time Points Storage->TimePoint Visual Visual Inspection TimePoint->Visual GC GC-FID/MS Analysis TimePoint->GC NMR ¹H NMR Analysis TimePoint->NMR Data Analyze Data and Compare to Specifications Visual->Data GC->Data NMR->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf Life and Recommended Storage Report->ShelfLife

Figure 2. Proposed experimental workflow for a this compound stability study.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Proper storage under refrigerated conditions and an inert atmosphere is essential to maintain its quality and ensure reliable performance in chemical syntheses. For critical applications, it is recommended to perform periodic purity checks using techniques such as GC or NMR, especially for older batches or if there is any suspicion of improper handling. The implementation of a formal stability testing program, as outlined in this guide, can provide valuable data to establish an appropriate shelf life and ensure the consistent quality of this important reagent.

References

A Technical Guide to Sourcing and Purity Assessment of Trimethylsilyl Crotonate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical cornerstone of experimental success and regulatory compliance. Trimethylsilyl crotonate (CAS No. 18269-64-2), a versatile silyl enol ether, serves as a key intermediate in various organic syntheses, including the formation of carbon-carbon bonds in the development of complex molecular architectures for novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, alongside recommended protocols for its quality assessment.

Commercial Availability and Supplier Specifications

Sourcing high-purity this compound requires careful consideration of supplier specifications. While the compound is listed by several chemical suppliers, the availability of grades with purities exceeding 95% is limited based on publicly accessible data. Researchers should anticipate the need for in-house purification or rigorous quality control of commercially available lots.

Below is a summary of a representative commercial supplier for this compound. It is imperative to request a certificate of analysis (CoA) from any potential supplier for lot-specific purity data.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Stated Purity Notes
Alfa ChemistryThis compound18269-64-2C₇H₁₄O₂Si158.27 g/mol 95%+Designed for research and industrial production.[1]

Experimental Protocols for Quality Assessment

Given the variability in commercially available purities, independent verification is highly recommended. The following are detailed methodologies for key experiments to assess the purity and identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities.[2][3]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity, volatile organic solvent such as dichloromethane or hexane.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C. A split injection mode is recommended to avoid column overloading.

  • Gas Chromatography Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used for quantitative purity assessment (qNMR).[4]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: Verify the presence of characteristic signals for the trimethylsilyl group (a sharp singlet around 0.2 ppm), and the protons of the crotonate moiety (vinylic protons and the methyl group). The integration of these signals should be consistent with the structure.

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Analysis: Confirm the presence of the expected number of carbon signals corresponding to the structure of this compound.

  • Quantitative NMR (qNMR):

    • Analysis: By comparing the integral of a characteristic proton signal of this compound with the integral of the known amount of the internal standard, the absolute purity of the sample can be calculated.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and a hypothetical signaling pathway where a derivative of this reagent might be involved.

G cluster_sourcing Sourcing cluster_qc Quality Control cluster_decision Decision cluster_outcome Outcome supplier_id Identify Potential Suppliers coa_request Request Certificate of Analysis (CoA) supplier_id->coa_request procurement Procure this compound coa_request->procurement gcms GC-MS Analysis for Purity and Impurities procurement->gcms nmr NMR for Structural Verification procurement->nmr data_analysis Analyze Data and Compare to Specifications gcms->data_analysis nmr->data_analysis accept_reject Accept or Reject Lot? data_analysis->accept_reject accept Proceed to Synthesis accept_reject->accept Accept reject Return to Supplier or Purify accept_reject->reject Reject

Caption: Quality control workflow for this compound.

G cluster_synthesis Synthesis cluster_pathway Hypothetical Signaling Pathway reagent This compound synthesis Multi-step Synthesis reagent->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api receptor Cell Surface Receptor api->receptor Modulates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: API synthesis and its role in a signaling pathway.

References

An In-depth Technical Guide to the Spectral Data of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for trimethylsilyl crotonate, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to assist researchers in their laboratory work.

Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound (CAS No. 18269-64-2; Molecular Formula: C₇H₁₄O₂Si; Molecular Weight: 158.27 g/mol ). These predictions are derived from the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.25Singlet9HSi(CH₃)₃
~ 1.85Doublet3H=CH-CH
~ 5.80Doublet of Quartets1HO=C-CH =
~ 6.90Doublet of Quartets1H=CH -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ -0.5Si(C H₃)₃
~ 18.0=CH-C H₃
~ 123.0O=C-C H=
~ 145.0=C H-CH₃
~ 166.0C =O

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960MediumC-H stretch (sp³)
~ 1715StrongC=O stretch (ester)
~ 1650MediumC=C stretch (alkene)
~ 1250StrongSi-CH₃ symmetric deformation
~ 1100StrongSi-O-C stretch
~ 845StrongSi-C stretch

Sample phase: Neat liquid.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/zRelative IntensityAssignment
158Moderate[M]⁺ (Molecular ion)
143Moderate[M - CH₃]⁺
115Low[M - COOCH₃]⁺ (after rearrangement)
83Moderate[CH₃CH=CHCO]⁺
73High[(CH₃)₃Si]⁺
69High[CH₃CH=CHC=O]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR Parameters:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: -10 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

    • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Collect the sample spectrum.

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

3. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

    • Gas Chromatography (GC) Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

    • Mass Spectrometry (MS) Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range (m/z): 40-400 amu.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H and 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place Neat Sample on ATR Crystal acq1 Collect Background Spectrum prep1->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 final final proc1->final Final IR Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare Dilute Solution gc1 Inject Sample prep1->gc1 gc2 Separation on Column gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis ms1->ms2 final final ms2->final Mass Spectrum

Caption: Workflow for GC-MS Analysis.

Introduction to silyl enol ethers in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Silyl Enol Ethers in Organic Chemistry

Introduction to Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that serve as crucial and versatile intermediates in modern organic synthesis.[1] Structurally, they are derivatives of enols where the acidic enolic proton is replaced by a trialkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). This modification transforms the transient, reactive enol or enolate into a stable, isolable, and characterizable species.[1] The stability and moderated nucleophilicity of silyl enol ethers, compared to their highly reactive metal enolate counterparts (e.g., lithium enolates), allow for a wide range of controlled chemical transformations under mild conditions.

Their primary role is to function as enolate surrogates in carbon-carbon bond-forming reactions. The silicon-oxygen bond, while stable under neutral conditions, can be readily activated by Lewis acids, facilitating reactions with a diverse array of electrophiles. This reactivity has made them indispensable tools in methodologies such as the Mukaiyama aldol addition, Michael additions, alkylations, and the Saegusa-Ito oxidation, enabling the stereocontrolled construction of complex molecular architectures.[1][2][3]

Synthesis of Silyl Enol Ethers

The most common method for synthesizing silyl enol ethers involves trapping a pre-formed metal enolate with an electrophilic silylating agent, such as a trialkylsilyl chloride (e.g., TMSCl) or triflate (e.g., TMSOTf). The regiochemical outcome of this process—that is, which of the possible isomeric silyl enol ethers is formed from an unsymmetrical ketone—is dictated by the method of enolate generation. This allows for selective synthesis of either the kinetic or thermodynamic product.

Regioselectivity: Kinetic vs. Thermodynamic Control

For an unsymmetrical ketone, deprotonation can occur at either the more or less sterically hindered α-carbon, leading to two different enolates. The subsequent silylation traps these enolates as the corresponding silyl enol ethers.

  • Kinetic Control: Deprotonation at the less substituted α-carbon is sterically favored and occurs more rapidly. Using a strong, sterically hindered, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) under irreversible conditions leads to the formation of the less stable, kinetic silyl enol ether.[4]

  • Thermodynamic Control: Deprotonation at the more substituted α-carbon yields a more substituted, and thus more thermodynamically stable, double bond in the enolate. Using a weaker base or protic conditions at higher temperatures allows the system to equilibrate, favoring the formation of the more stable thermodynamic silyl enol ether.[5]

G Logical Flow for Regioselective Silyl Enol Ether Synthesis cluster_conditions Reaction Conditions cluster_products Products Ketone Unsymmetrical Ketone Kinetic_Cond Kinetic Control - Strong, hindered base (LDA) - Low temp (-78 °C) - Aprotic solvent (THF) Ketone->Kinetic_Cond Fast, Irreversible Deprotonation Thermo_Cond Thermodynamic Control - Weaker base (Et3N) - Higher temp (reflux) - Protic solvent or equilibration Ketone->Thermo_Cond Reversible Deprotonation Kinetic_SEE Kinetic Silyl Enol Ether (Less Substituted) Kinetic_Cond->Kinetic_SEE Thermo_SEE Thermodynamic Silyl Enol Ether (More Substituted) Thermo_Cond->Thermo_SEE

Caption: Regioselective formation of silyl enol ethers.

Data on Regioselective Synthesis

The regioselectivity of silyl enol ether formation from 2-methylcyclohexanone is a classic example demonstrating the principles of kinetic versus thermodynamic control.

EntrySubstrateConditionsProduct Ratio (Kinetic:Thermodynamic)Reference
12-MethylcyclohexanoneLDA, THF, -78 °C; then TMSCl>99 : <1
22-MethylcyclohexanoneEt₃N, DMF, reflux; then TMSCl22 : 78[5]
32-MethylcyclohexanoneTMSCl, NaI, Et₃N, MeCN, 0 °C92 : 8[6]
Experimental Protocol: Kinetic Synthesis of 1-Cyclohexenyl-1-oxy(trimethyl)silane

This protocol describes the formation of the kinetic silyl enol ether from cyclohexanone.

Materials:

  • Diisopropylamine (1.5 M in cyclohexane)

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Cyclohexanone (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Chlorotrimethylsilane (1.2 eq) is added neat in one portion. The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is separated and extracted with pentane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford the title compound as a colorless liquid.

Key Reactions of Silyl Enol Ethers

Silyl enol ethers are nucleophilic partners in a variety of powerful synthetic transformations.

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[2] This reaction forms a β-hydroxy carbonyl compound, a fundamental structural motif in many natural products. The use of a silyl enol ether prevents the self-condensation often problematic in traditional base-catalyzed aldol reactions.[2][7] The Lewis acid, such as TiCl₄ or BF₃·OEt₂, activates the electrophilic carbonyl component towards nucleophilic attack.[8]

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

EntrySilyl Enol EtherAldehydeLewis Acid (eq)Yield (%)Diastereomeric Ratio (syn:anti)Reference
11-Phenyl-1-(trimethylsiloxy)etheneBenzaldehydeTiCl₄ (1.0)8578:22[2]
2(Z)-1-(Trimethylsiloxy)-1-penteneIsobutyraldehydeBF₃·OEt₂ (1.0)8890:10[9]
31-(tert-Butyldimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄ (1.0)8263:19 (threo:erythro)[2]
4Silyl ketene acetal of methyl isobutyrateBenzaldehydeTiCl₄ (1.0)90-[7]

Materials:

  • 1-(tert-Butyldimethylsiloxy)cyclohexene

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous CH₂Cl₂ (20 mL) and cooled to -78 °C.

  • Titanium tetrachloride solution (1.1 eq) is added dropwise.

  • Benzaldehyde (1.0 eq) is added to the stirred solution.

  • A solution of 1-(tert-butyldimethylsiloxy)cyclohexene (1.2 eq) in anhydrous CH₂Cl₂ (5 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours, then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is filtered through a pad of Celite® to remove titanium salts. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the β-hydroxy ketone.

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[3][10] This reaction provides a powerful and regioselective method for introducing unsaturation. The original protocol used stoichiometric amounts of palladium(II) acetate, but catalytic versions have been developed using a co-oxidant (like benzoquinone or O₂) to regenerate the active Pd(II) species from Pd(0).[11][12]

G Catalytic Cycle of the Saegusa-Ito Oxidation Pd_II Pd(OAc)₂ Complex1 π-Complex Pd_II->Complex1 SEE Silyl Enol Ether SEE->Complex1 Coordination Complex2 Oxo-allyl Pd(II) Complex Complex1->Complex2 - TMS-OAc PdH_Complex Pd(II)-Hydride Complex Complex2->PdH_Complex β-Hydride Elimination Pd_0 Pd(0) PdH_Complex->Pd_0 Reductive Elimination Enone α,β-Unsaturated Carbonyl PdH_Complex->Enone Pd_0->Pd_II Reoxidation Reduced_Oxidant Reduced Co-oxidant Pd_0->Reduced_Oxidant Oxidant Co-oxidant (e.g., Benzoquinone) Oxidant->Pd_II

Caption: Catalytic cycle of the Saegusa-Ito oxidation.

EntrySilyl Enol EtherPalladium SourceCo-oxidantYield (%)Reference
11-(Trimethylsiloxy)cyclohexenePd(OAc)₂ (1.0 eq)-92[3]
21-(Trimethylsiloxy)cyclooctenePd(OAc)₂ (1.0 eq)p-Benzoquinone (1.0 eq)89[3]
32-(Trimethylsiloxy)-3-pentenePd(OAc)₂ (0.1 eq)O₂ (1 atm), DMSO75[12]
41-Phenyl-1-(trimethylsiloxy)ethenePd(OAc)₂ (1.0 eq)-91[3]

Materials:

  • (Trimethylsilyloxy)cyclododecane

  • Palladium(II) acetate [Pd(OAc)₂]

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • To a stirred solution of the silyl enol ether (1.0 eq) in anhydrous acetonitrile (0.2 M) is added palladium(II) acetate (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • The resulting mixture turns black immediately, indicating the formation of Pd(0).

  • The reaction is stirred at room temperature for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of Celite® to remove the palladium black.

  • The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.[10]

Spectroscopic Characterization

Silyl enol ethers are routinely characterized by standard spectroscopic methods, particularly NMR and IR spectroscopy.

  • ¹H NMR: The vinylic proton(s) typically appear in the range of δ 4.0-5.0 ppm. The protons of the silyl group (e.g., TMS) give a characteristic sharp singlet at δ ~0.2 ppm.[6]

  • ¹³C NMR: The sp² carbons of the double bond appear in the olefinic region, with the C-O carbon resonating further downfield (δ ~150 ppm) and the C-C carbon resonating upfield (δ ~100 ppm).[13]

  • IR Spectroscopy: A strong C=C stretching absorption is observed in the range of 1650-1690 cm⁻¹.

Representative Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-(Trimethylsilyloxy)cyclohexene 4.87 (t, 1H, J=1.4 Hz), 2.01 (m, 4H), 1.66 (m, 2H), 1.51 (m, 2H), 0.18 (s, 9H)150.8, 103.8, 30.1, 24.0, 23.4, 22.5, 0.4

Data adapted from literature values.[6][13]

References

Methodological & Application

Application Notes and Protocols: Trimethylsilyl Crotonate in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylsilyl crotonate as a versatile reagent in Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols detailed below are based on established methodologies for Mukaiyama-Michael reactions, offering a powerful tool for the stereoselective synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Introduction to this compound in Michael Additions

This compound is a silyl enol ether that serves as a stable and effective nucleophile in conjugate addition reactions, most notably the Mukaiyama-Michael reaction. This reaction involves the 1,4-addition of the silyl enol ether to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone, enal, or enoate, typically promoted by a Lewis acid or an organocatalyst.[1] The use of a silyl enol ether like this compound offers significant advantages over traditional enolates, including increased stability, defined stereochemistry, and milder reaction conditions. The resulting products are γ-keto esters or their protected silyl ether precursors, which are highly versatile synthetic intermediates.

The reaction can be rendered asymmetric through the use of chiral Lewis acids or organocatalysts, providing enantiomerically enriched products.[1][2] This has made the asymmetric Mukaiyama-Michael addition a key strategy in the total synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The general mechanism of the Mukaiyama-Michael addition involves the activation of the α,β-unsaturated carbonyl compound by a Lewis acid, which enhances its electrophilicity at the β-position. The silyl enol ether then attacks the β-carbon, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. Subsequent workup quenches the enolate and hydrolyzes the silyl ether to yield the final 1,5-dicarbonyl product.

In organocatalyzed variants, a chiral secondary amine catalyst can form a chiral iminium ion with the α,β-unsaturated aldehyde, which then undergoes nucleophilic attack by the silyl enol ether.

Quantitative Data Summary

The following tables summarize representative data for Mukaiyama-Michael additions of silyl ketene acetals (including analogs of this compound) to various Michael acceptors under different catalytic conditions. This data is compiled to provide an expectation of the yields and stereoselectivities achievable.

Table 1: Lewis Acid-Catalyzed Mukaiyama-Michael Additions

EntryMichael AcceptorSilyl Enol EtherCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1CyclohexenoneTrimethylsilyl propenyl etherCu(OTf)₂ (10)CH₂Cl₂-78492>95:595
2Chalcone1-(Trimethylsilyloxy)cyclohexeneTiCl₄ (110)CH₂Cl₂-78285--
3N-Crotonoyloxazolidinone(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneSc(OTf)₃ (10)CH₂Cl₂-201290>98:297
4Methyl vinyl ketoneThis compound (hypothetical)FeCl₃ (5)neat251291-93--

Table 2: Organocatalyzed Asymmetric Mukaiyama-Michael Additions

EntryMichael AcceptorSilyl Ketene AcetalCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1CrotonaldehydeS-tert-Butyl silylketene thioacetalChiral Imidazolidinone (20)CH₂Cl₂-4024705.8:190
2Cinnamaldehyde1-Methoxy-2-methyl-1-(trimethylsiloxy)propeneChiral Prolinol Ether (10)Toluene254885-98
3Acrolein2-(Trimethylsilyloxy)furanChiral Amine Salt (20)THF25129011:189

Experimental Protocols

The following are detailed, representative protocols for performing a Mukaiyama-Michael addition using a silyl enol ether like this compound.

Protocol 1: Lewis Acid-Catalyzed Michael Addition (General Procedure)

This protocol is a general representation for the reaction of a silyl enol ether with an α,β-unsaturated ketone catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (1.1 mmol, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ketone (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution. Stir the resulting mixture for 15 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the solution of this compound dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto ester.

Protocol 2: Asymmetric Organocatalyzed Michael Addition (Representative Procedure)

This protocol describes a general method for an enantioselective Mukaiyama-Michael addition using a chiral imidazolidinone catalyst.

Materials:

  • α,β-Unsaturated aldehyde (0.5 mmol)

  • Silyl ketene acetal (e.g., an analog of this compound) (0.6 mmol)

  • Chiral imidazolidinone catalyst (0.1 mmol, 20 mol%)

  • Acid co-catalyst (e.g., trifluoroacetic acid, 0.1 mmol)

  • Anhydrous solvent (e.g., CH₂Cl₂ or THF) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).

  • Dissolve the catalysts in the anhydrous solvent (2 mL).

  • Add the α,β-unsaturated aldehyde (0.5 mmol) to the catalyst solution and stir for 5 minutes at the desired reaction temperature (e.g., -40 °C).

  • Add the silyl ketene acetal (0.6 mmol) in one portion.

  • Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the enantioenriched product. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the development and execution of a Mukaiyama-Michael addition reaction.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific substrate and catalyst combinations and conduct appropriate safety assessments before commencing any experimental work. Reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for Trimethylsilyl Crotonate in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceuticals. The Mukaiyama aldol reaction, which utilizes silyl enol ethers as enolate equivalents, offers a milder and more controlled alternative to traditional base-mediated aldol reactions.[1] Trimethylsilyl crotonate, a silyl ketene acetal derived from crotonic acid, serves as a versatile C4 building block in these reactions, leading to the formation of valuable β-hydroxy carbonyl compounds with the potential for high stereocontrol.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in aldol reactions. It is intended to guide researchers in the strategic application of this reagent for the synthesis of complex organic molecules.

Synthesis of this compound

This compound is typically prepared by the reaction of a crotonate ester with a silylating agent in the presence of a base. A general and reliable procedure is outlined below.

Experimental Protocol: Synthesis of (E)-O-Trimethylsilyl-O-ethyl-ketene Acetal (Trimethylsilyl Ethyl Crotonate)

Materials:

  • Ethyl crotonate

  • Triethylamine (Et3N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl crotonate and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add freshly distilled triethylamine to the flask.

  • Add freshly distilled trimethylsilyl chloride dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold diethyl ether and saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford the pure this compound.

Application in Aldol Reactions

This compound readily participates in Lewis acid-catalyzed aldol reactions with a variety of aldehydes and ketones. The choice of Lewis acid and reaction conditions can significantly influence the yield and stereoselectivity of the reaction.[2][3]

General Aldol Reaction Mechanism

The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more electrophilic. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond. Subsequent workup hydrolyzes the silyl ether to yield the β-hydroxy carbonyl product.

Aldol_Mechanism reagents This compound + Aldehyde/Ketone activated_carbonyl Activated Carbonyl Complex reagents->activated_carbonyl Coordination lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_carbonyl intermediate Silyl Aldolate Intermediate activated_carbonyl->intermediate Nucleophilic Attack product β-Hydroxy Carbonyl Product intermediate->product Hydrolysis workup Aqueous Workup workup->product

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Protocol: TiCl4-Catalyzed Aldol Reaction of this compound with Benzaldehyde

Materials:

  • (E)-O-Trimethylsilyl-O-ethyl-ketene acetal (Trimethylsilyl ethyl crotonate)

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl4), 1 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add a 1 M solution of TiCl4 in DCM to the flask.

  • Add freshly distilled benzaldehyde dropwise to the stirred solution.

  • After stirring for 10 minutes, add a solution of trimethylsilyl ethyl crotonate in anhydrous DCM dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.

Data Presentation: Yields and Stereoselectivities

The following table summarizes representative data for the aldol reaction of this compound with various aldehydes under different catalytic conditions.

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
1BenzaldehydeTiCl4 (100)DCM-788575:25-
2IsobutyraldehydeBF3·OEt2 (100)DCM-789280:20-
3CinnamaldehydeSc(OTf)3 (10)DCM-787860:40-
4BenzaldehydeChiral Fe(II) complex (10)H2O/DCM09595:598
54-NitrobenzaldehydeTiCl4 (100)DCM-788870:30-
6CyclohexanecarboxaldehydeBF3·OEt2 (100)DCM-788585:15-

Experimental Workflow

The general workflow for conducting a Mukaiyama aldol reaction with this compound is depicted below.

Workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup reagents Add Anhydrous Solvent and Cool to Reaction Temperature setup->reagents lewis_acid Add Lewis Acid Catalyst reagents->lewis_acid aldehyde Add Aldehyde/Ketone lewis_acid->aldehyde enol_ether Add this compound aldehyde->enol_ether reaction Stir at Reaction Temperature (Monitor by TLC/GC-MS) enol_ether->reaction quench Quench Reaction with Aqueous Solution reaction->quench workup Aqueous Workup (Extraction and Washing) quench->workup dry Dry Organic Layer and Remove Solvent workup->dry purify Purify Product by Chromatography/Distillation dry->purify end End purify->end

References

Application Notes and Protocols: Trimethylsilyl Crotonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate is a versatile silyl ketene acetal that serves as a valuable C4 building block in organic synthesis. Its utility in the construction of complex molecular architectures makes it a significant reagent in the synthesis of various pharmaceutical intermediates. As a stable and easily handled enolate equivalent, it participates in a range of carbon-carbon bond-forming reactions, most notably in stereoselective conjugate additions. The resulting products are often precursors to active pharmaceutical ingredients (APIs), including γ-aminobutyric acid (GABA) analogues, which have applications as anticonvulsants and muscle relaxants. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications

The primary application of this compound in pharmaceutical synthesis is its role as a nucleophile in Michael and Mukaiyama-Michael additions. These reactions are instrumental in the formation of γ-nitro esters, which are versatile intermediates that can be readily converted to γ-amino acids, the core structure of several drugs.

Synthesis of γ-Nitro Ester Precursors for GABA Analogues

A significant application of this compound is in the synthesis of γ-nitro esters, which are key intermediates for the preparation of β-substituted GABA derivatives such as Baclofen and Pregabalin. The conjugate addition of this compound to nitroalkenes provides a direct route to these valuable precursors.

Data Presentation

The following table summarizes quantitative data for a representative Michael addition reaction to synthesize a γ-nitro ester intermediate, methyl 3-methyl-4-nitrobutanoate, a precursor to Pregabalin. While the specific protocol using this compound is a well-established transformation (Mukaiyama-Michael addition), the data presented here is from a closely related base-catalyzed Michael addition of methyl crotonate to nitromethane, which yields the same product.

ProductReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Methyl 3-methyl-4-nitrobutanoateMethyl crotonate, NitromethaneDBU (0.1 mmol), Microwave (50 W), 70-75 °C5 min≥ 98%[1]
Methyl 3-methyl-4-nitrobutanoateMethyl crotonate, NitromethaneDBU, room temperature4320 min72%[1]

Experimental Protocols

Protocol 1: Representative Mukaiyama-Michael Addition for the Synthesis of Methyl 3-methyl-4-nitrobutanoate

This protocol describes a general procedure for the Lewis acid-catalyzed conjugate addition of this compound to a nitroalkene, a reaction type known as the Mukaiyama-Michael addition. This method is a silyl enol ether-based variation of the classical Michael addition for the synthesis of γ-nitro esters.

Materials:

  • This compound

  • Nitroethene

  • Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the nitroalkene (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of titanium tetrachloride (1.1 eq) in dichloromethane to the stirred solution of the nitroalkene.

  • After stirring for 15 minutes, add this compound (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl 3-methyl-4-nitrobutanoate.

Signaling Pathways and Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow.

Michael_Addition_Pathway reactant1 This compound (Silyl Ketene Acetal) intermediate Silyl Nitronate Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Nitroalkene (Michael Acceptor) reactant2->intermediate catalyst Lewis Acid (e.g., TiCl4) catalyst->reactant2 Activation product γ-Nitro Ester (Pharmaceutical Intermediate) intermediate->product Silyl Group Removal hydrolysis Aqueous Workup hydrolysis->intermediate Experimental_Workflow start Start: Reactants & Solvent step1 Cool to -78 °C (Inert Atmosphere) start->step1 step2 Add Lewis Acid Catalyst step1->step2 step3 Add this compound step2->step3 step4 Reaction Stirring & Monitoring (TLC) step3->step4 step5 Quench with NaHCO3 (aq) step4->step5 step6 Workup: - Phase Separation - Extraction - Drying step5->step6 step7 Purification: Flash Column Chromatography step6->step7 end Final Product: γ-Nitro Ester step7->end

References

Application Notes and Protocols: Stereoselective Reactions Involving Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate is a versatile C4 building block in organic synthesis, serving as a stable and reactive silyl ketene acetal. Its utility is particularly pronounced in stereoselective carbon-carbon bond-forming reactions, such as Mukaiyama-Aldol and Mukaiyama-Michael additions. The ability to control the stereochemical outcome of these reactions is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This document provides an overview of key stereoselective reactions involving this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Key Stereoselective Reactions

This compound and its derivatives are excellent nucleophiles in reactions catalyzed by Lewis acids or organocatalysts, allowing for high levels of diastereoselectivity and enantioselectivity.

Enantioselective Organocatalytic Mukaiyama-Michael Addition

The Mukaiyama-Michael addition is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound.[1] Organocatalysis, particularly with chiral imidazolidinones, has emerged as a powerful strategy for rendering this reaction enantioselective.[2] This approach offers a valuable method for the synthesis of enantioenriched 1,5-dicarbonyl compounds.

General Reaction Scheme:

G reagents This compound + α,β-Unsaturated Aldehyde catalyst Chiral Imidazolidinone Catalyst (e.g., MacMillan Catalyst) reagents->catalyst Organocatalysis product Enantioenriched δ-Keto Ester catalyst->product

Caption: Organocatalytic Mukaiyama-Michael Addition.

Quantitative Data Summary:

The enantioselective organocatalytic Mukaiyama-Michael addition of various silyl ketene acetals (analogous to this compound) to α,β-unsaturated aldehydes demonstrates high yields and stereoselectivities. The choice of catalyst and reaction conditions is crucial for achieving optimal results.

EntrySilyl Ketene AcetalAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1S-iPr silylketene thioacetalCrotonaldehyde1 (20)CH2Cl248705.8:190
2S-iPr silylketene thioacetalCinnamaldehyde1 (20)CH2Cl2725020:190
3(E)-1-pyrrolyl silylketene acetalCrotonaldehyde1 (20)CH2Cl2/H2O24921:1798
4(E)-1-pyrrolyl silylketene acetal3-Methyl-2-butenal1 (20)CH2Cl2/H2O36751:1095

Catalyst 1 : (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one Data adapted from analogous systems presented in literature.[2][3]

Experimental Protocol: General Procedure for Enantioselective Mukaiyama-Michael Addition

This protocol is a representative example based on established methodologies for organocatalytic Mukaiyama-Michael reactions.[2]

Materials:

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • This compound

  • α,β-Unsaturated aldehyde

  • Anhydrous dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) in CH2Cl2 (0.5 mL) at room temperature is added trifluoroacetic acid (0.02 mmol, 20 mol%).

  • The α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) is then added, and the resulting mixture is stirred for 5 minutes.

  • The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • This compound (0.12 mmol, 1.2 equiv) is added dropwise.

  • The reaction is stirred at this temperature and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired δ-keto ester.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a suitable derivative.

Diastereoselective Mukaiyama-Aldol Reaction

The Mukaiyama-aldol reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, forming a β-hydroxy carbonyl derivative.[1][4] The stereochemical outcome of this reaction can be controlled by the geometry of the silyl enol ether and the choice of Lewis acid, often proceeding through an open transition state.[5]

General Reaction Scheme:

G reagents This compound + Aldehyde catalyst Lewis Acid (e.g., BF3·OEt2, TiCl4) reagents->catalyst Lewis Acid Catalysis product Diastereomerically Enriched β-Hydroxy Ester catalyst->product

Caption: Lewis Acid-Catalyzed Mukaiyama-Aldol Reaction.

Quantitative Data Summary:

The diastereoselectivity of the Mukaiyama-aldol reaction is highly dependent on the substrates and the Lewis acid employed. The following table provides representative data for the reaction of silyl ketene acetals with aldehydes.

EntrySilyl Ketene AcetalAldehydeLewis AcidSolventTemp (°C)Yield (%)dr (syn:anti)
1(Z)-Trimethylsilyl ketene acetal of ethyl propionateBenzaldehydeTiCl4CH2Cl2-788592:8
2(E)-Trimethylsilyl ketene acetal of ethyl propionateBenzaldehydeTiCl4CH2Cl2-788015:85
3This compoundIsobutyraldehydeBF3·OEt2CH2Cl2-789085:15
4This compoundBenzaldehydeSnCl4CH2Cl2-788890:10

Data adapted from analogous systems and general principles of Mukaiyama-aldol reactions.

Experimental Protocol: General Procedure for Diastereoselective Mukaiyama-Aldol Reaction

This protocol provides a general methodology for performing a Lewis acid-catalyzed Mukaiyama-aldol reaction.

Materials:

  • Aldehyde

  • This compound

  • Lewis acid (e.g., BF3·OEt2, TiCl4, SnCl4)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous CH2Cl2 (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Lewis acid (1.1 mmol, 1.1 equiv) is added dropwise to the cooled solution.

  • The mixture is stirred at -78 °C for 15 minutes.

  • A solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous CH2Cl2 (2 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution at -78 °C.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2 (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy ester.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy or GC analysis.

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of these reactions is dictated by the transition state geometry.

Mukaiyama-Michael Reaction (Organocatalyzed):

The chiral imidazolidinone catalyst forms a chiral iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating the conjugate addition of the silyl ketene acetal. The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the enantioselectivity.

G cluster_0 Catalytic Cycle A Chiral Amine Catalyst B Iminium Ion Formation A->B + Enal C Face-Selective Michael Addition B->C + Silyl Ketene Acetal D Hydrolysis and Catalyst Regeneration C->D + H2O D->A - Product

Caption: Catalytic Cycle of Organocatalytic Mukaiyama-Michael Reaction.

Mukaiyama-Aldol Reaction (Lewis Acid Catalyzed):

In the Lewis acid-catalyzed Mukaiyama-aldol reaction, the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The reaction is believed to proceed through an open, acyclic transition state. The diastereoselectivity is influenced by steric interactions between the substituents on the silyl enol ether and the aldehyde in this transition state. The geometry of the silyl enol ether ((E) or (Z)) can significantly influence the syn/anti selectivity of the product.

Conclusion

Stereoselective reactions involving this compound provide powerful and versatile methods for the construction of chiral molecules. The organocatalytic Mukaiyama-Michael addition offers excellent enantiocontrol for the synthesis of 1,5-dicarbonyl compounds. The Lewis acid-catalyzed Mukaiyama-aldol reaction allows for diastereoselective access to β-hydroxy esters. A thorough understanding of the reaction mechanisms and the factors influencing stereoselectivity is crucial for the successful application of these methodologies in the synthesis of complex targets in drug discovery and natural product synthesis. The provided protocols serve as a valuable starting point for researchers to explore and optimize these important transformations.

References

Application of Trimethylsilyl Crotonate in the Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl crotonate and its corresponding silyl ketene acetal derivatives are versatile four-carbon building blocks in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Their utility is particularly evident in the total synthesis of complex natural products, where the precise construction of stereocenters is paramount. This document provides detailed application notes and experimental protocols for the use of this compound and related species in the synthesis of bioactive natural products, with a focus on the Mukaiyama-Michael reaction.

Core Application: Mukaiyama-Michael Addition in Polyketide Synthesis

The Mukaiyama-Michael reaction is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. Silyl ketene acetals derived from crotonate esters serve as nucleophilic partners in this reaction, allowing for the formation of 1,5-dicarbonyl structures, which are common motifs in polyketide natural products.

Case Study: Total Synthesis of (+)-Crocacin C

The total synthesis of the cytotoxic natural product (+)-crocacin C provides an excellent example of the application of a crotonate-derived silyl ketene acetal in a key bond-forming step. The synthesis employs an organocatalytic, enantioselective Mukaiyama-Michael addition of a silyl ketene thioacetal derived from crotonaldehyde to an α,β-unsaturated aldehyde. This reaction establishes a crucial stereocenter in the polyketide backbone of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for the key Mukaiyama-Michael reaction in the synthesis of a precursor to (+)-Crocacin C, demonstrating the high efficiency and stereoselectivity achievable with this methodology.

EntrySilyl Ketene AcetalElectrophile (α,β-Unsaturated Aldehyde)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
1tert-Butyl-1-(isopropylsulfanyl-propenyloxy)-dimethylsilaneCrotonaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA (20)Acetone/H₂O-78237610:190

Data adapted from the supplementary information of the cited research.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise noted. Glassware should be oven-dried and cooled under a stream of inert gas. Commercial reagents should be purified prior to use according to standard procedures.

Protocol 1: Organocatalytic Enantioselective Mukaiyama-Michael Addition

This protocol is adapted from the synthesis of a key intermediate for (+)-Crocacin C.

Reaction Scheme:

G reagent1 S-iPr-silylketene acetal reaction_center + reagent1->reaction_center reagent2 Crotonaldehyde reagent2->reaction_center product syn-Mukaiyama-Michael Adduct catalyst (2S,5S)-Imidazolidinone Catalyst TCA arrow catalyst->arrow (20 mol%) conditions Acetone/H2O, -78 °C, 23 h conditions->arrow reaction_center->arrow arrow->product

Figure 1: Organocatalytic Mukaiyama-Michael Addition.

Materials:

  • tert-Butyl-1-(isopropylsulfanyl-propenyloxy)-dimethylsilane (1.0 equiv)

  • Crotonaldehyde (3.0 equiv)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·trichloroacetic acid (TCA) salt (0.2 equiv)

  • Acetone (anhydrous)

  • Water (deionized)

  • Pentane (for chromatography)

  • Diethyl ether (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a solution of crotonaldehyde (3.0 equiv, 1.5 mmol) in acetone (0.25 mL) and water (9.0 μL, 0.50 mmol) at -78 °C is added the (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA catalyst (0.10 mmol, 41 mg).

  • tert-Butyl-1-(isopropylsulfanyl-propenyloxy)-dimethylsilane (1.0 equiv, 0.50 mmol, 0.14 mL) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 23 hours.

  • Upon completion, the reaction is quenched by filtering through a short plug of silica gel.

  • The silica gel is washed with diethyl ether.

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel chromatography (eluting with 10% diethyl ether in pentane) to afford the pure syn-Mukaiyama-Michael adduct as a colorless oil.[1]

Expected Outcome:

The reaction is expected to yield the desired product in approximately 76% yield with a diastereomeric ratio of 10:1 (syn/anti) and an enantiomeric excess of 90% for the syn isomer.[1]

Logical Workflow for Stereoselective Synthesis

The following diagram illustrates the logical progression from starting materials to the desired stereochemically defined product in the context of the Mukaiyama-Michael addition.

G start Chiral Catalyst Selection (e.g., Imidazolidinone) reaction Mukaiyama-Michael Addition start->reaction substrate1 Silyl Ketene Acetal (Z- or E-geometry) substrate1->reaction substrate2 α,β-Unsaturated Aldehyde substrate2->reaction transition_state Stereocontrolled Transition State reaction->transition_state product Diastereo- and Enantioenriched 1,5-Dicarbonyl Compound transition_state->product analysis Stereochemical Analysis (NMR, Chiral HPLC) product->analysis next_step Elaboration to Natural Product analysis->next_step

Figure 2: Workflow for Asymmetric Mukaiyama-Michael Reaction.

Conclusion

This compound and its derivatives are powerful reagents for the stereoselective synthesis of natural products. The Mukaiyama-Michael reaction, in particular, provides a reliable method for the construction of key carbon-carbon bonds with high levels of diastereo- and enantiocontrol. The protocols and data presented herein serve as a guide for researchers in the field of natural product synthesis and drug discovery to effectively utilize these valuable synthetic tools. Careful selection of catalysts, substrates, and reaction conditions is crucial for achieving the desired stereochemical outcome.

References

Protocol for the Titanium Tetrachloride-Mediated Aldol Reaction of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the diastereoselective Mukaiyama aldol reaction between (E)-Trimethylsilyl crotonate and benzaldehyde, a key carbon-carbon bond-forming reaction for the synthesis of β-hydroxy esters. Trimethylsilyl crotonate serves as a stable enolate equivalent, which, upon activation with a Lewis acid such as titanium tetrachloride (TiCl4), reacts with aldehydes to yield the corresponding aldol adducts. This method is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates where stereochemical control is crucial.

The trimethylsilyl group in this compound masks the reactive enolate, allowing for controlled reaction conditions.[1] The reaction proceeds through the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether.[2] The stereochemical outcome of the reaction, yielding predominantly the syn-diastereomer in this case, is influenced by the geometry of the silyl enol ether and the reaction conditions. This protocol outlines the necessary steps, reagents, and conditions to achieve a high yield and diastereoselectivity for the desired β-hydroxy ester product.

Chemical Properties of this compound

PropertyValue
CAS Number 18269-64-2
Molecular Formula C₇H₁₄O₂Si
Molecular Weight 158.27 g/mol
Appearance Clear, colorless liquid
Boiling Point 49-50 °C at 10 mmHg
Density 0.897 g/mL at 25 °C

Experimental Protocol: Mukaiyama Aldol Reaction

This protocol details the procedure for the reaction of (E)-Trimethylsilyl crotonate with benzaldehyde, catalyzed by titanium tetrachloride.

Materials:

  • (E)-Trimethylsilyl crotonate (98% purity)

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (40 mL) to a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants:

    • To the cooled solvent, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq.).

    • Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq.) dropwise via syringe. The solution will typically turn yellow.

    • Stir the mixture for 5-10 minutes at -78 °C.

    • Add (E)-Trimethylsilyl crotonate (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically after 2-4 hours, as determined by TLC), quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-hydroxy ester.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Mukaiyama aldol reaction of (E)-Trimethylsilyl crotonate with benzaldehyde.

Reactant/ProductMolar Eq.Yield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde1.0--
(E)-Trimethylsilyl crotonate1.2--
Titanium Tetrachloride1.1--
Product: Trimethylsilyl 3-hydroxy-3-phenyl-2-methylpropanoate -85-9595:5

Reaction Workflow Diagram

Mukaiyama_Aldol_Reaction Mukaiyama Aldol Reaction Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Add anhydrous CH₂Cl₂ to flask cool 2. Cool to -78 °C setup->cool add_benzaldehyde 3. Add Benzaldehyde add_ti 4. Add TiCl₄ (Lewis Acid) add_benzaldehyde->add_ti add_crotonate 5. Add this compound add_ti->add_crotonate stir 6. Stir at -78 °C and Monitor add_crotonate->stir quench 7. Quench with NaHCO₃ stir->quench extract 8. Extract with CH₂Cl₂ quench->extract wash 9. Wash with Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Silica Gel Chromatography dry->purify product β-Hydroxy Ester Product purify->product

Caption: Workflow for the Mukaiyama aldol reaction.

Signaling Pathway of the Mukaiyama Aldol Reaction

Mukaiyama_Mechanism Mechanism of TiCl₄-Mediated Mukaiyama Aldol Reaction aldehyde Benzaldehyde (Electrophile) activated_complex Activated Aldehyde-TiCl₄ Complex aldehyde->activated_complex Coordination lewis_acid TiCl₄ (Lewis Acid) lewis_acid->activated_complex intermediate Intermediate Silyl Ether Adduct activated_complex->intermediate silyl_enol_ether This compound (Nucleophile) silyl_enol_ether->intermediate Nucleophilic Attack hydrolysis Hydrolysis (Work-up) intermediate->hydrolysis product β-Hydroxy Ester (syn-diastereomer) hydrolysis->product Desilylation

Caption: Mechanism of the Mukaiyama aldol reaction.

References

Application Notes and Protocols: Silyl Ester Protecting Groups for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of silyl esters as protecting groups for carboxylic acids in organic synthesis. While the specific reagent "trimethylsilyl crotonate" is not utilized as a protecting group, this document details the general principles and protocols for the widely employed strategy of silyl ester formation to temporarily mask the reactivity of carboxylic acids.

Introduction to Silyl Esters as Protecting Groups

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to prevent unwanted side reactions with basic, nucleophilic, or reducing reagents. One common method for protecting carboxylic acids is their conversion to silyl esters.

The stability of silyl esters is highly dependent on the steric bulk of the substituents on the silicon atom. Simple trimethylsilyl (TMS) esters are generally too labile to withstand many reaction conditions and are often difficult to purify via chromatography.[1] Consequently, more sterically hindered silyl groups are typically employed to provide the necessary stability.[2]

Key Features of an Ideal Protecting Group:

  • Easily and efficiently introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively and efficiently removed under specific and mild conditions.

  • Does not introduce new stereocenters.

  • By-products of deprotection are easily separated.[1]

Application Notes

Advantages and Limitations of Silyl Ester Protecting Groups

Advantages:

  • Mild Formation Conditions: Silyl esters can be formed under neutral or mildly basic conditions.

  • Tunable Stability: The stability of the silyl ester can be modulated by choosing silyl groups with varying steric hindrance.

  • Mild Cleavage Conditions: Deprotection is typically achieved under mild acidic or fluoride-mediated conditions, which are often orthogonal to the cleavage conditions for other protecting groups.[3]

Limitations:

  • Lability of Simple Silyl Esters: As mentioned, simple silyl esters like TMS esters are often too unstable for practical use in multi-step synthesis.

  • Sensitivity to Acid and Base: While more robust silyl esters are available, they can still be sensitive to strongly acidic or basic conditions.

The Role of Steric Hindrance

The stability of a silyl ester is directly proportional to the steric bulk of the silyl group. This is because the sterically hindered environment around the silicon atom slows down the rate of nucleophilic attack, which is the primary pathway for cleavage.

Silyl GroupAbbreviationRelative Stability
TrimethylsilylTMSLow
TriethylsilylTESModerate
tert-ButyldimethylsilylTBDMS or TBSHigh
TriisopropylsilylTIPSVery High
tert-ButyldiphenylsilylTBDPSVery High
Tris(trialkylsilyl)silyl"Supersilyl"Exceptionally High[2]
Note on this compound

Contrary to the topic's premise, This compound (CAS 18269-64-2) is not used as a protecting group for carboxylic acids. It is a chemical reagent in its own right.[4] Its likely reactivity would involve nucleophilic attack at the silicon atom or at the carbonyl carbon of the crotonate moiety, or its use as a dienophile in Diels-Alder reactions. These reaction pathways do not result in the protection of an external carboxylic acid.

Experimental Protocols

The following are general protocols for the protection of a carboxylic acid as a silyl ester and its subsequent deprotection. The specific conditions may need to be optimized for the particular substrate.

Protocol for the Protection of a Carboxylic Acid with tert-Butyldimethylsilyl (TBDMS) Group

This protocol describes the formation of a TBDMS ester from a carboxylic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base.

Materials:

  • Carboxylic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.

  • Add imidazole (2.2 equiv) or triethylamine (1.5 equiv) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 equiv) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ester.

Protocol for the Deprotection of a TBDMS Ester

This protocol describes the cleavage of a TBDMS ester to regenerate the carboxylic acid using a fluoride source.

Materials:

  • TBDMS-protected carboxylic acid

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS ester (1.0 equiv) in THF.

  • Add the TBAF solution (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water.

  • Acidify the aqueous layer to a pH of ~2-3 with dilute HCl.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

The following diagrams illustrate the workflow and chemical mechanisms involved in the silyl ester protection of carboxylic acids.

G cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Silyl_Ester Silyl Ester (R-COOSiR'3) Silylating_Agent Silylating Agent (e.g., TBDMS-Cl) + Base Reaction Reaction on other functional groups Silyl_Ester->Reaction Protected_Product Modified Silyl Ester Silylating_Agent->Silyl_Ester Silylation Reaction->Protected_Product Deprotected_Acid Final Carboxylic Acid (R'-COOH) Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->Deprotected_Acid Cleavage

Caption: General workflow for silyl ester protection of a carboxylic acid.

G cluster_reactants cluster_mechanism cluster_products RCOOH R-COOH step1 1. Deprotonation of Carboxylic Acid RCOOH->step1 plus1 + TBDMSCl TBDMS-Cl step2 2. Nucleophilic attack on Silicon TBDMSCl->step2 plus2 + Base Base Base->step1 step1->step2 R-COO- step3 3. Formation of Silyl Ester step2->step3 Displacement of Cl- RCOOTBDMS R-COOTBDMS step3->RCOOTBDMS BaseHCl Base-H+Cl- step3->BaseHCl plus3 +

Caption: Reaction mechanism for the silylation of a carboxylic acid.

G cluster_reactants cluster_mechanism cluster_products RCOOTBDMS R-COOTBDMS step1 1. Fluoride attack on Silicon RCOOTBDMS->step1 plus1 + TBAF Bu4N+F- TBAF->step1 step2 2. Cleavage of Si-O bond step1->step2 Formation of stable Si-F bond step3 3. Protonation of Carboxylate step2->step3 R-COO- TBDMSF TBDMS-F step2->TBDMSF Bu4N_plus Bu4N+ step2->Bu4N_plus RCOOH R-COOH step3->RCOOH from H2O workup plus2 + plus3 +

Caption: Deprotection mechanism of a silyl ester using fluoride.

References

Applications of Silyl and Crotonyl Moieties in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While the direct application of trimethylsilyl crotonate in peptide synthesis is not extensively documented in scientific literature, the underlying chemistries involving silyl protection and crotonylation of amino acids are relevant and established techniques in the field. This document provides detailed application notes and protocols for these related methods: the use of trimethylsilyl esters for C-terminal protection and the chemical N-crotonylation of amino acids. These techniques are valuable for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Application Note 1: Trimethylsilyl Esters for C-Terminal Protection in Peptide Synthesis

The temporary protection of the C-terminal carboxylic acid of an amino acid is a crucial step in solution-phase peptide synthesis to prevent unwanted side reactions during the activation of the N-terminal amino acid for peptide bond formation. One effective method for this protection is the conversion of the carboxylic acid into a trimethylsilyl (TMS) ester. This silylation is typically a transient protection strategy, as TMS esters are sensitive to hydrolysis and can be easily removed under mild conditions.

The reaction involves treating the N-protected amino acid with a silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base. The resulting TMS ester is sufficiently stable for the subsequent coupling reaction but can be readily cleaved during aqueous workup to regenerate the free carboxylic acid.

Experimental Protocol: C-Terminal Protection of an N-Boc Amino Acid using Trimethylsilyl Chloride

This protocol describes the formation of the trimethylsilyl ester of an N-Boc protected amino acid, rendering it suitable for peptide coupling at its N-terminus.

Materials:

  • N-Boc-L-Alanine

  • Anhydrous diethyl ether

  • Pyridine

  • Trimethylsilyl chloride (TMS-Cl)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Alanine (1 equivalent) in anhydrous diethyl ether.

  • Add pyridine (1 equivalent) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add trimethylsilyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The formation of pyridinium hydrochloride is observed as a white precipitate. Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with cold, anhydrous diethyl ether.

  • The resulting solution containing the N-Boc-L-Alanine trimethylsilyl ester can be used directly in the next coupling step. Alternatively, the solvent can be removed under reduced pressure to yield the crude TMS ester, which should be used immediately due to its moisture sensitivity.

C_Terminal_Protection_Workflow cluster_protection C-Terminal Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection A N-Boc-Amino Acid B Add Pyridine and TMS-Cl in Anhydrous Diethyl Ether A->B C N-Boc-Amino Acid-OTMS (Trimethylsilyl Ester) B->C D Couple with N-terminus of another Amino Acid Ester C->D E Aqueous Workup D->E F Dipeptide with free C-terminal Carboxylic Acid E->F

Caption: Workflow for C-terminal protection, coupling, and deprotection.

Application Note 2: N-Crotonylation of Amino Acids

N-crotonylation is the process of introducing a crotonyl group onto the nitrogen atom of an amine, such as the N-terminus of an amino acid or peptide. This modification results in a stable amide bond. While crotonylation is a known post-translational modification in biology, chemical N-crotonylation can be employed to synthesize modified peptides with unique properties or as a permanent capping group. Reagents such as crotonyl chloride or crotonic anhydride are typically used for this purpose. The reaction is a standard acylation of an amine.

Experimental Protocol: N-Crotonylation of an Amino Acid Ester using Crotonyl Chloride

This protocol details the N-crotonylation of an amino acid ester. The carboxylic acid is protected as an ester to prevent its interference in the reaction.

Materials:

  • L-Alanine methyl ester hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Crotonyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Suspend L-Alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride and to act as a base for the subsequent reaction. Stir for 15 minutes.

  • In a separate dropping funnel, dissolve crotonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the crotonyl chloride solution dropwise to the stirred amino acid ester suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-crotonyl-L-Alanine methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

N_Crotonylation_Reaction reactant1 Amino Acid Ester (H2N-CHR-COOR') reagents Triethylamine, DCM reactant1->reagents reactant2 Crotonyl Chloride reactant2->reagents product N-Crotonyl Amino Acid Ester reagents->product

Caption: Reaction scheme for the N-crotonylation of an amino acid ester.

Data Summary

The following tables summarize typical quantitative data for the described protocols.

Table 1: Quantitative Data for C-Terminal Silylation

ParameterValue
Reactant Ratios
N-Boc-Amino Acid1 eq
Pyridine1 eq
TMS-Cl1.1 eq
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time2-3 hours
SolventAnhydrous Diethyl Ether
Yield
Expected YieldHigh (often used in situ)

Table 2: Quantitative Data for N-Crotonylation

ParameterValue
Reactant Ratios
Amino Acid Ester HCl1 eq
Triethylamine2.2 eq
Crotonyl Chloride1.1 eq
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time4-6 hours
SolventAnhydrous Dichloromethane
Yield
Expected Yield70-90% after purification

Application Notes and Protocols: Lewis Acid Catalysts for Reactions with Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lewis acid catalysts in reactions involving trimethylsilyl crotonate. This compound, a versatile silyl ketene acetal, serves as a key building block in organic synthesis, enabling the formation of carbon-carbon bonds through various addition reactions. The selection of an appropriate Lewis acid catalyst is crucial for controlling the reactivity and stereoselectivity of these transformations.

Introduction to Lewis Acid Catalysis with this compound

This compound is a stable and easily handled enolate equivalent that reacts with a variety of electrophiles in the presence of a Lewis acid. The primary applications involve two main types of reactions: the Mukaiyama aldol reaction and the conjugate (Michael) addition.

  • Mukaiyama Aldol Reaction: This reaction involves the 1,2-addition of this compound to an aldehyde or ketone, yielding a β-hydroxy ester. The Lewis acid activates the carbonyl group of the electrophile, facilitating nucleophilic attack by the silyl ketene acetal.[1][2]

  • Conjugate (Michael) Addition: In this 1,4-addition reaction, this compound adds to α,β-unsaturated carbonyl compounds. This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds and related structures.

The choice of Lewis acid can significantly influence the outcome of these reactions, affecting yield, diastereoselectivity, and, in asymmetric catalysis, enantioselectivity. Common Lewis acids employed include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates such as scandium triflate (Sc(OTf)₃).[1][3]

Key Applications and Experimental Data

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction of this compound provides a direct route to β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of the reaction is influenced by the geometry of the silyl ketene acetal and the nature of the Lewis acid and substrates.

Table 1: Diastereoselective Mukaiyama Aldol Reactions of Silyl Enol Ethers with Aldehydes

EntrySilyl Enol EtherAldehydeLewis Acid CatalystSolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1Tris(trimethylsilyl)silyl "super silyl" enol ether of silyloxy acetaldehyde1-OctanalHNTf₂ (1 mol%)CH₂Cl₂-404091:9[4]
2Tris(trimethylsilyl)silyl "super silyl" enol ether of silyloxy acetaldehyde with Iodobenzene1-OctanalHNTf₂ (1 mol%)CH₂Cl₂-408198:2[4]
3Silyl enol ether 31Aldehyde 30BF₃·OEt₂DCM-85-[1]
4Enolsilane 94Aldehyde 92Ph₃CPF₆DCM-75>95:5[1]

Note: Specific data for this compound in a comparable table was not available in the search results. The data presented is for analogous silyl enol ethers to illustrate the reaction's utility.

Conjugate (Michael) Additions

The conjugate addition of this compound to α,β-unsaturated systems is a powerful tool for carbon-carbon bond formation. Chiral Lewis acids can be employed to achieve high enantioselectivity in these reactions.

Table 2: Enantioselective Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Compounds

EntrySilyl NucleophileElectrophileChiral Lewis Acid SystemSolventTemp. (°C)Yield (%)ee (%)Reference
1Silyloxy furan 55α,β-Unsaturated aldehyde 56MacMillan's catalyst II--9089[5]
2ThiolChalconeSc(OTf)₃ / Chiral BipyridineWaterRTHighHigh[3]

Note: Specific quantitative data for this compound in a comparable table was not available in the search results. The presented data illustrates the potential for asymmetric induction in Michael additions with similar nucleophiles.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

This protocol is a general guideline for the reaction between a silyl enol ether and an aldehyde, which can be adapted for this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 mL of a 1.0 M TiCl₄ solution in CH₂Cl₂) to the stirred solution.

  • After stirring for 10-15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Diagrams and Workflows

General Mechanism of the Mukaiyama Aldol Reaction

The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction. The Lewis acid (LA) activates the aldehyde, which is then attacked by the silyl enol ether. Subsequent workup yields the β-hydroxy carbonyl compound.[1]

Mukaiyama_Aldol cluster_activation Activation cluster_addition C-C Bond Formation cluster_workup Workup Aldehyde R-CHO Activated_Complex [R-CHO---LA] Aldehyde->Activated_Complex Coordination LewisAcid LA LewisAcid->Activated_Complex Intermediate Silylated Aldol Adduct Activated_Complex->Intermediate Silyl_Crotonate TMS-O-C(R')=CH-COOR'' Silyl_Crotonate->Intermediate Nucleophilic Attack Product β-Hydroxy Ester Intermediate->Product Hydrolysis

Caption: General mechanism of the Mukaiyama aldol reaction.

Experimental Workflow for a Catalyzed Reaction

The following diagram outlines a typical experimental workflow for performing a Lewis acid-catalyzed reaction with this compound.

a A Reaction Setup (Inert Atmosphere) B Addition of Reactants & Lewis Acid at Low Temp A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Typical experimental workflow for Lewis acid-catalyzed reactions.

Conclusion

Lewis acid catalysis offers a powerful and versatile platform for utilizing this compound in the synthesis of complex organic molecules. The choice of the Lewis acid is paramount in controlling the outcome of both Mukaiyama aldol and conjugate addition reactions. While general protocols provide a starting point, optimization of reaction conditions, including catalyst, solvent, and temperature, is often necessary to achieve high yields and stereoselectivities for specific substrates. Further research into the development of novel chiral Lewis acids will undoubtedly expand the synthetic utility of this compound in asymmetric synthesis.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the influence of solvent choice on the reactivity, yield, and stereoselectivity of reactions involving trimethylsilyl crotonate, a versatile reagent in organic synthesis. The protocols detailed below focus on the Mukaiyama aldol reaction, a key carbon-carbon bond-forming reaction, offering guidance for optimizing reaction conditions.

Introduction: The Role of Solvents in Modulating Reactivity

This compound, a silyl enol ether, is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity, primarily in Lewis acid-catalyzed additions to electrophiles such as aldehydes, is profoundly influenced by the solvent system employed. The choice of solvent can dictate the reaction pathway, affecting not only the rate of reaction but also the stereochemical outcome (diastereoselectivity).

Solvents mediate the stability of reactants, transition states, and products. In the context of the Mukaiyama aldol reaction, the solvent influences the Lewis acidity of the catalyst, the aggregation state of the enolate, and the geometry of the transition state. Polar solvents can enhance the rate of reactions that proceed through charged intermediates, while less polar solvents may favor more concerted, SN2-like pathways. Understanding these solvent effects is paramount for controlling the reaction to achieve desired product yields and stereoisomers.

Quantitative Data Summary: Solvent Effects on the Mukaiyama Aldol Reaction of this compound with Benzaldehyde

The following tables summarize the impact of different solvents on the yield and diastereoselectivity of the Mukaiyama aldol reaction between this compound and benzaldehyde, catalyzed by common Lewis acids.

Titanium Tetrachloride (TiCl₄) Catalyzed Reaction

Reaction: this compound + Benzaldehyde in the presence of TiCl₄ Temperature: -78 °C to room temperature

SolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Dichloromethane (CH₂Cl₂)8.938275:25[1]
Toluene2.387580:20Fictional Example
Tetrahydrofuran (THF)7.528890:10[2]
Acetonitrile (CH₃CN)37.56560:40Fictional Example
Diethyl Ether (Et₂O)4.347885:15Fictional Example
Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Reaction

Reaction: this compound + Benzaldehyde in the presence of BF₃·OEt₂ Temperature: -78 °C to room temperature

SolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Dichloromethane (CH₂Cl₂)8.937970:30Fictional Example
Hexane1.887275:25Fictional Example
Nitromethane (CH₃NO₂)35.876855:45Fictional Example
Ethyl Acetate (EtOAc)6.027565:35[3]

Note: Some data points are representative examples based on trends observed in similar systems.

Experimental Protocols

The following are detailed protocols for the Mukaiyama aldol reaction of this compound with benzaldehyde, which can be adapted for use with various solvents.

General Protocol for TiCl₄-Catalyzed Aldol Reaction

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the selected anhydrous solvent (e.g., 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol, 1.0 eq) to the cooled solvent.

  • Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq) to the stirred solution. The solution may turn yellow or orange.

  • After stirring for 10 minutes, add a solution of this compound (1.2 mmol, 1.2 eq) in the same anhydrous solvent (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ester.

  • Determine the yield and diastereomeric ratio using ¹H NMR spectroscopy.

General Protocol for BF₃·OEt₂-Catalyzed Aldol Reaction

Materials:

  • This compound

  • Benzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the selected anhydrous solvent (e.g., 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol, 1.0 eq) to the cooled solvent.

  • Add a solution of this compound (1.2 mmol, 1.2 eq) in the same anhydrous solvent (5 mL).

  • Slowly add boron trifluoride etherate (1.2 mmol, 1.2 eq) to the stirred solution.

  • Stir the reaction mixture at -78 °C for the desired time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio using ¹H NMR spectroscopy.

Reaction Mechanisms and Solvent Influence

The Mukaiyama aldol reaction proceeds through the activation of the aldehyde by a Lewis acid, making it more electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated aldehyde. The stereochemical outcome is determined by the geometry of the transition state.

Proposed Transition States

The diastereoselectivity of the reaction is often explained by considering open or closed transition state models. The relative energies of these transition states are influenced by steric and electronic factors, which are in turn affected by the solvent.

G cluster_0 Lewis Acid Catalyzed Mukaiyama Aldol Reaction Reactants This compound + Aldehyde + Lewis Acid Activated_Aldehyde Activated Aldehyde- Lewis Acid Complex Reactants->Activated_Aldehyde Open_TS Open Transition State Activated_Aldehyde->Open_TS Non-coordinating Solvent Closed_TS Closed Transition State (Chelated) Activated_Aldehyde->Closed_TS Coordinating Solvent Anti_Product anti-Aldol Adduct Open_TS->Anti_Product Syn_Product syn-Aldol Adduct Closed_TS->Syn_Product Workup Aqueous Workup Syn_Product->Workup Anti_Product->Workup Final_Product β-Hydroxy Ester Workup->Final_Product

Caption: Proposed reaction pathways in the Mukaiyama aldol reaction.

Influence of Solvent Polarity and Coordination
  • Non-coordinating, Nonpolar Solvents (e.g., Dichloromethane, Toluene): These solvents generally favor a more "open" transition state, where the Lewis acid primarily activates the aldehyde. The stereoselectivity is then governed by steric interactions between the substituents on the enolate and the aldehyde.

  • Coordinating Solvents (e.g., THF, Diethyl Ether): Ethereal solvents can coordinate to the Lewis acid, modulating its acidity and influencing the geometry of the transition state. In the case of TiCl₄, the addition of THF has been shown to dramatically improve syn-diastereoselectivity, likely by favoring a more organized, closed transition state.[2]

  • Polar Aprotic Solvents (e.g., Acetonitrile): Highly polar solvents can stabilize charged intermediates that may arise from an SN1-type mechanism, potentially leading to lower diastereoselectivity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting and analyzing the solvent effects on the Mukaiyama aldol reaction of this compound.

G Start Select Solvents and Lewis Acid Setup Set up Parallel Reactions (Inert Atmosphere, -78 °C) Start->Setup Addition Sequential Addition of Aldehyde, Lewis Acid, and Silyl Enol Ether Setup->Addition Reaction Stir at -78 °C (Monitor by TLC) Addition->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Flash Column Chromatography Workup->Purification Analysis ¹H NMR Analysis (Yield and d.r.) Purification->Analysis Data Tabulate and Compare Solvent Effects Analysis->Data

Caption: General workflow for studying solvent effects.

Conclusion and Recommendations

The choice of solvent is a critical parameter in controlling the outcome of reactions involving this compound. For achieving high diastereoselectivity in TiCl₄-catalyzed Mukaiyama aldol reactions, the use of coordinating solvents such as THF is highly recommended.[2] In contrast, for reactions where a less coordinated transition state is desired, nonpolar solvents like dichloromethane or toluene are suitable choices. It is essential for researchers to perform a solvent screen to identify the optimal conditions for their specific substrate and desired stereochemical outcome. The protocols provided herein offer a robust starting point for such optimization studies.

Disclaimer: The information provided is for research purposes only. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

How to minimize side product formation in Trimethylsilyl crotonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl crotonate. Our aim is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most frequently encountered side products in reactions with this compound, particularly in Mukaiyama aldol-type additions, include:

  • Diastereomers: The reaction can produce both syn- and anti-aldol adducts. The ratio of these stereoisomers is a common challenge and depends heavily on the reaction conditions.[1][2]

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze back to crotonic acid and trimethylsilanol, especially during workup.[3]

  • Condensation Products: Under certain conditions, particularly at elevated temperatures, the initial aldol addition product can undergo dehydration to form a conjugated α,β-unsaturated ester.[1]

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to catalyst deactivation or insufficient reaction time.

Q2: How does the choice of Lewis acid affect the outcome of the reaction?

A2: The Lewis acid is a critical factor that influences both the reaction rate and the stereoselectivity. Different Lewis acids can favor the formation of different diastereomers. For example, titanium tetrachloride (TiCl₄) is a commonly used Lewis acid in Mukaiyama aldol reactions.[1][4][5] The choice of Lewis acid can significantly impact the ratio of syn- to anti-aldol products.[2]

Q3: What is the importance of anhydrous conditions?

A3: Strictly anhydrous conditions are crucial for the success of reactions involving this compound.[3] The silyl enol ether is susceptible to hydrolysis, which will consume the starting material and reduce the yield of the desired product. Ensure all glassware is oven-dried, and solvents are appropriately distilled and dried before use.

Q4: My purification by silica gel chromatography is leading to product decomposition. What can I do?

A4: The trimethylsilyl group in the product is often labile and can be cleaved by the acidic nature of standard silica gel. This leads to the isolation of the deprotected β-hydroxy ester and lower yields. To mitigate this, consider the following:

  • Use deactivated silica gel: You can deactivate silica gel by treating it with a base, such as triethylamine, before use.

  • Utilize alternative stationary phases: Alumina is a more basic alternative to silica gel and can be a better choice for purifying acid-sensitive compounds.

  • Non-chromatographic purification: If possible, consider other purification methods like distillation or recrystallization to avoid decomposition on a stationary phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Decomposition of the product during workup or purification.1. Increase reaction time or temperature (monitor for side product formation). 2. Ensure strictly anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. 3. Use a mild aqueous workup (e.g., saturated ammonium chloride solution). For purification, use deactivated silica gel, alumina, or non-chromatographic methods.
Poor Diastereoselectivity 1. Suboptimal Lewis acid. 2. Incorrect reaction temperature.1. Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) to find the best one for your specific substrate. 2. Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity.
Formation of Condensation Product 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or other methods and quench it as soon as the starting material is consumed.
Multiple Unidentified Side Products 1. Impure starting materials or reagents. 2. Reaction temperature is too high, leading to decomposition.1. Ensure the purity of your this compound, aldehyde, and Lewis acid. 2. Run the reaction at a lower temperature.

Experimental Protocols

Key Experiment: Diastereoselective Mukaiyama Aldol Reaction of this compound with Benzaldehyde

This protocol is a representative example of a Mukaiyama aldol reaction using this compound.

Reaction Scheme:

(E)-trimethylsilyl crotonate + Benzaldehyde --(TiCl₄, CH₂Cl₂)--> syn- and anti-3-hydroxy-2-methyl-3-phenylpropanoate

Materials:

  • (E)-trimethylsilyl crotonate

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add titanium tetrachloride (1.1 mmol) dropwise to the stirred solvent.

  • In a separate flask, dissolve benzaldehyde (1.0 mmol) and (E)-trimethylsilyl crotonate (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Add the solution of the aldehyde and silyl enol ether dropwise to the TiCl₄ solution at -78 °C over 15 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.

Expected Outcome:

The reaction typically yields a mixture of syn- and anti-diastereomers. The ratio is dependent on the specific conditions and substrates used.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Mukaiyama Aldol Reaction

Lewis Acid Solvent Temperature (°C) Yield (%) *Diastereomeric Ratio (syn:anti)
TiCl₄CH₂Cl₂-788580:20
BF₃·OEt₂CH₂Cl₂-787530:70
SnCl₄CH₂Cl₂-788065:35
MgBr₂·OEt₂CH₂Cl₂-786050:50

Note: The data presented in this table is illustrative and based on general trends observed in Mukaiyama aldol reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_glass Oven-dry glassware add_la Add Lewis Acid (e.g., TiCl4) to CH2Cl2 at -78°C prep_glass->add_la prep_solvents Use anhydrous solvents prep_solvents->add_la add_reagents Add this compound and Aldehyde add_la->add_reagents stir Stir at -78°C add_reagents->stir quench Quench with sat. NH4Cl stir->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography on deactivated silica or alumina dry->purify

Caption: Experimental workflow for a typical Mukaiyama aldol reaction.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield poor_stereo Poor Diastereoselectivity start->poor_stereo side_products Excess Side Products start->side_products check_anhydrous Verify Anhydrous Conditions low_yield->check_anhydrous Hydrolysis? check_reagents Check Reagent Purity low_yield->check_reagents Impurity? modify_workup Modify Workup/Purification low_yield->modify_workup Decomposition? optimize_temp Optimize Temperature poor_stereo->optimize_temp screen_la Screen Lewis Acids poor_stereo->screen_la side_products->check_reagents Impurity? side_products->optimize_temp Decomposition?

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Purification of Trimethylsilyl Crotonate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl crotonate. It focuses on the common issue of removing silyl byproducts from reaction mixtures to obtain a pure product.

Troubleshooting Guides

Problem: My crude product is a greasy or oily substance that is difficult to purify.

Answer: This is a common issue when working with silylating agents. The greasy substance is likely one or more silyl byproducts, such as hexamethyldisiloxane (HMDSO) or trimethylsilanol. These are formed from the hydrolysis of the silylating agent (e.g., trimethylsilyl chloride, TMSCl) or, in some cases, from the slow decomposition of the desired this compound product during workup or purification.

Recommended Actions:

  • Aqueous Workup: Perform a careful aqueous workup to remove water-soluble byproducts. Washing the organic layer with saturated aqueous sodium bicarbonate can help neutralize any acidic residues that might catalyze the hydrolysis of the silyl ester.

  • Vacuum Distillation: If the boiling point of your desired product is sufficiently different from the byproducts, vacuum distillation is an effective purification method. HMDSO, a common byproduct, has a boiling point of approximately 100 °C at atmospheric pressure, which will be significantly lower under vacuum.

  • Flash Chromatography: Flash chromatography on silica gel can be used, but care must be taken as trimethylsilyl esters can be sensitive to the acidic nature of silica. It is often recommended to use a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine) to deactivate the silica gel.

Problem: My this compound appears to be decomposing during flash column chromatography on silica gel.

Answer: Trimethylsilyl esters, particularly of α,β-unsaturated carboxylic acids like crotonic acid, can be susceptible to hydrolysis on the acidic surface of silica gel. This will result in the formation of crotonic acid and silanol byproducts, leading to streaking on the TLC plate and poor recovery of the desired product.

Recommended Actions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Run the flash chromatography as quickly as possible to minimize the time the product is in contact with the stationary phase.

  • Alternative Purification: If chromatography proves too harsh, vacuum distillation is the preferred method for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common silyl byproducts I should expect in my this compound reaction mixture?

A1: The most common byproducts depend on the silylating agent used.

  • From Trimethylsilyl Chloride (TMSCl) and a base (e.g., triethylamine): You can expect unreacted TMSCl, trimethylsilanol (from hydrolysis of TMSCl), and hexamethyldisiloxane (from the condensation of two molecules of trimethylsilanol). You will also have the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride), which is typically removed during an aqueous workup.

  • From Hexamethyldisilazane (HMDS): The main byproduct is ammonia, which is volatile and can be removed under reduced pressure. However, unreacted HMDS and its hydrolysis products can also be present.

Q2: How can I effectively remove triethylamine hydrochloride from my reaction mixture?

A2: Triethylamine hydrochloride is a salt that is highly soluble in water but has low solubility in many organic solvents. An aqueous workup is the most effective method for its removal. After the reaction is complete, dilute the reaction mixture with a non-polar organic solvent (e.g., diethyl ether, hexanes) and wash with water or a saturated aqueous solution of sodium bicarbonate. The triethylamine hydrochloride will partition into the aqueous layer, which can then be separated and discarded.

Q3: I see a spot on my TLC that I suspect is a silyl byproduct. How can I visualize it?

A3: Silyl compounds can sometimes be difficult to visualize on a TLC plate as they may not be UV active. Here are some common visualization techniques:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. This compound, being an unsaturated ester, will show up as a yellow spot on a purple background. Some silyl byproducts may also be visualized.

  • p-Anisaldehyde Stain: This stain is useful for a wide range of compounds and often gives colored spots upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds as brownish spots.

Q4: Is vacuum distillation a good method for purifying this compound?

A4: Yes, vacuum distillation is often the preferred method for purifying this compound, especially on a larger scale. It is effective at removing non-volatile impurities and can separate the product from byproducts with different boiling points, such as hexamethyldisiloxane. It also avoids the potential for decomposition that can occur during chromatography.

Data Presentation

Table 1: Physical Properties of this compound and Common Byproducts

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Comments
This compound C₇H₁₄O₂Si158.2749-50 @ 10 mmHgDesired product.
TrimethylsilanolC₃H₁₀OSi90.2299-100Product of hydrolysis of silylating agents.
Hexamethyldisiloxane (HMDSO)C₆H₁₈OSi₂162.38100-101Common, greasy byproduct from condensation of trimethylsilanol.
Trimethylsilyl Chloride (TMSCl)C₃H₉ClSi108.6457Unreacted silylating agent.
Triethylamine HydrochlorideC₆H₁₆ClN137.65260Salt byproduct, removed by aqueous workup.

Table 2: Comparison of Purification Methods for this compound Reaction Mixtures

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Workup Partitioning between organic and aqueous phases.Removes salts and water-soluble impurities effectively.May cause hydrolysis of the desired silyl ester if not performed carefully. Does not remove non-polar byproducts like HMDSO.Initial purification step to remove salts like triethylamine hydrochloride.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Highly effective for separating volatile compounds. Avoids contact with acidic stationary phases.Requires compounds to be thermally stable. May not separate compounds with very close boiling points.Large-scale purification and removal of HMDSO.
Flash Chromatography Separation based on differential adsorption to a solid stationary phase.Can provide high purity product.The acidic nature of silica gel can cause decomposition of the silyl ester. May not effectively remove very non-polar silyl byproducts.Small-scale purification when distillation is not feasible, and when the silica gel is deactivated.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Amine Hydrochlorides

  • Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, approximately 2-3 volumes of the reaction volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any excess acid and quench unreacted silylating agents.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Separate the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel

  • Prepare the Eluent: Based on TLC analysis, prepare a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 1-2% triethylamine to the eluent mixture to deactivate the silica gel. A good starting point for the Rf of the product on TLC is around 0.3.[1]

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Equilibrate the Column: Flush the column with several column volumes of the eluent containing triethylamine to ensure the entire silica bed is deactivated.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the Column: Run the column with the eluent, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Transfer Crude Product: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Collect Fractions: Collect any low-boiling forerun (likely residual solvent or volatile byproducts). As the temperature rises, collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.

  • Completion: Once the product has distilled, remove the heat source and allow the apparatus to cool before carefully releasing the vacuum.

Visualizations

experimental_workflow cluster_start Initial State cluster_workup Workup cluster_purification Purification Options cluster_end Final Product start Crude Reaction Mixture (TMS-Crotonate + Byproducts) workup Aqueous Workup (e.g., NaHCO3 wash) start->workup dry Dry and Concentrate workup->dry decision Assess Purity and Product Stability dry->decision distillation Vacuum Distillation decision->distillation Thermally Stable & Sufficient Quantity chromatography Flash Chromatography (Deactivated Silica) decision->chromatography Small Scale or Thermally Labile end_product Pure this compound distillation->end_product chromatography->end_product

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Product Decomposing on Silica Gel Column solution1 Deactivate Silica Gel (Add 1-2% Triethylamine to Eluent) problem->solution1 solution2 Use Alternative Stationary Phase (e.g., Neutral Alumina) problem->solution2 solution3 Switch to a Different Purification Method problem->solution3 outcome Successful Purification of This compound solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting decomposition during flash chromatography.

References

Technical Support Center: Optimizing Reaction Yield for Trimethylsilyl Crotonate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction yield of trimethylsilyl crotonate couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions involving this compound?

A1: this compound is a versatile silyl ketene acetal commonly employed as an enolate equivalent in various carbon-carbon bond-forming reactions. The most prominent applications include the Mukaiyama aldol addition and Michael additions.[1][2][3] In the Mukaiyama aldol reaction, it reacts with aldehydes or ketones in the presence of a Lewis acid to form β-hydroxy esters.[1][2][3] In Michael additions, it adds to α,β-unsaturated compounds, forming 1,5-dicarbonyl compounds or related structures.

Q2: How does the geometry (E/Z) of the this compound affect the stereochemical outcome of the reaction?

A2: The E/Z geometry of the silyl ketene acetal can influence the diastereoselectivity of the product, particularly in Mukaiyama aldol reactions. However, the stereochemical outcome is also heavily dependent on the reaction conditions, the substrates, and the Lewis acid used.[2] The reaction often proceeds through an open transition state, which makes the prediction of the stereochemical outcome complex as it is influenced by a combination of steric and electronic factors.[4]

Q3: What are the key factors that influence the yield and selectivity of these coupling reactions?

A3: Several factors critically impact the success of this compound couplings:

  • Lewis Acid: The choice of Lewis acid is crucial for activating the electrophile (e.g., aldehyde) and promoting the reaction. Common Lewis acids include TiCl₄, BF₃·OEt₂, SnCl₄, and various metal triflates.[1][2][3]

  • Solvent: The solvent can significantly affect the reaction rate and stereoselectivity. Dichloromethane is a common choice, but other aprotic solvents can also be used.

  • Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.

  • Substrate Steric and Electronic Properties: The steric hindrance and electronic nature of both the this compound and the electrophile will influence the reaction's feasibility and outcome.

Q4: Are there any specific safety precautions to consider when working with this compound and the reagents used in these couplings?

A4: Yes, it is essential to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound and many of the Lewis acids used (like TiCl₄) are moisture-sensitive and can react vigorously with water. Therefore, all glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Inactive Lewis Acid Use a fresh bottle of the Lewis acid or purify it before use. Ensure anhydrous conditions as many Lewis acids are deactivated by moisture.
Poor Quality this compound Use freshly prepared or distilled this compound. Silyl ketene acetals can hydrolyze over time.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Steric Hindrance Highly substituted substrates may react slowly. A stronger Lewis acid or higher temperatures might be required.
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different anhydrous aprotic solvent.
Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Suboptimal Lewis Acid The choice of Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrates.
Incorrect Temperature Diastereoselectivity is often temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C or -98 °C) can improve selectivity.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Experiment with different aprotic solvents of varying polarity.
Chelation Control For substrates with chelating groups, the choice of Lewis acid can determine whether a chelated or non-chelated transition state is favored, thus affecting the stereochemical outcome.
Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of this compound or Product Ensure strictly anhydrous reaction conditions. Quench the reaction carefully and perform an aqueous work-up at low temperatures to minimize hydrolysis of the silylated product.
Formation of Silyl Enol Ether of the Aldehyde This can occur if the aldehyde is enolizable. Using a strong Lewis acid and low temperatures can favor the desired coupling reaction.
Self-condensation of the Aldehyde This is more likely with enolizable aldehydes. The use of a pre-formed silyl enol ether like this compound is intended to minimize this, but slow addition of the aldehyde to the reaction mixture can help.
Protodesilylation Traces of acid can lead to the removal of the silyl group. Ensure all reagents and solvents are free of acidic impurities.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield and Diastereoselectivity of the Mukaiyama Aldol Reaction of a Silyl Ketene Acetal with Benzaldehyde.

EntryLewis Acid (1.1 equiv)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-7819576:24
2SnCl₄CH₂Cl₂-7828885:15
3BF₃·OEt₂CH₂Cl₂-7838265:35
4ZnCl₂CH₂Cl₂-2065550:50

Note: Data is representative and compiled from typical results found in the literature for similar silyl ketene acetals. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on the Diastereoselectivity of a Mukaiyama Aldol Reaction.

EntrySolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1CH₂Cl₂-789280:20
2Toluene-788575:25
3Diethyl Ether-788988:12
4THF-787592:8

Note: This table illustrates the general trend of solvent effects on diastereoselectivity. The specific ratios are dependent on the substrates and Lewis acid used.

Experimental Protocols

Representative Protocol for the Mukaiyama Aldol Addition of this compound to Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, add titanium tetrachloride (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • In a separate flask, prepare a solution of freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).

  • Add the benzaldehyde solution to the reaction flask dropwise over 5 minutes. Stir the resulting mixture for 10 minutes at -78 °C.

  • Prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

  • Add the this compound solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Glassware and Solvents cool Cool Flask to -78 °C prep->cool add_lewis Add Lewis Acid (TiCl₄) cool->add_lewis add_aldehyde Add Aldehyde add_lewis->add_aldehyde add_silyl Add this compound add_aldehyde->add_silyl stir Stir at -78 °C (Monitor by TLC) add_silyl->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for a Mukaiyama aldol reaction.

troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup Issues start Low or No Yield lewis_acid Check Lewis Acid Activity start->lewis_acid silyl_ketene Verify Silyl Crotonate Purity start->silyl_ketene time_temp Optimize Time & Temperature start->time_temp solvent Check Solvent & Solubility start->solvent sterics Consider Steric Hindrance start->sterics hydrolysis Check for Hydrolysis start->hydrolysis solution1 solution1 lewis_acid->solution1 Use fresh/purified reagent solution2 solution2 silyl_ketene->solution2 Use freshly prepared reagent solution3 solution3 time_temp->solution3 Increase temp/time, monitor solution4 solution4 solvent->solution4 Change solvent solution5 solution5 sterics->solution5 Use stronger Lewis Acid solution6 solution6 hydrolysis->solution6 Ensure anhydrous conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Experiments with Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylsilyl crotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the moisture sensitivity of this reagent and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound is an organosilicon compound, specifically a silyl enol ether of crotonic acid. The silicon-oxygen bond in silyl enol ethers is highly susceptible to cleavage by water (hydrolysis). This is because the silicon atom is electrophilic and the oxygen atom is a good leaving group when protonated. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to the rapid degradation of the compound.

Q2: How can I visually assess the quality of my this compound?

High-quality this compound should be a clear, colorless liquid. The presence of cloudiness, precipitates, or a viscous consistency suggests that the reagent has been compromised by moisture and has likely hydrolyzed to crotonic acid and siloxanes.

Q3: What are the primary degradation products of this compound?

The main degradation products from hydrolysis are crotonic acid and trimethylsilanol (TMS-OH). Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane (TMS-O-TMS) and water. The presence of these impurities can significantly impact your reaction outcomes.

Q4: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored at 0-6°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is crucial to store it in a dry environment, away from any potential sources of moisture.

Q5: Can I use standard silica gel for column chromatography to purify my reaction products?

Standard silica gel is slightly acidic and can cause the cleavage of the trimethylsilyl (TMS) group during chromatography.[2] This will lead to the decomposition of your desired silylated product. It is recommended to use deactivated silica gel (treated with a base like triethylamine) or to consider other purification methods such as distillation if your product is thermally stable.[2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of this compound: The reagent may have degraded before or during the reaction due to moisture.- Ensure all glassware is oven- or flame-dried immediately before use.- Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.- Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Inefficient reaction conditions: The reaction may not be going to completion.- Re-evaluate your reaction parameters (temperature, reaction time, catalyst loading).- For Mukaiyama aldol reactions, ensure the Lewis acid catalyst is active and used in the correct stoichiometry.
Formation of unexpected byproducts Hydrolysis during work-up: Aqueous work-up procedures can cleave the TMS group from your product.- If possible, use a non-aqueous work-up.[2] This involves quenching the reaction with a non-protic solvent, filtering any solids, and concentrating the solution.- If an aqueous work-up is necessary, use a mild and cold quenching solution (e.g., saturated ammonium chloride) and minimize the contact time with the aqueous layer.[2]
Degraded starting material: The this compound used may have been of poor quality.- Before starting your reaction, check the purity of the this compound using techniques like ¹H NMR or GC-MS.
Product decomposition on silica gel column Acidity of silica gel: Standard silica gel is acidic enough to cleave the TMS group.[2]- Use deactivated silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (e.g., 1%).- Consider alternative purification methods like distillation or recrystallization if applicable.[2]
Difficulty in removing silyl byproducts Formation of siloxanes: Hexamethyldisiloxane is a common byproduct from silylation reactions and hydrolysis.- Hexamethyldisiloxane is relatively nonpolar and can often be removed by column chromatography with a nonpolar eluent.- In some cases, a carefully controlled aqueous work-up can help remove water-soluble silyl byproducts.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

G Troubleshooting Workflow for this compound Reactions cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Checks start Reaction Failure or Low Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup reagent_purity Check TMS-crotonate purity (NMR/GC-MS) check_reagents->reagent_purity solvent_dryness Ensure anhydrous solvents check_reagents->solvent_dryness inert_atmosphere Inert atmosphere maintained? check_conditions->inert_atmosphere dry_glassware Glassware properly dried? check_conditions->dry_glassware temp_time Optimize temperature and time? check_conditions->temp_time aqueous_workup Aqueous work-up causing hydrolysis? check_workup->aqueous_workup silica_acidity Silica gel acidity an issue? check_workup->silica_acidity non_aqueous Use non-aqueous quench aqueous_workup->non_aqueous Solution: Non-aqueous work-up deactivated_silica Use Et3N-treated silica silica_acidity->deactivated_silica Solution: Deactivated silica

Troubleshooting workflow for this compound reactions.

Data Presentation

SolventPolarity IndexExpected Stability (Half-life)Rationale
Hexane0.1High (> 24 hours)Non-polar, aprotic solvent. Hydrolysis is very slow.
Toluene2.4High (> 24 hours)Non-polar, aprotic solvent. Hydrolysis is very slow.
Dichloromethane3.1Moderate (several hours)Aprotic, but can contain trace amounts of acidic impurities that catalyze hydrolysis.
Tetrahydrofuran (THF)4.0Moderate (several hours)Aprotic, but can absorb moisture from the atmosphere.
Acetonitrile5.8Low (hours)Polar aprotic solvent that is difficult to keep completely anhydrous.
Ethanol5.2Very Low (minutes)Protic solvent that will rapidly cause solvolysis of the silyl ester.
Methanol6.6Very Low (minutes)Highly polar protic solvent leading to very fast solvolysis.
Water10.2Extremely Low (seconds)Rapid hydrolysis will occur.

Note: This data is illustrative. The actual stability will depend on the purity of the solvent, the temperature, and the presence of any acidic or basic impurities.

Experimental Protocols

General Protocol for a Mukaiyama Aldol Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed addition of this compound to an aldehyde.

Materials:

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Titanium tetrachloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Aldehyde

  • This compound

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add the aldehyde (1.0 mmol) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1 mmol) to the stirred solution.

  • Silyl Enol Ether Addition: After stirring for 15 minutes, add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on deactivated silica gel.

Protocol for Purity Analysis by GC-MS

This protocol outlines a method for determining the purity of this compound and detecting the presence of hydrolysis products.

Materials:

  • This compound sample

  • Anhydrous solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS instrument with a suitable non-polar capillary column

Procedure:

  • Sample Preparation: In a clean, dry GC vial, prepare a dilute solution of the this compound sample in an anhydrous solvent (e.g., 1 mg/mL in hexane).

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Method Parameters:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to this compound (expected retention time and mass spectrum).

    • Look for the presence of peaks corresponding to crotonic acid and hexamethyldisiloxane.

    • Calculate the relative peak areas to estimate the purity of the sample.

Signaling Pathways and Experimental Workflows

Mukaiyama Aldol Reaction Mechanism

The Mukaiyama aldol reaction is a key application of this compound. The following diagram illustrates the generally accepted mechanism.

G Mukaiyama Aldol Reaction Mechanism reactant1 Aldehyde (R-CHO) + Lewis Acid (LA) activated_aldehyde Activated Aldehyde-LA Complex reactant1->activated_aldehyde Activation reactant2 This compound (Silyl Enol Ether) intermediate Oxocarbenium Ion Intermediate reactant2->intermediate activated_aldehyde->intermediate Nucleophilic Attack product_complex Silylated Aldol Adduct-LA Complex intermediate->product_complex final_product β-Hydroxy Ester (After Work-up) product_complex->final_product Hydrolysis

Mechanism of the Mukaiyama Aldol Reaction.
Staudinger Synthesis of β-Lactams

The Staudinger synthesis is a [2+2] cycloaddition of a ketene with an imine to produce a β-lactam. While not a direct reaction of this compound, related silyl ketenes can be used.

G Staudinger Synthesis of β-Lactams ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine imine->zwitterion Nucleophilic Attack beta_lactam β-Lactam zwitterion->beta_lactam Ring Closure

General mechanism of the Staudinger β-lactam synthesis.

References

Technical Support Center: Purification of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trimethylsilyl crotonate. Given the labile nature of the trimethylsilyl (TMS) group, particularly its sensitivity to hydrolysis, proper purification techniques are critical for obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound product decomposing? I see crotonic acid in my NMR spectrum.

A1: The most common cause of decomposition is the hydrolysis of the trimethylsilyl ester back to crotonic acid. The Si-O bond is highly susceptible to cleavage by protic sources, especially under acidic conditions. Standard silica gel for chromatography is acidic and a frequent cause of this decomposition.[1]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: Besides the desired product, a typical crude reaction mixture may contain unreacted starting materials like crotonic acid and the silylating agent (e.g., trimethylsilyl chloride), byproducts such as hexamethyldisiloxane (from the hydrolysis of the silylating agent), and salts like triethylamine hydrochloride if a base scavenger is used.[2][3][4][5]

Q3: Can I use standard silica gel chromatography for purification?

A3: It is strongly discouraged. The acidic nature of standard silica gel will likely lead to significant hydrolysis of the trimethylsilyl ester, resulting in low yields and contamination of your product with crotonic acid.

Q4: What are the recommended purification methods for this compound?

A4: The two most effective and commonly recommended methods are vacuum distillation and flash chromatography using neutral alumina. The choice between them depends on the nature of the impurities and the scale of your reaction.

Q5: How can I quickly check for product decomposition during my workup or purification?

A5: A simple TLC analysis can be very informative. Spot your crude product on a TLC plate. In a separate vial, mix a small amount of your crude product with a pinch of silica gel and a drop of your elution solvent. After a few minutes, spot this mixture next to the original crude spot. If you observe a new, more polar spot (corresponding to crotonic acid) or a significant decrease in the intensity of your product spot in the silica-treated sample, decomposition is occurring.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant amount of crotonic acid observed in post-purification analysis.Hydrolysis of the TMS ester during purification.Avoid acidic conditions. Do not use silica gel. Switch to vacuum distillation or neutral alumina chromatography. Ensure all glassware and solvents are anhydrous.
Product lost during aqueous workup.The product has some water solubility or was hydrolyzed during the wash.Minimize contact time with aqueous layers. Use brine (saturated NaCl solution) to wash the organic layer and reduce the amount of dissolved water. Ensure the aqueous wash is neutral or slightly basic.
The product is a volatile liquid and was lost during solvent removal.Evaporation under high vacuum for extended periods.Use a rotary evaporator with controlled temperature and pressure. Avoid leaving the purified product under a high vacuum for longer than necessary.
Issue 2: Impurities Remain After Purification
Symptom Possible Cause Suggested Solution
A colorless liquid with a boiling point around 100°C is present in the distilled product.Contamination with hexamethyldisiloxane (b.p. ~100°C).[2][6][7][8]Careful fractional distillation is required. Ensure your distillation setup has a fractionating column to achieve good separation between your product (b.p. 49-50°C at 10 mmHg) and the higher-boiling hexamethyldisiloxane.[9]
Multiple spots are observed on TLC after neutral alumina chromatography.The chosen eluent system has poor selectivity.Perform a more thorough TLC solvent screen. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether), may be necessary to separate compounds with similar polarities.
The purified product is cloudy.Presence of moisture leading to partial hydrolysis and formation of insoluble silanols or crotonic acid.Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both the reaction and purification.

Data Presentation: Physical Properties of Product and Common Impurities

This table summarizes the boiling points of this compound and potential impurities, which is crucial for planning purification by distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 158.2749-50 @ 10 mmHg[9]The desired product is volatile and requires vacuum distillation.
Trimethylsilyl Chloride108.6457 @ 760 mmHgExcess silylating agent. Can be removed during solvent evaporation or as a forerun in distillation.
Hexamethyldisiloxane (HMDSO)162.38100-101 @ 760 mmHg[2][6][7][8]Common byproduct. Higher boiling than the product, requiring fractional distillation for removal.
Crotonic Acid86.09185 @ 760 mmHgUnreacted starting material or hydrolysis product. Non-volatile under product distillation conditions.
Triethylamine Hydrochloride137.65Decomposes at 261°C[3][10][11][12][13]Salt byproduct. Non-volatile and removed by filtration or aqueous workup.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating the volatile this compound from non-volatile impurities like crotonic acid and triethylamine hydrochloride.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while warm under a stream of dry nitrogen or argon.

    • Use a magnetic stir bar in the distillation flask for smooth boiling. Do not use boiling stones as they are ineffective under vacuum.

    • Grease all joints lightly with vacuum grease to ensure a good seal.

    • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.

  • Sample Preparation:

    • Transfer the crude, dried product mixture to the distillation flask. The flask should not be more than two-thirds full.

  • Distillation Procedure:

    • Begin stirring.

    • Slowly and carefully apply the vacuum. A pressure of approximately 10 mmHg is a good starting point.

    • Once the pressure is stable, begin to gently heat the distillation flask using an oil bath.

    • Collect any low-boiling forerun (e.g., residual solvent or excess trimethylsilyl chloride).

    • Gradually increase the oil bath temperature until the product begins to distill. Collect the fraction boiling at 49-50°C (at 10 mmHg).

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction.

    • Once the product has been collected, stop heating and allow the apparatus to cool completely before slowly reintroducing air into the system.

Protocol 2: Purification by Neutral Alumina Chromatography

This method is suitable for removing impurities that have different polarities from the product, especially when distillation is not feasible or does not provide adequate separation.

  • Column Packing:

    • Prepare a slurry of neutral alumina (Brockmann activity I or II) in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain and the alumina to settle into a packed bed. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the alumina bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

    • Carefully load the sample onto the top of the column using a pipette.

    • Drain the solvent until the sample has entered the sand layer.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the solvent polarity by adding small percentages of a more polar solvent like ethyl acetate or diethyl ether (e.g., 1%, 2%, 5% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_decision Primary Purification Choice cluster_paths Purification Methods cluster_outcome Result start Crude Trimethylsilyl Crotonate Product tlc_check Perform TLC Analysis start->tlc_check impurity_type What are the main impurities? tlc_check->impurity_type distillation Vacuum Distillation impurity_type->distillation Impurities are non-volatile (e.g., salts, crotonic acid) alumina Neutral Alumina Chromatography impurity_type->alumina Impurities have similar volatility or are other silyl compounds pure_product Pure Product distillation->pure_product Successful Separation troubleshoot Issues Encountered? Consult Troubleshooting Guide distillation->troubleshoot alumina->pure_product Successful Separation alumina->troubleshoot

Caption: Workflow for selecting a purification technique for this compound.

Troubleshooting_Flow cluster_issues Common Problems start Purification Attempted check Analyze Purified Product (TLC, NMR) start->check is_pure Is the product pure with good yield? check->is_pure success Experiment Complete is_pure->success Yes failure Identify the Issue is_pure->failure No low_yield Low Yield/ Decomposition failure->low_yield Decomposition Observed impurities Remaining Impurities failure->impurities Contaminants Present solution_hydrolysis Switch to non-acidic method (Distillation/Alumina). Ensure anhydrous conditions. low_yield->solution_hydrolysis solution_impurities Optimize separation: - Fractional distillation - Adjust chromatography gradient impurities->solution_impurities

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trimethylsilyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of crotonic acid with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. Common bases include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which act as scavengers for the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous aprotic solvent.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields are often attributed to the high sensitivity of the trimethylsilyl ester to hydrolysis. Even trace amounts of water in the reaction mixture or during work-up can lead to the cleavage of the TMS group, reverting the product back to crotonic acid. Another common reason is incomplete silylation, which can be caused by insufficiently reactive silylating agents, inadequate reaction times, or the presence of impurities that consume the reagents.

Q3: What are the primary byproducts I should be aware of during the synthesis?

A3: The main byproduct is often the unreacted crotonic acid, resulting from incomplete reaction or hydrolysis of the product. Another common byproduct is hexamethyldisiloxane (TMS-O-TMS), which forms from the reaction of the silylating agent with any residual water in the reaction mixture.

Q4: Can I purify this compound using standard silica gel column chromatography?

A4: Standard silica gel is not recommended for the purification of this compound. The acidic nature of silica gel can readily cleave the labile TMS ester, leading to significant product decomposition on the column. This will result in a low recovery of the desired product and contamination of the fractions with crotonic acid.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, trimethylsilyl chloride is a volatile and corrosive liquid that reacts with moisture to produce HCl gas. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Presence of Moisture: Reagents or glassware may not be sufficiently dry.1. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents.
2. Inactive Silylating Agent: The trimethylsilyl chloride may have degraded due to improper storage.2. Use a fresh bottle of trimethylsilyl chloride or distill it before use.
3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Monitor the reaction progress using techniques like TLC or GC. If necessary, increase the reaction time or temperature.
Product Decomposition During Work-up 1. Hydrolysis: The trimethylsilyl ester is being cleaved by water during the aqueous work-up.1. Minimize contact time with water. Use cold, saturated ammonium chloride for quenching instead of pure water. Perform extractions quickly and at low temperatures.
2. Acidic Conditions: The work-up conditions are too acidic.2. Use a mild quenching agent and avoid strong acids.
Low Yield After Purification 1. Decomposition on Silica Gel: The product is degrading during column chromatography.1. Avoid silica gel chromatography. Instead, use vacuum distillation for purification. If chromatography is necessary, use deactivated silica (with triethylamine) or neutral alumina.
2. Loss During Distillation: The product is co-distilling with the solvent or is being lost due to an inefficient distillation setup.2. Use a fractional distillation column for better separation. Ensure the vacuum is stable and the collection flask is adequately cooled.
Presence of Hexamethyldisiloxane (TMS-O-TMS) in Product 1. Water in the Reaction: The silylating agent has reacted with residual moisture.1. Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common silylation methods.

Materials:

  • Crotonic acid

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve crotonic acid (1.0 eq.) in anhydrous diethyl ether or DCM.

  • Addition of Base: Add freshly distilled triethylamine (1.1 - 1.5 eq.) to the solution.

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add freshly distilled trimethylsilyl chloride (1.1 - 1.3 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with a cold, saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following table presents representative quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Typical Yield 75-90%Highly dependent on the exclusion of moisture and the purification method.
Reaction Time 2-12 hoursCan be optimized by monitoring the reaction progress.
Reaction Temperature 0 °C to refluxHigher temperatures may be required for less reactive substrates but can also lead to side reactions.
Boiling Point of Product 49-50 °C at 10 mmHgCrucial for purification by vacuum distillation.[1]

Visualizing the Workflow and Pitfalls

Below are diagrams created using Graphviz to illustrate the experimental workflow and the logical relationships in troubleshooting common issues.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Crotonic Acid in Anhydrous Solvent add_base Add Triethylamine start->add_base add_tmscl Add Trimethylsilyl Chloride at 0 °C add_base->add_tmscl react Stir at Room Temperature add_tmscl->react filter Filter Triethylammonium Chloride react->filter quench Quench with Sat. aq. NH4Cl filter->quench dry Dry Organic Layer quench->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis cluster_reaction Reaction Issues cluster_workup Work-up Issues cluster_purification Purification Issues start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purification Review Purification Method start->check_purification incomplete Incomplete Reaction check_reaction->incomplete hydrolysis Product Hydrolysis check_workup->hydrolysis silica_decomp Decomposition on Silica Gel check_purification->silica_decomp moisture Moisture in Reagents/Solvents incomplete->moisture Cause bad_reagents Degraded Reagents incomplete->bad_reagents Cause solution Solution: Use Anhydrous Conditions, Fresh Reagents, Gentle Work-up, and Non-Acidic Purification (e.g., Vacuum Distillation) moisture->solution bad_reagents->solution hydrolysis->solution silica_decomp->solution

References

Technical Support Center: Regioselective Trimethylsilyl Crotonate Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl crotonate additions. The focus is on improving regioselectivity to favor the desired 1,4-conjugate (Michael) addition product over the 1,2-addition product.

Frequently Asked Questions (FAQs)

Q1: What are the main products in the reaction of this compound with an α,β-unsaturated carbonyl compound?

A1: The reaction can yield two primary regioisomers: the 1,4-conjugate addition product (the result of a Mukaiyama-Michael reaction) and the 1,2-addition product . The 1,4-adduct is typically the desired product in these reactions as it leads to a γ,δ-unsaturated carbonyl compound after workup, a valuable synthetic intermediate.

Q2: What key factors influence the regioselectivity (1,4- vs. 1,2-addition)?

A2: The regioselectivity is primarily governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acid-Base (HSAB) theory.

  • Kinetic vs. Thermodynamic Control: 1,2-addition is often faster (kinetically favored) due to the greater positive charge on the carbonyl carbon. However, the 1,4-addition product is generally more thermodynamically stable.[1] Reactions run at low temperatures often favor the kinetic 1,2-product, while higher temperatures can allow for equilibration to the more stable 1,4-product.[1]

  • HSAB Theory: The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone is a "soft" electrophilic center. "Hard" nucleophiles (like Grignard reagents) tend to attack the hard carbonyl carbon (1,2-addition), whereas "soft" nucleophiles (like silyl enol ethers and organocuprates) preferentially attack the soft β-carbon (1,4-addition).[1]

  • Lewis Acid: The choice of Lewis acid is critical. It activates the α,β-unsaturated carbonyl, and its properties can significantly influence the regiochemical outcome.

Q3: Why am I getting a mixture of regioisomers?

A3: A mixture of regioisomers is a common problem and can be caused by several factors, including suboptimal reaction temperature, an inappropriate Lewis acid, or the inherent reactivity of your substrate. See the Troubleshooting Guide below for specific solutions.

Q4: How does the silyl group in this compound influence the reaction?

A4: The trimethylsilyl (TMS) group serves as a sterically demanding equivalent of a proton, which activates the enol form and allows it to act as a soft nucleophile. This is crucial for promoting the desired 1,4-addition pathway.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Regioselectivity (Significant formation of 1,2-addition product)
  • Possible Cause 1: The reaction temperature is too low, favoring the kinetically controlled 1,2-adduct.

    • Solution: Try increasing the reaction temperature. This can help the reaction overcome the activation barrier for the 1,4-addition and allow the system to reach thermodynamic equilibrium, which favors the more stable 1,4-product.[1]

  • Possible Cause 2: The Lewis acid is not optimal for promoting 1,4-addition.

    • Solution: Screen different Lewis acids. For instance, while TiCl₄ is commonly used, it can sometimes favor 1,2-addition depending on the substrate. Consider alternatives like Sc(OTf)₃ or organocatalysts, which have been shown to provide excellent 1,4-regiocontrol.

  • Possible Cause 3: The substrate (α,β-unsaturated carbonyl) is sterically hindered around the β-position, disfavoring 1,4-addition.

    • Solution: This is a substrate-dependent issue. A stronger, more effective Lewis acid might be required to sufficiently activate the β-position. Alternatively, a different synthetic route may be necessary.

Problem 2: Low or No Reactivity
  • Possible Cause 1: The Lewis acid catalyst is deactivated.

    • Solution: Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. Many Lewis acids, like TiCl₄, are extremely sensitive to moisture.

  • Possible Cause 2: The α,β-unsaturated carbonyl is not sufficiently activated.

    • Solution: Increase the amount of Lewis acid or switch to a stronger one. For example, TMSOTf is known for its high catalytic activity in similar reactions.

  • Possible Cause 3: The reaction temperature is too low for the specific combination of substrates and catalyst.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC.

Data Presentation: Regioselectivity in Mukaiyama-Michael Additions

While specific comparative data for this compound across various Lewis acids is sparse, studies on related silylketene acetals demonstrate that high 1,4-selectivity is achievable. The following table summarizes typical outcomes and conditions that favor the desired 1,4-addition.

Catalyst SystemSubstrateNucleophileRegioselectivity (1,4:1,2)YieldReference
Imidazolidinone Organocatalyst (20 mol%)CrotonaldehydeS-i-Pr silylketene thioacetalComplete 1,4-regiocontrol70% (conversion)[2]
Imidazolidinone Organocatalyst (20 mol%)CinnamaldehydeS-i-Pr silylketene thioacetalComplete 1,4-regiocontrol85%[2]
Sc(OTf)₃ (catalytic)ChalconesTetraethylammonium cyanideExclusive 1,4-adductHigh[3]
CsF (1 mol%) with H₂OAromatic EnonesTrimethylsilyl cyanide (TMSCN)Exclusive 1,4-adduct91-99%[4]

Note: The data for cyanide additions are included to illustrate catalyst systems known to strongly favor 1,4-addition with soft nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Mukaiyama-Michael Addition of this compound

This protocol is a general guideline and may require optimization for specific substrates. The use of TiCl₄ is described here.

Materials:

  • α,β-Unsaturated ketone or aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol).

  • Dissolve the substrate in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add this compound (1.2 mmol) via syringe.

  • Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise over 5 minutes. The reaction mixture may change color.

  • Stir the reaction at -78 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 1,4-addition product.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of 1,2 and 1,4-adducts) check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp increase_temp Action: Increase temperature (e.g., to -40 °C or 0 °C) check_temp->increase_temp Yes check_lewis Is a strong Lewis acid like TiCl₄ being used? check_temp->check_lewis No success Improved 1,4-Regioselectivity increase_temp->success change_lewis Action: Screen other catalysts (e.g., Sc(OTf)₃, Organocatalyst) check_lewis->change_lewis Yes check_substrate Is the β-position of the enone sterically hindered? check_lewis->check_substrate No change_lewis->success consider_route Outcome: Substrate limitation. Consider alternative synthetic route. check_substrate->consider_route Yes check_substrate->success No, issue likely resolved by temp/catalyst change G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products (after Workup) R1 This compound (Soft Nucleophile) P14 1,4-Addition (Michael) Thermodynamically Favored R1->P14 Attacks β-Carbon P12 1,2-Addition Kinetically Favored R1->P12 Attacks Carbonyl Carbon R2 α,β-Unsaturated Carbonyl + Lewis Acid (LA) R2->P14 R2->P12 Prod14 γ,δ-Unsaturated Carbonyl P14->Prod14 Prod12 β,γ-Unsaturated α-Hydroxy Ester P12->Prod12

References

Technical Support Center: Scaling Up Reactions with Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up chemical reactions involving trimethylsilyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound from lab to pilot plant or industrial scale?

A1: The main challenges are consistent with the scale-up of many chemical processes and include:

  • Heat Management: Reactions involving this compound, such as Michael additions or Mukaiyama aldol reactions, can be exothermic. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient and increasing the risk of runaway reactions.[1]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult than on a lab scale with a magnetic stir bar. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased byproduct formation.

  • Reagent Addition Rates: The rate of addition of reactants and catalysts becomes critical at a larger scale to control reaction temperature and concentration profiles.

  • Purification Methods: Lab-scale purification techniques like column chromatography are often not economically viable or practical for large quantities. The process must be transitioned to methods like distillation or crystallization.

  • Water Sensitivity: Trimethylsilyl enol ethers are sensitive to moisture, which can lead to hydrolysis of the silyl group. Maintaining anhydrous conditions in large-scale equipment can be challenging.

Q2: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: As mentioned, poor heat dissipation can lead to side reactions or decomposition of the product or starting materials.

  • Inadequate Mixing: If the reagents are not mixed efficiently, localized excesses of one reactant can lead to undesired side reactions.

  • Hydrolysis: The presence of moisture in the reagents, solvents, or from the reactor itself can hydrolyze the this compound, reducing the amount of active nucleophile.

  • Extended Reaction Time: Longer reaction times, which are common in larger-scale operations, can lead to the degradation of thermally sensitive products.

Q3: I am observing the formation of unexpected byproducts during my scale-up. What could they be and how can I minimize them?

A3: Common byproducts in reactions involving this compound include:

  • Crotonic Acid: This forms from the hydrolysis of this compound in the presence of water. To minimize this, ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Self-condensation Products: In aldol-type reactions, the aldehyde starting material may self-condense if the reaction conditions are not optimized.[2]

  • Michael Addition Adducts: In reactions where this compound is intended to act as a nucleophile for an aldol reaction, it can sometimes undergo a competing Michael addition if an α,β-unsaturated carbonyl is present.[3][4][5]

To minimize byproduct formation, consider optimizing the reaction temperature, addition rates, and ensuring the purity of your starting materials.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Inefficient heat removal leading to side reactions.- Use a reactor with a higher heat transfer coefficient.- Slow down the addition rate of the limiting reagent.- Dilute the reaction mixture (though this may impact throughput).
Poor mixing causing localized reagent concentrations.- Use an appropriate impeller design for the reactor and viscosity of the reaction mixture.- Increase the agitation speed, if safe to do so.
Hydrolysis of this compound.- Ensure all solvents and reagents are anhydrous.- Use an inert atmosphere (N₂ or Ar).- Dry the reactor thoroughly before use.
Formation of Crotonic Acid Presence of water in the reaction.- Rigorously dry all solvents and reagents.- Purge the reactor with an inert gas before starting.
Product Decomposition during Workup The TMS ether is cleaved by acidic conditions during aqueous workup or on silica gel.- Perform a non-aqueous workup if possible.- Use a mild quenching agent like saturated ammonium chloride solution.- Neutralize the crude product before purification.- For chromatography, use deactivated silica gel (with triethylamine) or neutral alumina.
Runaway Reaction Poor control of the reaction exotherm.- Perform reaction calorimetry (RC1) studies to understand the thermal profile.- Implement a controlled addition strategy.- Ensure an adequate cooling system is in place.

Experimental Protocols

While specific large-scale protocols are proprietary and highly dependent on the available equipment, the following provides a generalized methodology for a Mukaiyama aldol reaction being scaled up from a lab procedure.

Lab-Scale Protocol (100 mL flask)
  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Reagents: The flask is charged with the aldehyde (10 mmol) and anhydrous dichloromethane (20 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: A Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C.

  • Nucleophile Addition: this compound (12 mmol, 1.2 eq) is added dropwise over 10 minutes.

  • Reaction: The reaction is stirred at -78 °C for 4 hours and monitored by TLC.

  • Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Pilot-Scale Protocol (10 L Reactor)
  • Reactor Preparation: A 10 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen. The reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Reagents: The reactor is charged with the aldehyde (1.0 mol) and anhydrous dichloromethane (2.0 L). The mixture is cooled to an internal temperature of -75 °C using a suitable cooling system.

  • Catalyst Addition: The Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) is added via the addition funnel at a rate that maintains the internal temperature below -70 °C. This may take 30-60 minutes.

  • Nucleophile Addition: this compound (1.2 mol, 1.2 eq) is added via the addition funnel at a controlled rate to maintain the internal temperature below -70 °C. The addition may take 1-2 hours.

  • Reaction: The reaction mixture is stirred at -75 °C for 4-6 hours. In-process control (IPC) samples are taken to monitor the reaction progress by HPLC or GC.

  • Quench: The reaction is quenched by the slow, controlled addition of a pre-cooled saturated aqueous solution of NaHCO₃, ensuring the temperature does not rise uncontrollably.

  • Workup: After warming to room temperature, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried by azeotropic distillation or with a drying agent.

  • Purification: The solvent is removed by distillation. The crude product is then purified by vacuum distillation or crystallization, avoiding column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed During Scale-Up check_purity Analyze Starting Material Purity (GC/NMR) start->check_purity check_water Verify Anhydrous Conditions (Karl Fischer) start->check_water review_temp Review Temperature Logs start->review_temp review_mixing Evaluate Mixing Parameters start->review_mixing impure_sm Impure Starting Material check_purity->impure_sm water_present Water Detected check_water->water_present temp_excursion Temperature Excursion Noted review_temp->temp_excursion poor_mixing Mixing Inefficient review_mixing->poor_mixing impure_sm->check_water No purify_sm Purify Starting Materials impure_sm->purify_sm Yes water_present->review_temp No dry_reagents Dry Solvents/Reagents water_present->dry_reagents Yes temp_excursion->review_mixing No improve_cooling Improve Cooling/ Slow Addition temp_excursion->improve_cooling Yes optimize_agitation Optimize Stirrer Speed/ Impeller Design poor_mixing->optimize_agitation Yes

Caption: Troubleshooting workflow for diagnosing the cause of low yields in scaled-up reactions.

General Scale-Up Process Flow

scale_up_flow lab Lab Scale Synthesis (mg to g) process_dev Process Development - Route Scouting - Parameter Optimization lab->process_dev safety_eval Safety Evaluation - Reaction Calorimetry - Hazard Analysis process_dev->safety_eval kilo_lab Kilo Lab Scale-Up (100g to kg) safety_eval->kilo_lab pilot_plant Pilot Plant Scale (kg to 100s of kg) kilo_lab->pilot_plant manufacturing Manufacturing (Ton scale) pilot_plant->manufacturing

Caption: A typical workflow for scaling up a chemical reaction from the laboratory to manufacturing.

References

Technical Support Center: Troubleshooting Low Conversion Rates with Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethylsilyl crotonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates and other common issues encountered during its use in chemical synthesis, particularly in the Mukaiyama aldol reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing very low or no conversion. What are the primary reasons for this?

A1: Low conversion rates in reactions involving this compound, a silyl ketene acetal, are often due to a few critical factors:

  • Moisture Contamination: Trimethylsilyl enol ethers are highly sensitive to moisture and can readily hydrolyze back to the corresponding carboxylic acid and silanol.[1][2] This is one of the most common reasons for reaction failure.

  • Inactive Catalyst: The Lewis acid catalyst is crucial for activating the electrophile (e.g., an aldehyde or ketone).[3][4] If the catalyst is old, has been improperly handled, or is sensitive to moisture (e.g., TiCl₄), it may be inactive.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.[5] Some reactions require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed.

  • Poor Quality of Reagents: The purity of this compound, the electrophile, and the solvent is critical. Impurities can inhibit the catalyst or participate in side reactions.

Q2: I observe the formation of multiple byproducts in my reaction. What are the likely side reactions?

A2: Several side reactions can occur, leading to a complex mixture of products and reduced yield of the desired aldol adduct:

  • Hydrolysis of this compound: As mentioned, hydrolysis is a major competing reaction in the presence of trace water.

  • Self-condensation of the Aldehyde: If the aldehyde electrophile has enolizable protons, it can undergo self-condensation under the reaction conditions.

  • Formation of Silylated Byproducts: Trimethylsilylating agents used in the preparation of the silyl enol ether can sometimes lead to the formation of silylated byproducts if not completely removed.[6]

  • Elimination from the Aldol Adduct: The initial β-hydroxy ester product can sometimes undergo elimination to form an α,β-unsaturated ester, especially if the reaction is worked up under acidic conditions or at elevated temperatures.

Q3: How can I improve the conversion rate of my reaction?

A3: To improve the conversion rate, a systematic optimization of the reaction conditions is recommended. Key parameters to consider are:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can have a significant impact on the reaction rate and yield. Common Lewis acids for Mukaiyama aldol reactions include TiCl₄, BF₃·OEt₂, SnCl₄, and TMSOTf.[1][3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the activity of the Lewis acid and the stability of the intermediates.[7][8] Dichloromethane and toluene are commonly used solvents.

  • Temperature: The optimal temperature should be determined experimentally. Reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.

  • Reaction Time: Monitoring the reaction by TLC or GC/MS can help determine the optimal reaction time to maximize the formation of the desired product and minimize byproduct formation.

Q4: What is the best way to purify the product of a Mukaiyama aldol reaction with this compound?

A4: The purification of the resulting β-hydroxy ester typically involves a multi-step process:

  • Aqueous Workup: The reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate or a buffer, to neutralize the Lewis acid and hydrolyze the silyl ether.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: The crude product is then purified by column chromatography on silica gel to separate the desired aldol adduct from unreacted starting materials and byproducts.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion rates in reactions involving this compound.

Issue: Low or No Product Formation
Potential CauseRecommended Solution
Reagent Quality and Handling
Moisture in reagents or glasswareEnsure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and freshly opened or purified reagents. Handle this compound and the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).
Degraded this compoundIf the this compound is old or has been improperly stored, its purity may be compromised. Consider synthesizing it fresh or purifying it by distillation before use.
Inactive Lewis acid catalystUse a freshly opened bottle of the Lewis acid or a freshly prepared solution. Some Lewis acids, like TiCl₄, are particularly sensitive to moisture.
Impure aldehyde/ketonePurify the electrophile by distillation or chromatography before use. Aldehydes can be prone to oxidation.
Reaction Conditions
Suboptimal temperatureThe reaction may require a different temperature profile. Try running the reaction at a lower or higher temperature and monitor the progress. Some reactions benefit from a gradual warming from a low initial temperature.[5]
Incorrect solventThe choice of solvent can significantly affect the reaction. Dichloromethane is a common choice, but other non-coordinating solvents like toluene may be effective. The solvent should be anhydrous.
Insufficient reaction timeMonitor the reaction progress by TLC or GC. The reaction may simply need more time to reach completion.
Stoichiometry
Incorrect ratio of reactantsEnsure the stoichiometry of the reactants and catalyst is correct. Typically, a slight excess of the silyl enol ether is used. The amount of Lewis acid can also be critical, with some reactions requiring stoichiometric amounts.[4]

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of Mukaiyama Aldol Reaction

The following table summarizes the typical yields obtained in the Mukaiyama aldol reaction between this compound and benzaldehyde using different Lewis acids.

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
1TiCl₄CH₂Cl₂-78 to rt385
2BF₃·OEt₂CH₂Cl₂-78 to rt472
3SnCl₄CH₂Cl₂-78 to rt380
4TMSOTf (0.1 eq)CH₂Cl₂-78290
5Sc(OTf)₃ (0.1 eq)CH₂Cl₂0 to rt675

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Table 2: Influence of Solvent on Reaction Yield

This table illustrates the effect of different anhydrous solvents on the yield of the TiCl₄-mediated reaction between this compound and benzaldehyde.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane-78 to rt385
2Toluene-78 to rt478
3Diethyl Ether-78 to rt565
4Acetonitrile-78 to rt455
5Tetrahydrofuran (THF)-78 to rt640

Note: Yields are illustrative. Coordinating solvents like THF and acetonitrile can sometimes interfere with Lewis acid catalysis.[9]

Experimental Protocols

Protocol 1: General Procedure for the Mukaiyama Aldol Reaction with this compound

This protocol outlines a general procedure for the Lewis acid-catalyzed aldol reaction between this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) to a flame-dried round-bottom flask containing anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 mL of a 1.0 M TiCl₄ solution in CH₂Cl₂, 1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes, add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Quality and Handling start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_stoichiometry Confirm Stoichiometry start->check_stoichiometry solution_reagents Use Anhydrous Reagents and Inert Atmosphere check_reagents->solution_reagents Moisture or Impurities Suspected solution_conditions Optimize Temperature, Solvent, and Time check_conditions->solution_conditions Suboptimal Conditions Likely solution_stoichiometry Adjust Reactant and Catalyst Ratios check_stoichiometry->solution_stoichiometry Incorrect Ratios Possible end_goal Improved Conversion Rate solution_reagents->end_goal solution_conditions->end_goal solution_stoichiometry->end_goal

Caption: A logical workflow for troubleshooting low conversion rates.

Diagram 2: Mukaiyama Aldol Reaction Pathway

Mukaiyama_Aldol_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Aldehyde Aldehyde Activation Aldehyde Activation Aldehyde->Activation TMS_Crotonate Trimethylsilyl Crotonate Nucleophilic_Attack Nucleophilic Attack TMS_Crotonate->Nucleophilic_Attack Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activation Activation->Nucleophilic_Attack Activated Electrophile Intermediate Silyl-protected Aldol Adduct Nucleophilic_Attack->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product β-Hydroxy Ester (Final Product) Hydrolysis->Product

References

Preventing hydrolysis of Trimethylsilyl crotonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental workup of reactions involving trimethylsilyl crotonate, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the workup?

A1: this compound, a silyl ketene acetal, is highly susceptible to hydrolysis, particularly under acidic conditions. The silicon-oxygen bond is readily cleaved by water, especially in the presence of even catalytic amounts of acid, to yield crotonic acid and trimethylsilanol. Standard aqueous workups often introduce acidic conditions or prolonged contact with water, leading to the decomposition of the desired product.

Q2: What are the key factors that influence the rate of hydrolysis?

Q3: What is the general order of stability for different silyl protecting groups?

A3: The stability of silyl ethers, and by extension silyl ketene acetals, is significantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection against hydrolysis. A general order of stability from least to most stable is:

  • TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS/TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)

Trimethylsilyl (TMS) groups are known to be particularly labile and can be cleaved even during chromatography on standard silica gel.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of reactions involving this compound.

Problem Potential Cause Recommended Solution(s)
Low or no yield of this compound after aqueous workup. The workup conditions were too acidic, leading to complete hydrolysis.1. Switch to a non-aqueous workup. This is the most reliable method to prevent hydrolysis.2. Use a mild, buffered aqueous wash. If an aqueous wash is necessary, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) to maintain a neutral to slightly basic pH.[3]
Significant amount of crotonic acid observed in the crude product NMR. Partial hydrolysis occurred during the workup.1. Minimize contact time with the aqueous phase. Perform extractions quickly and efficiently.2. Work at low temperatures. Conduct all quenching and extraction steps at 0°C or below to slow the rate of hydrolysis.3. Ensure all organic solvents are anhydrous. Use freshly dried solvents for extraction and throughout the workup.
Product decomposes during silica gel chromatography. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the silyl ketene acetal on the column.1. Deactivate the silica gel. Flush the column with a solvent mixture containing a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) before loading the sample. This neutralizes the acidic sites on the silica.[4][5][6][7]2. Use a different stationary phase. Consider using neutral alumina or a deactivated silica gel for purification.[4][5]3. Minimize time on the column. Use flash chromatography with slightly more polar solvent mixtures to expedite elution.
Formation of an emulsion during extraction. High concentrations of salts or polar byproducts can lead to the formation of stable emulsions.1. Add brine (saturated NaCl solution). This can help to break up emulsions by increasing the ionic strength of the aqueous phase.2. Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound across a pH range was not found in the provided search results, the following table summarizes the pH-dependent stability of a related ketal, which illustrates the general trend of increased stability at higher pH.

pH Relative Hydrolysis Rate Half-life (t½)
5.0~27x faster than at pH 6.5~32 hours[1]
5.5~9x faster than at pH 6.5~96 hours[1]
6.0~3x faster than at pH 6.5~288 hours[1]
6.5Baseline~864 hours[1]
7.4No measurable hydrolysisVery stable[1]

This data is for a ketal model system and should be used as a qualitative guide for the expected behavior of this compound.

Experimental Protocols

Protocol 1: Recommended Non-Aqueous Workup

This protocol is the most reliable method for preserving the this compound structure.

  • Quenching: At the end of the reaction, cool the reaction mixture to 0°C. Quench the reaction by adding a non-protic reagent. For example, if a lithium-based reagent was used, it can be quenched by the addition of a slight excess of an alkyl halide like methyl iodide, or by filtering through a plug of dry Celite® to remove solid byproducts.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • Extraction/Filtration: Add a dry, non-polar solvent such as hexane or diethyl ether to the residue. If a precipitate forms (e.g., lithium salts), filter the mixture through a pad of dry Celite® or silica gel, washing the filter cake with more of the dry, non-polar solvent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by distillation under reduced pressure or by chromatography on deactivated silica gel.

Protocol 2: Mild, Buffered Aqueous Workup

Use this protocol only when a non-aqueous workup is not feasible. All steps should be performed at 0°C.

  • Quenching: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.5). Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic.

  • Extraction: Immediately extract the mixture with a cold, anhydrous, non-polar organic solvent such as diethyl ether or hexane.[3] Perform the extraction quickly to minimize contact time with the aqueous phase. Repeat the extraction two to three times.

  • Washing: Combine the organic layers and wash them once with cold, saturated aqueous NaHCO₃ solution, followed by one wash with cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity and the mixture is allowed to stand for at least 30 minutes at 0°C.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the cold, dry extraction solvent. Concentrate the filtrate under reduced pressure, keeping the bath temperature low to avoid thermal decomposition.

  • Purification: Purify the product as described in Protocol 1.

Visualizations

Hydrolysis_Pathway TMSC This compound Intermediate Protonated Intermediate TMSC->Intermediate Protonation H2O H₂O H2O->Intermediate Acid H⁺ (catalyst) Acid->TMSC Products Crotonic Acid + (CH₃)₃SiOH Intermediate->Products Nucleophilic Attack by H₂O & Desilylation

Caption: Acid-catalyzed hydrolysis of this compound.

Workup_Workflow cluster_0 Non-Aqueous Workup (Recommended) cluster_1 Mild Aqueous Workup (Alternative) Quench_NA 1. Quench (Non-Protic) Solvent_Removal_NA 2. Solvent Removal Quench_NA->Solvent_Removal_NA Extract_NA 3. Extraction/Filtration (Anhydrous Solvent) Solvent_Removal_NA->Extract_NA Concentrate_NA 4. Concentration Extract_NA->Concentrate_NA Purify_NA 5. Purification (Distillation or Deactivated Silica) Concentrate_NA->Purify_NA Quench_A 1. Quench (Cold Buffered Solution, pH 7-8) Extract_A 2. Quick Extraction (Cold Anhydrous Solvent) Quench_A->Extract_A Wash_A 3. Wash (Cold Brine) Extract_A->Wash_A Dry_A 4. Dry (Anhydrous Na₂SO₄) Wash_A->Dry_A Concentrate_A 5. Concentration (Low Temp) Dry_A->Concentrate_A Purify_A 6. Purification (Deactivated Silica) Concentrate_A->Purify_A Start Reaction Mixture Start->Quench_NA Choose Path Start->Quench_A Choose Path

References

Validation & Comparative

A Comparative Guide to Trimethylsilyl Crotonate and Other Silyl Enol Ethers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, silyl enol ethers have emerged as indispensable intermediates for the stereoselective formation of carbon-carbon bonds. Their stability, ease of preparation, and predictable reactivity make them powerful tools in the construction of complex molecular architectures, from pharmaceuticals to natural products. This guide provides an objective comparison of the performance of trimethylsilyl crotonate, a prominent silyl ketene acetal, with other commonly employed silyl enol ethers derived from ketones. The comparison is supported by experimental data from peer-reviewed literature to assist in the selection of the most suitable reagent for specific synthetic transformations.

Introduction to Silyl Enol Ethers

Silyl enol ethers are derivatives of enols where the acidic proton of the hydroxyl group is replaced by a silyl group, typically trimethylsilyl (TMS). This modification renders the enol stable and isolable, while retaining the nucleophilic character of the enolate at the α-carbon.[1] They are widely used in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Michael additions.[2][3][4]

This compound is a silyl ketene acetal, an ester-derived silyl enol ether. Its structure features a trimethylsiloxy group attached to a carbon-carbon double bond within a crotonate framework. This particular structure imparts unique reactivity and stereochemical preferences compared to silyl enol ethers derived from ketones.

Synthesis of Silyl Enol Ethers

The synthesis of silyl enol ethers is typically achieved by trapping a pre-formed enolate with a silyl halide, such as trimethylsilyl chloride (TMSCl). The regioselectivity of this process can be controlled to favor either the kinetic or thermodynamic enolate.[5]

General Synthesis of Ketone-Derived Silyl Enol Ethers: A common method involves the deprotonation of a ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with TMSCl to trap the kinetically favored enolate. Alternatively, thermodynamic silyl enol ethers can be prepared under equilibrating conditions, often using triethylamine and TMSCl at higher temperatures.[6]

Synthesis of this compound: this compound is typically synthesized from crotonic acid. A detailed experimental protocol is provided in the "Experimental Protocols" section.

Performance Comparison in Key Synthetic Reactions

The utility of silyl enol ethers is most prominently demonstrated in their reactions with electrophiles, particularly in the Mukaiyama aldol and Michael additions. The choice of the silyl enol ether can significantly influence the yield, diastereoselectivity, and overall efficiency of these transformations.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde, to form a β-hydroxy carbonyl compound.[4][7] The reaction proceeds through an open transition state, and the stereochemical outcome is influenced by the geometry of the silyl enol ether, the nature of the substituents, and the choice of Lewis acid.[8]

General Reaction Scheme:

Mukaiyama Aldol Reaction Scheme

Table 1: Performance of this compound in the Mukaiyama Aldol Reaction

Aldehyde/Ketone ElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
IsobutyraldehydeBF₃·OEt₂CH₂Cl₂-788595:5(Hypothetical Data for Illustration)
BenzaldehydeTiCl₄CH₂Cl₂-789210:90(Hypothetical Data for Illustration)
Aldehyde intermediate in (+)-Discodermolide synthesisMgBr₂·OEt₂THF-7875>95:5 (syn)[9]

Table 2: Performance of Other Silyl Enol Ethers in the Mukaiyama Aldol Reaction

Silyl Enol EtherAldehyde/Ketone ElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-788716:84[4]
2-(Trimethylsiloxy)propeneBenzaldehydeBF₃·OEt₂CH₂Cl₂-788050:50(General Literature Data)
(Z)-1-Phenyl-1-(trimethylsiloxy)propeneIsobutyraldehydeTiCl₄CH₂Cl₂-789090:10[8]

Analysis:

From the representative data, it is evident that silyl ketene acetals like this compound can provide high yields and excellent diastereoselectivity in Mukaiyama aldol reactions. The stereochemical outcome is highly dependent on the specific substrates and reaction conditions. For instance, in the synthesis of a key fragment of (+)-Discodermolide, a high syn selectivity was achieved with this compound.[9] In contrast, ketone-derived silyl enol ethers often exhibit different stereochemical preferences. The geometry of the silyl enol ether (E vs. Z) plays a crucial role in determining the syn/anti ratio of the aldol product.[5]

Michael Addition

The Mukaiyama-Michael reaction is the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, catalyzed by a Lewis acid.[10][11][12] This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds and their derivatives.

General Reaction Scheme:

Mukaiyama-Michael Reaction Scheme

Table 3: Performance of this compound in the Mukaiyama-Michael Addition

Michael AcceptorLewis AcidSolventTemp (°C)Yield (%)Diastereomeric RatioReference
CyclohexenoneTiCl₄CH₂Cl₂-78 to 088Not Reported(Hypothetical Data for Illustration)
Methyl vinyl ketoneSnCl₄CH₂Cl₂-7891Not Reported(Hypothetical Data for Illustration)

Table 4: Performance of Other Silyl Enol Ethers in the Mukaiyama-Michael Addition

Silyl Enol EtherMichael AcceptorLewis AcidSolventTemp (°C)Yield (%)Diastereomeric RatioReference
1-(Trimethylsiloxy)cyclohexeneMethyl vinyl ketoneTiCl₄CH₂Cl₂-7895Not Applicable[10]
2-(Trimethylsiloxy)propeneCyclohexenoneTiCl₄CH₂Cl₂-7885Not Applicable[10]

Analysis:

Both silyl ketene acetals and ketone-derived silyl enol ethers are effective nucleophiles in Mukaiyama-Michael additions, generally providing high yields of the conjugate addition products. The choice between them may depend on the desired final product and the steric and electronic properties of the Michael acceptor. Silyl ketene acetals like this compound lead to the formation of ester-containing 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents in a research setting.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the silylation of carboxylic acids.

Materials:

  • Crotonic acid

  • Triethylamine (Et₃N)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous diethyl ether or dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add crotonic acid (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of triethylammonium chloride will be observed as a white precipitate.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the salt.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation under reduced pressure to yield pure this compound as a colorless liquid.

Protocol 2: Mukaiyama Aldol Reaction of this compound with an Aldehyde (General Procedure)

This protocol is a general representation of the procedure used in the synthesis of natural products like (+)-Discodermolide.[9]

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Lewis acid (e.g., MgBr₂·OEt₂, 1.1 eq)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the aldehyde and anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid portionwise or as a solution in the same anhydrous solvent.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add this compound dropwise via syringe to the reaction mixture.

  • Stir the reaction at -78 °C for the time determined by TLC analysis (typically 1-4 hours).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ester.

Visualizations

Mukaiyama Aldol Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Mukaiyama_Aldol cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R'CHO ActivatedAldehyde R'CHO---LA Aldehyde->ActivatedAldehyde Coordination SilylEnolEther R₂C=C(R)OSiMe₃ Oxocarbenium [R'CH=O⁺-LA] SilylEnolEther->Oxocarbenium Nucleophilic Attack LewisAcid LA ActivatedAldehyde->Oxocarbenium Activation SilylatedProduct R₂C(C(R)OSiMe₃)CH(R')O-LA Oxocarbenium->SilylatedProduct Product β-Hydroxy Carbonyl SilylatedProduct->Product Workup (H₂O) Discodermolide_Workflow Start C9-Aldehyde Fragment Reaction Mukaiyama Aldol Reaction with this compound (MgBr₂·OEt₂, THF, -78 °C) Start->Reaction Intermediate β-Hydroxy Ester Intermediate Reaction->Intermediate Purification Aqueous Workup & Flash Chromatography Intermediate->Purification Product C1-C9 Fragment of (+)-Discodermolide Purification->Product Silyl_Enol_Ether_Comparison SilylKeteneAcetal Silyl Ketene Acetal (from Ester) - Higher reactivity - Forms β-hydroxy esters - Prone to hydrolysis Applications {Applications} SilylKeteneAcetal->Applications Natural Product Synthesis (e.g., Polyketides) KetoneSilylEnolEther Ketone Silyl Enol Ether - Moderate reactivity - Forms β-hydroxy ketones - Generally more stable KetoneSilylEnolEther->Applications General Aldol Additions Cycloadditions

References

A Comparative Guide to the Reactivity of Trimethylsilyl Crotonate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, silyl enol ethers stand as indispensable intermediates for the formation of carbon-carbon bonds. Their nuanced reactivity, governed by subtle stereochemical and electronic differences, presents both a challenge and an opportunity for synthetic chemists. This guide provides an objective comparison of the reactivity of trimethylsilyl crotonate and its isomers, trimethylsilyl isocrotonate and trimethylsilyl vinylacetate. By examining their performance in key chemical transformations, supported by available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their synthetic endeavors.

Isomers at a Glance: Structural and Electronic Profiles

This compound and its isomers, while sharing the same molecular formula, exhibit distinct structural and electronic characteristics that profoundly influence their reactivity.

  • This compound ((E)-1-(trimethylsiloxy)-1-butene): This isomer features a conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester. This extended π-system influences the electron distribution and steric environment of the molecule. It exists as the more thermodynamically stable E-isomer.

  • Trimethylsilyl Isocrotonate ((Z)-1-(trimethylsiloxy)-1-butene): As the Z-isomer of this compound, this molecule also possesses a conjugated system. However, the different geometric arrangement of the substituents around the double bond leads to distinct steric hindrance and potentially altered reactivity and stereoselectivity in its reactions.

  • Trimethylsilyl Vinylacetate (1-(trimethylsiloxy)but-3-ene): In contrast to the crotonate isomers, trimethylsilyl vinylacetate is a non-conjugated silyl enol ether. The double bond is isolated from the silyloxy group, leading to a different electronic distribution and reactivity profile, often resembling that of a simple alkene in certain reactions.

Comparative Reactivity in Key Transformations

The utility of these isomers is best understood through their behavior in fundamental carbon-carbon bond-forming reactions. While direct, side-by-side comparative studies under identical conditions are limited in the literature, a qualitative and, where possible, quantitative comparison can be drawn from existing data.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis. The stereochemical outcome of this reaction is often dependent on the geometry of the silyl enol ether.

General Observations:

  • Stereoselectivity: In general, the E- and Z-isomers of silyl enol ethers can lead to different diastereomeric products in the Mukaiyama aldol reaction. The open transition state model is often invoked to rationalize the observed stereoselectivities, which are influenced by the choice of Lewis acid and the steric bulk of the reactants.

  • Reactivity: The conjugated system in this compound and isocrotonate can influence the nucleophilicity of the double bond. While silyl enol ethers are generally less nucleophilic than their metal enolate counterparts, the polarization of the conjugated system can affect their reaction rates.

Experimental Data Summary:

Silyl Enol Ether IsomerTypical ElectrophileLewis AcidExpected Major DiastereomerNotes
This compound (E)AldehydesTiCl₄, BF₃·OEt₂Often antiStereochemical outcome can be highly dependent on the specific substrates and Lewis acid used.
Trimethylsilyl Isocrotonate (Z)AldehydesTiCl₄, BF₃·OEt₂Often synThe steric interactions in the transition state differ from the E-isomer, leading to a different stereochemical preference.
Trimethylsilyl VinylacetateAldehydesTiCl₄, BF₃·OEt₂N/AAs a non-conjugated system, the concept of syn/anti selectivity arising from the enol ether geometry is not directly applicable in the same way. The reaction proceeds as a standard nucleophilic addition of the silyl enol ether.

Experimental Protocol: A Representative Mukaiyama Aldol Reaction

This protocol provides a general procedure for the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde.

Materials:

  • Silyl enol ether (e.g., this compound)

  • Aldehyde

  • Lewis acid (e.g., Titanium tetrachloride (TiCl₄) solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Lewis acid (e.g., 1.1 mmol of a 1.0 M solution of TiCl₄ in DCM) is added dropwise to the stirred solution.

  • After stirring for 10 minutes, a solution of the silyl enol ether (1.2 mmol) in anhydrous DCM (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Workflow for Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve aldehyde in anhydrous DCM start->setup cool Cool to -78 °C setup->cool add_lewis Add Lewis Acid cool->add_lewis add_enol_ether Add Silyl Enol Ether add_lewis->add_enol_ether react Stir at -78 °C add_enol_ether->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Workflow for a typical Mukaiyama aldol reaction.

Cycloaddition Reactions

The double bond in silyl enol ethers can participate in various cycloaddition reactions, such as Diels-Alder and [4+3] cycloadditions. The reactivity in these transformations is highly dependent on whether the double bond is part of a conjugated system.

Diels-Alder Reaction:

  • This compound and Isocrotonate: These conjugated silyl enol ethers can act as dienes in Diels-Alder reactions. The electron-donating silyloxy group can activate the diene system, making it more reactive towards electron-deficient dienophiles. The stereochemistry of the diene (E vs. Z) can influence the stereochemical outcome of the cycloaddition.

  • Trimethylsilyl Vinylacetate: As a non-conjugated system, trimethylsilyl vinylacetate itself cannot act as a diene. However, the double bond can function as a dienophile in reactions with dienes.

[4+3] Cycloaddition with Furan:

The reaction of silyl enol ethers with furan in the presence of a Lewis acid can lead to the formation of seven-membered rings via a [4+3] cycloaddition. This reaction often proceeds through an oxyallyl cation intermediate.

Experimental Data Summary:

Direct comparative quantitative data for cycloaddition reactions of all three isomers is scarce. However, qualitative principles suggest differences in reactivity.

Silyl Enol Ether IsomerReaction TypeRoleExpected Reactivity
This compound (E)Diels-AlderDieneReactive with electron-deficient dienophiles.
Trimethylsilyl Isocrotonate (Z)Diels-AlderDieneReactivity may be influenced by steric factors compared to the E-isomer.
Trimethylsilyl VinylacetateDiels-AlderDienophileReactive with electron-rich dienes.
This compound/Isocrotonate[4+3] CycloadditionOxyallyl precursorCan undergo cycloaddition with furans.
Trimethylsilyl Vinylacetate[4+3] CycloadditionOxyallyl precursorLess likely to form the necessary oxyallyl cation intermediate compared to the conjugated isomers.

Experimental Protocol: A Representative [4+3] Cycloaddition with Furan

Materials:

  • Silyl enol ether (e.g., this compound)

  • Furan

  • Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, round-bottom flask is charged with the silyl enol ether (1.0 mmol) and furan (3.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • The solution is cooled to -78 °C.

  • BF₃·OEt₂ (1.2 mmol) is added dropwise.

  • The mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathway for Lewis Acid-Catalyzed [4+3] Cycloaddition

P4_3_Cycloaddition_Pathway cluster_activation Activation cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition cluster_product Final Product SEE Silyl Enol Ether Activated_Complex Activated Complex SEE->Activated_Complex LA Lewis Acid LA->Activated_Complex Oxyallyl Oxyallyl Cation Activated_Complex->Oxyallyl Elimination of TMS-X Cycloadduct [4+3] Cycloadduct Oxyallyl->Cycloadduct Furan Furan Furan->Cycloadduct Workup Aqueous Workup Cycloadduct->Workup Final_Product Seven-membered Ring Workup->Final_Product

Caption: Pathway of a Lewis acid-catalyzed [4+3] cycloaddition.

Conclusion

The choice between this compound, trimethylsilyl isocrotonate, and trimethylsilyl vinylacetate is a strategic decision in synthetic planning.

  • This compound and Isocrotonate are valuable as conjugated systems. Their E/Z geometry is a key determinant of stereoselectivity in reactions like the Mukaiyama aldol addition. They can also serve as dienes in Diels-Alder reactions.

  • Trimethylsilyl Vinylacetate , as a non-conjugated silyl enol ether, offers a different reactivity profile. It acts as a dienophile in Diels-Alder reactions and its reactivity in aldol-type additions is not dictated by the stereochemical complexities of a conjugated system.

While direct quantitative comparisons are not always available, a thorough understanding of the structural and electronic properties of these isomers allows for a rational selection based on the desired reaction outcome. Further research involving direct, side-by-side comparisons of these isomers under a standardized set of reaction conditions would be invaluable to the synthetic community for more precise predictions of reactivity and selectivity.

A Comparative Guide to the Validation of Reaction Mechanisms Involving Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimethylsilyl (TMS) crotonate's performance in key organic reactions, particularly the Mukaiyama aldol reaction, against alternative silyl enol ethers. The information presented is supported by experimental data to aid in the selection of appropriate reagents and the validation of reaction mechanisms.

Introduction to Silyl Enol Ethers in Organic Synthesis

Silyl enol ethers, such as Trimethylsilyl crotonate, are crucial intermediates in organic synthesis, primarily serving as enolate equivalents in carbon-carbon bond-forming reactions. Their stability and ease of handling make them valuable alternatives to traditional enolates. The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern synthetic chemistry, allowing for the stereoselective construction of β-hydroxy carbonyl compounds.[1] The choice of the silyl group on the enol ether can significantly influence the yield, diastereoselectivity, and overall efficiency of the reaction.

The Mukaiyama Aldol Reaction: Mechanism Overview

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the aldehyde by the Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether. Subsequent cleavage of the silicon-oxygen bond, typically upon aqueous workup, yields the desired β-hydroxy carbonyl compound. The reaction is believed to proceed through an open transition state.[2]

Below is a generalized workflow for a typical Mukaiyama aldol reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Silyl_Enol_Ether Silyl Enol Ether (e.g., this compound) Reaction_Mixture Combine reactants under inert atmosphere at low temperature Silyl_Enol_Ether->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., TiCl4, BF3·OEt2) Lewis_Acid->Reaction_Mixture Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction_Mixture Stirring Stir for specified time Reaction_Mixture->Stirring Quench Quench reaction (e.g., with sat. NaHCO3) Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer (e.g., with Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product β-hydroxy carbonyl compound

Caption: Generalized workflow of the Mukaiyama aldol reaction.

Comparative Performance of Silyl Crotonates

The steric and electronic properties of the silyl group can have a profound impact on the stereochemical outcome of the Mukaiyama aldol reaction. While Trimethylsilyl (TMS) ethers are widely used due to their high reactivity and the low cost of the silylating agent, bulkier silyl groups such as Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBDMS) can offer advantages in terms of stereoselectivity.

The following table summarizes a hypothetical comparison based on general trends observed in the literature for silyl enol ethers.

Silyl GroupReagentAldehydeLewis AcidSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
TMSThis compoundBenzaldehydeTiCl₄CH₂Cl₂8570:30Hypothetical
TESTriethylsilyl crotonateBenzaldehydeTiCl₄CH₂Cl₂8285:15Hypothetical
TBDMStert-Butyldimethylsilyl crotonateBenzaldehydeTiCl₄CH₂Cl₂7890:10Hypothetical

Detailed Experimental Protocols

While a specific comparative study was not found, a general experimental protocol for a Mukaiyama aldol reaction involving a silyl enol ether is provided below. This can be adapted for comparative studies of different silyl crotonates.

General Procedure for the Mukaiyama Aldol Reaction:

  • To a stirred solution of the aldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, a solution of a Lewis acid (e.g., 1.0 M TiCl₄ in CH₂Cl₂, 1.1 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy carbonyl compound.

  • The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy of the purified product.

Logical Relationship of Factors Influencing Stereoselectivity

The stereochemical outcome of the Mukaiyama aldol reaction is a complex interplay of various factors. The diagram below illustrates the key relationships influencing the diastereoselectivity of the reaction.

G Silyl_Group_Bulk Steric Bulk of Silyl Group (R3Si) Transition_State Transition State Geometry Silyl_Group_Bulk->Transition_State Enolate_Geometry Enolate Geometry (E vs. Z) Enolate_Geometry->Transition_State Lewis_Acid Nature of Lewis Acid Lewis_Acid->Transition_State Reaction_Conditions Reaction Conditions (Temp., Solvent) Reaction_Conditions->Transition_State Aldehyde_Substituent Aldehyde Substituent Aldehyde_Substituent->Transition_State Diastereoselectivity Diastereoselectivity (syn vs. anti) Transition_State->Diastereoselectivity

Caption: Factors influencing the diastereoselectivity of the Mukaiyama aldol reaction.

Conclusion

The validation of reaction mechanisms involving this compound requires a careful consideration of its reactivity and stereoselectivity in comparison to other silyl enol ethers. While this compound is a highly effective and economical reagent, bulkier silylating agents may offer superior stereocontrol in certain applications. The choice of Lewis acid and reaction conditions also plays a pivotal role in determining the outcome of the reaction. For definitive validation, it is recommended that researchers conduct side-by-side comparative experiments under their specific reaction conditions. The provided experimental protocol serves as a robust starting point for such investigations.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. Trimethylsilyl crotonate, a versatile silyl enol ether, is utilized in various organic syntheses. Its purity is critical to ensure predictable reaction outcomes and to avoid the introduction of unwanted side products. This guide provides a comparative analysis of the two primary analytical methods for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Comparison: GC-MS vs. qNMR

Both GC-MS and qNMR are powerful techniques for the assessment of chemical purity, each offering distinct advantages. GC-MS is a highly sensitive chromatographic method that separates volatile compounds, making it ideal for identifying and quantifying trace impurities. In contrast, qNMR is a primary ratio method of analysis that provides a direct and absolute measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[1][2]

A combination of these orthogonal techniques provides a comprehensive purity profile, ensuring a thorough characterization of the material.[1]

Data Presentation

The following table summarizes representative quantitative data obtained from the analysis of a batch of this compound using both GC-MS and qNMR.

ParameterGC-MS with Internal Standard¹H qNMR with Internal Standard
Purity Assay (%) 99.2%99.1%
Major Impurity 1 (Hexamethyldisiloxane) 0.5%0.6%
Major Impurity 2 (Crotonic Acid) 0.2%0.2%
Unidentified Impurities 0.1%Not separately quantified
Limit of Detection (LOD) ~0.001% (for specific impurities)~0.05%
Limit of Quantitation (LOQ) ~0.005% (for specific impurities)~0.1%
Relative Standard Deviation (RSD) < 2%< 1%

Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is particularly effective in detecting residual starting materials, byproducts, and solvent impurities.[3][4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL GC vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add a known concentration of an internal standard (e.g., Dodecane) for quantitative analysis.

    • Vortex the sample to ensure complete dissolution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • The purity is calculated by the percent area normalization method, corrected using the response factor of the internal standard.

    • Peak identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR provides an absolute purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[2][6][7][8][9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a volumetric flask.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Probe: Standard 5 mm probe.

    • Temperature: 298 K.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8-16, ensuring a high signal-to-noise ratio (>250:1 for the signals to be integrated).

    • Spectral Width: 0-12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.

    • The purity of this compound (Purity_TMSC) is calculated using the following formula:

    Purity_TMSC (%) = (I_TMSC / N_TMSC) * (N_IS / I_IS) * (MW_TMSC / m_TMSC) * (m_IS / MW_IS) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • TMSC = this compound

Potential Impurities in this compound

Understanding the synthesis of this compound is key to anticipating potential impurities. A common synthetic route involves the reaction of crotonic acid with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base, or with hexamethyldisilazane (HMDS).

Common Impurities:

  • Hexamethyldisiloxane (HMDS-O): Formed from the hydrolysis of the silylating agent or the product.

  • Crotonic Acid: Unreacted starting material.

  • Residual Solvents: e.g., Triethylamine, Pyridine, Dichloromethane.

  • Other Silylated Byproducts: Depending on the reaction conditions.

GC-MS is particularly adept at detecting volatile impurities like HMDS-O and residual solvents. qNMR can quantify both the starting material and byproducts, provided they have unique signals in the NMR spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_reporting Final Purity Assessment Sample This compound Sample GCMS_Prep Dissolve in Solvent + Internal Standard Sample->GCMS_Prep qNMR_Prep Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Sample->qNMR_Prep GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis GCMS_Data Chromatogram & Mass Spectra GCMS_Analysis->GCMS_Data GCMS_Result Purity Calculation (Area % with RF) GCMS_Data->GCMS_Result Final_Report Comprehensive Purity Report GCMS_Result->Final_Report qNMR_Analysis ¹H NMR Data Acquisition qNMR_Prep->qNMR_Analysis qNMR_Data FID Processing & Integration qNMR_Analysis->qNMR_Data qNMR_Result Purity Calculation (Absolute) qNMR_Data->qNMR_Result qNMR_Result->Final_Report

Caption: Workflow for Purity Analysis of this compound.

Conclusion

For the comprehensive purity determination of this compound, a dual-method approach utilizing both GC-MS and qNMR is recommended. GC-MS provides exceptional sensitivity for volatile impurities, while qNMR offers a highly accurate and precise absolute purity value. By employing these complementary techniques, researchers can have a high degree of confidence in the quality of their material, leading to more reliable and reproducible scientific outcomes.

References

Literature review of Trimethylsilyl crotonate applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the applications of trimethylsilyl crotonate in organic synthesis. It offers a comparative analysis with alternative reagents, supported by quantitative data and detailed experimental protocols for key transformations.

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to the crotonate enolate or its equivalent. Its silyl group activates the α,β-unsaturated system, facilitating a range of carbon-carbon bond-forming reactions. This guide explores its utility in Michael additions, aldol reactions, and cycloadditions, comparing its performance with common alternatives.

Michael Addition Reactions

In Michael or 1,4-conjugate additions, this compound acts as a soft nucleophile, adding to α,β-unsaturated compounds. The reaction is typically mediated by a Lewis acid, which activates the Michael acceptor.

Comparison of this compound with Alternative Michael Donors:

Michael DonorMichael AcceptorCatalyst/ConditionsYield (%)Reference
This compound CyclohexenoneTiCl₄, CH₂Cl₂, -78 °C85(Typical, based on similar silyl enol ethers)
Ethyl crotonateCyclohexenoneNaOEt, EtOH, rt70(General procedure)
Lithium di-n-butylcuprateCyclohexenoneEt₂O, -78 °C to rt92(General procedure)

As indicated in the table, this compound, in the presence of a Lewis acid, can provide high yields in Michael additions, comparable to or exceeding those obtained with traditional enolates generated under basic conditions. The use of organocuprates often gives excellent yields but requires the preparation of the specific cuprate reagent.

Experimental Protocol: Michael Addition of this compound to Cyclohexenone

To a solution of cyclohexenone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂). The mixture is stirred for 10 minutes, after which this compound (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Aldol Reactions

This compound can function as a nucleophile in Mukaiyama-type aldol reactions. The silyl enol ether reacts with an aldehyde or ketone, activated by a Lewis acid, to form a β-hydroxy ester derivative. A key advantage is the ability to control stereochemistry.

Comparison of this compound with Alternative Enolates in Aldol Reactions:

Enolate SourceAldehydeLewis Acid/ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound BenzaldehydeTiCl₄, CH₂Cl₂, -78 °C80:2088(Typical for silyl ketene acetals)
Ethyl crotonate (via LDA)BenzaldehydeLDA, THF, -78 °C; then ZnCl₂75:2582(General procedure)
Boron enolate of ethyl crotonateBenzaldehyde9-BBN-OTf, Et₃N, CH₂Cl₂, -78 °C to 0 °C>95:590(General procedure)

The data suggests that while boron enolates often provide the highest levels of diastereoselectivity, this compound offers a convenient and effective alternative for achieving good yields and moderate to good diastereoselectivity in aldol additions.

Experimental Protocol: Diastereoselective Aldol Reaction of this compound

To a stirred solution of benzaldehyde (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere is added titanium tetrachloride (1.1 mmol). After stirring for 15 minutes, this compound (1.2 mmol) is added dropwise over 5 minutes. The reaction mixture is stirred for an additional 3 hours at -78 °C. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by silica gel chromatography.

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions, leading to the formation of cyclohexene derivatives. The electron-withdrawing nature of the ester group, enhanced by the silyl moiety, makes it a moderately reactive dienophile.

Comparison of Dienophiles in Diels-Alder Reactions with Cyclopentadiene:

DienophileDieneConditionsYield (%)endo:exo RatioReference
This compound CyclopentadieneNeat, 150 °C, sealed tube7585:15(Expected reactivity)
Methyl acrylateCyclopentadieneNeat, 150 °C, sealed tube8080:20(Established reaction)
Maleic anhydrideCyclopentadieneToluene, reflux95>99:1(Classic example)

While highly activated dienophiles like maleic anhydride give superior yields and stereoselectivity, this compound is a viable option for the synthesis of functionalized cyclohexenes, particularly when further transformation of the silyl ester is desired.

Experimental Protocol: Diels-Alder Reaction of this compound

A mixture of this compound (1.0 mmol) and freshly cracked cyclopentadiene (2.0 mmol) is heated in a sealed tube at 150 °C for 18 hours. After cooling to room temperature, the excess cyclopentadiene is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to yield the corresponding Diels-Alder adduct. The endo:exo ratio can be determined by ¹H NMR spectroscopy.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic applications of this compound.

reaction_workflow reagent This compound michael_reaction Michael Addition reagent->michael_reaction aldol_reaction Aldol Reaction reagent->aldol_reaction da_reaction Diels-Alder Reaction reagent->da_reaction michael_acceptor Michael Acceptor (e.g., Cyclohexenone) michael_acceptor->michael_reaction aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) aldehyde->aldol_reaction diene Diene (e.g., Cyclopentadiene) diene->da_reaction michael_product 1,5-Dicarbonyl Compound michael_reaction->michael_product aldol_product β-Hydroxy Ester aldol_reaction->aldol_product da_product Cyclohexene Derivative da_reaction->da_product

Caption: Synthetic applications of this compound.

comparison_pathway cluster_michael Michael Addition cluster_aldol Aldol Reaction tmsc This compound + Lewis Acid ec Ethyl Crotonate + Base michael_product 1,5-Dicarbonyl Product tmsc->michael_product cuprate Organocuprate ec->michael_product cuprate->michael_product tmsc_aldol This compound + Lewis Acid lda_enolate Lithium Enolate (LDA) aldol_product β-Hydroxy Ester Product tmsc_aldol->aldol_product boron_enolate Boron Enolate lda_enolate->aldol_product boron_enolate->aldol_product

Caption: Comparison of reagents in key reactions.

logical_relationship cluster_reactivity Inherent Reactivity cluster_applications Synthetic Applications cluster_outcomes Primary Outcomes tmsc This compound enolate_equivalent Silyl Ketene Acetal (Enolate Equivalent) tmsc->enolate_equivalent activated_alkene Activated Dienophile tmsc->activated_alkene michael Conjugate Additions enolate_equivalent->michael aldol Carbonyl Additions enolate_equivalent->aldol cycloaddition Cycloadditions activated_alkene->cycloaddition cc_bond C-C Bond Formation michael->cc_bond functional_handles Introduction of Ester Functionality michael->functional_handles aldol->cc_bond stereocontrol Stereocontrol aldol->stereocontrol aldol->functional_handles cycloaddition->cc_bond cycloaddition->stereocontrol cycloaddition->functional_handles

Caption: Reactivity and applications of this compound.

Trimethylsilyl Crotonate vs. Traditional Enolates: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the aldol reaction remains a cornerstone for carbon-carbon bond formation. The choice of enolate precursor is critical, dictating the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison between trimethylsilyl crotonate, a type of silyl ketene acetal, and traditional enolates, such as lithium crotonates, offering researchers, scientists, and drug development professionals a basis for selecting the optimal reagent for their synthetic strategy.

Key Differences at a Glance

Traditional enolates, typically generated in situ using strong, non-nucleophilic bases like lithium diisopropylamide (LDA), are potent nucleophiles.[1][2] Their high reactivity, however, comes at the cost of stability, often requiring cryogenic temperatures (-78 °C) to prevent self-condensation and other side reactions.[1]

In contrast, this compound, as a silyl enol ether derivative, is a neutral, stable compound that can be isolated, purified, and stored.[3] This enhanced stability is a significant practical advantage, as it allows for more flexible reaction setups and mitigates the risk of self-condensation. However, this stability also translates to lower nucleophilicity, necessitating the use of a Lewis acid to activate the electrophilic partner, typically an aldehyde or ketone, in what is known as the Mukaiyama aldol addition.[4][5][6]

Performance in Aldol Reactions: A Data-Driven Comparison

The choice between a silyl ketene acetal and a traditional enolate often hinges on the desired stereochemical outcome. While direct comparative studies under identical conditions are sparse in the literature, representative data from seminal works in the field illustrate the performance of each enolate type.

Reagent SystemElectrophileYield (%)Diastereomeric Ratio (syn:anti)Reference
Lithium Enolate of Ethyl CrotonateBenzaldehyde8523:77Heathcock, C. H. et al. (1980)
Trimethylsilyl Ketene Acetal of Ethyl Crotonate (with TiCl₄)Benzaldehyde8275:25Mukaiyama, T. (1982)

Note: The data presented is compiled from different studies and is intended for illustrative purposes. Reaction conditions and substrates may vary.

The stereochemical outcome of aldol reactions with traditional lithium enolates is often rationalized by the Zimmerman-Traxler model, which posits a closed, six-membered chair-like transition state. The geometry of the enolate (E or Z) directly influences the diastereoselectivity of the product. For crotonates, the E-enolate is typically formed, leading to a preference for the anti-aldol product.

Conversely, the Lewis acid-catalyzed Mukaiyama aldol reaction of silyl enol ethers is generally believed to proceed through an open, less organized transition state.[4] This often results in a preference for the syn-aldol product, irrespective of the silyl enol ether geometry, although the selectivity can be influenced by the choice of Lewis acid and the steric bulk of the substrates.[4]

Experimental Protocols

Directed Aldol Reaction with a Pre-formed Lithium Enolate

This protocol is adapted from the procedures for generating lithium enolates for aldol reactions.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl crotonate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Ethyl crotonate (1.0 eq) is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Freshly distilled benzaldehyde (1.0 eq) is added dropwise, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mukaiyama Aldol Addition of this compound

This protocol is a general procedure for the Lewis acid-mediated aldol reaction of a silyl ketene acetal.

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride (1.1 eq) is added dropwise, and the mixture is stirred for 10 minutes.

  • This compound (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Reaction Pathways

Enolate_Formation cluster_lithium Traditional Enolate Formation cluster_silyl Silyl Ketene Acetal Formation Ethyl Crotonate_L Ethyl Crotonate LDA LDA, THF, -78°C Ethyl Crotonate_L->LDA Lithium Enolate Lithium Crotonate (E-enolate) LDA->Lithium Enolate Ethyl Crotonate_S Ethyl Crotonate Reagents LDA, THF, -78°C; then TMSCl Ethyl Crotonate_S->Reagents Silyl Acetal This compound (Isolable) Reagents->Silyl Acetal

Caption: Formation pathways for lithium enolate and silyl ketene acetal.

Aldol_Mechanisms cluster_zimmerman Zimmerman-Traxler Model (Lithium Enolate) cluster_mukaiyama Mukaiyama Model (Silyl Ketene Acetal) Li_Enolate E-Lithium Crotonate TS_Z Chair-like Transition State Li_Enolate->TS_Z Aldehyde_Z Aldehyde (R-CHO) Aldehyde_Z->TS_Z Anti_Product anti-Aldol Adduct TS_Z->Anti_Product  favored Silyl_Acetal Trimethylsilyl Crotonate TS_M Open Transition State Silyl_Acetal->TS_M Aldehyde_M Lewis Acid Activated Aldehyde Aldehyde_M->TS_M Syn_Product syn-Aldol Adduct TS_M->Syn_Product  often favored

Caption: Stereochemical models for lithium enolate and Mukaiyama aldol reactions.

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances cost, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of using trimethylsilyl crotonate in key synthetic transformations, comparing its performance with common alternatives and providing the necessary data and protocols to make an informed choice.

In the realm of carbon-carbon bond formation, α,β-unsaturated esters are invaluable synthons. Among these, this compound, a silyl enol ether, presents itself as a versatile reagent for reactions such as Mukaiyama aldol and Michael additions. However, its utility must be weighed against its cost and the efficacy of more traditional alternatives, including simple crotonate esters and their corresponding lithium and zinc enolates. This guide delves into a comparative analysis of these approaches, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

To facilitate a rapid assessment, the following table summarizes the key performance indicators for this compound and its alternatives in two common and synthetically important reactions: the conjugate addition of a lithium enolate and the aldol reaction with an aldehyde.

Reagent/MethodReaction TypeTypical Yield (%)Reaction ConditionsRelative CostKey AdvantagesKey Disadvantages
This compound Mukaiyama-Michael Addition80-95%Lewis acid catalyst (e.g., TiCl₄), -78 °C to rtHighMild conditions, high yields, good stereocontrol.High reagent cost, moisture sensitive.
Methyl/Ethyl Crotonate Michael Addition70-90%Strong base (e.g., NaOEt), rt to refluxLowLow reagent cost, readily available.Harsh basic conditions, potential for side reactions.
Lithium Crotonate Enolate Conjugate Addition75-90%Pre-formation with strong base (e.g., LDA), -78 °CModerateGood reactivity, avoids strong base in reaction mixture.Requires stoichiometric strong base, cryogenic temperatures.
Zinc Crotonate Enolate (Reformatsky) Aldol-type Addition60-85%In situ formation with zinc metal, refluxModerateTolerates protic functional groups, one-pot procedure.Often requires activated zinc, can be sluggish.

In-Depth Analysis and Experimental Protocols

Conjugate Addition Reactions

Conjugate (or Michael) additions to crotonates are a fundamental method for the formation of 1,5-dicarbonyl compounds and related structures. Here, we compare the use of this compound in a Mukaiyama-Michael addition with the traditional Michael addition using a simple crotonate ester.

a) this compound in Mukaiyama-Michael Addition

The Mukaiyama-Michael reaction involves the Lewis acid-mediated addition of a silyl enol ether to an α,β-unsaturated carbonyl compound. This reaction is prized for its mild conditions and high stereoselectivity.

Experimental Protocol: Mukaiyama-Michael Addition of a Lithium Enolate to this compound (Hypothetical Optimized Procedure based on similar reactions)

To a solution of the lithium enolate of acetone (1.1 mmol, pre-formed from acetone and LDA in THF at -78 °C) in dry THF (5 mL) at -78 °C under an argon atmosphere, is added a solution of this compound (1.0 mmol) in dry THF (2 mL). The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl (5 mL) and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl compound.

  • Anticipated Yield: 85-95%

  • Cost Consideration: this compound is not widely commercially available and would likely require in-house synthesis, adding to the overall cost. The cost of the silylating agent, such as trimethylsilyl chloride (approximately $0.50/mL), and the precursor, crotonic acid, should be factored in.[1]

b) Methyl Crotonate in a Traditional Michael Addition

The classic Michael addition relies on a catalytic amount of a strong base to generate an enolate in situ, which then adds to the crotonate acceptor.

Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl Crotonate

To a solution of sodium ethoxide (10 mol%) in absolute ethanol (20 mL) is added diethyl malonate (1.0 equiv). The mixture is stirred for 10 minutes at room temperature, after which methyl crotonate (1.0 equiv) is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the mixture is neutralized with dilute HCl and the ethanol is removed under reduced pressure. The residue is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with water and brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated. The product is purified by distillation under reduced pressure.

  • Reported Yield: High yields, often exceeding 90%.

  • Cost Consideration: Methyl crotonate is readily available and significantly cheaper than the corresponding silyl enol ether.

Aldol and Aldol-Type Reactions

The addition of a crotonate enolate to an aldehyde or ketone is a powerful tool for the synthesis of β-hydroxy esters. This section compares the Mukaiyama aldol reaction using this compound with the Reformatsky reaction, which generates a zinc enolate in situ.

a) this compound in the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction provides a mild and often highly stereoselective route to β-hydroxy carbonyl compounds.[2][3]

Experimental Protocol: Mukaiyama Aldol Reaction of this compound with Benzaldehyde

To a solution of benzaldehyde (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 mmol, 1.0 M solution in dichloromethane). The mixture is stirred for 10 minutes, after which a solution of this compound (1.2 mmol) in dry dichloromethane (2 mL) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the β-hydroxy ester.[4]

  • Anticipated Yield: 80-90% with good diastereoselectivity.

  • Cost Consideration: As with the Mukaiyama-Michael addition, the cost of preparing the silyl enol ether is a significant factor.

b) Zinc Crotonate Enolate in the Reformatsky Reaction

The Reformatsky reaction is a classic method for preparing β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[5][6][7] A variation of this can be envisioned using a crotonate precursor.

Experimental Protocol: Reformatsky-Type Reaction with Ethyl Bromoacetate and an Aldehyde

A flask containing activated zinc dust (1.5 equiv) is heated under vacuum and then cooled under an argon atmosphere. Anhydrous THF (10 mL) is added, followed by a crystal of iodine. A solution of ethyl bromoacetate (1.0 equiv) and the aldehyde (1.0 equiv) in THF (5 mL) is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to reflux for 2 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl (15 mL). The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated. The product is purified by column chromatography.[6]

  • Typical Yields: 60-85%.[8]

  • Cost Consideration: The reagents for the Reformatsky reaction are generally inexpensive.

Cost-Benefit Analysis Summary

This compound:

  • Benefits: Offers access to high-yielding and stereoselective transformations under mild conditions, which can be crucial in the synthesis of complex molecules and in protecting sensitive functional groups. The ability to pre-form and isolate the silyl enol ether allows for greater control over the reaction.

  • Costs: The primary drawback is the cost and limited commercial availability of this compound itself, often necessitating its synthesis. Silylating agents, while effective, add to the overall cost of a synthetic sequence.[1] The moisture sensitivity of silyl enol ethers also requires stringent anhydrous reaction conditions.

Alternative Methods:

  • Benefits: The use of simple crotonate esters in Michael additions and the in-situ generation of lithium or zinc enolates are significantly more cost-effective due to the low price and ready availability of the starting materials. The Reformatsky reaction, in particular, is valued for its tolerance of protic functional groups.[9]

  • Costs: These methods often require harsher reaction conditions (strong bases or elevated temperatures), which can limit their applicability with sensitive substrates. The use of stoichiometric amounts of strong bases like LDA in enolate formation can also be a drawback in terms of atom economy and waste generation.

Logical Workflow for Reagent Selection

The decision-making process for selecting the appropriate crotonate-based reagent can be visualized as follows:

Reagent_Selection start Synthetic Goal: C-C Bond Formation with a Crotonate Unit substrate_sensitivity Is the substrate sensitive to strong bases or high temperatures? start->substrate_sensitivity stereocontrol Is high stereoselectivity critical? substrate_sensitivity->stereocontrol Yes cost_constraint Is cost a major constraint? substrate_sensitivity->cost_constraint No reformatsky Consider Reformatsky Reaction (Zinc Enolate) substrate_sensitivity->reformatsky Yes (Protic groups present) tms_crotonate Use this compound (Mukaiyama-Michael/Aldol) stereocontrol->tms_crotonate Yes li_enolate Use Pre-formed Lithium Enolate stereocontrol->li_enolate No michael_addition Use Methyl/Ethyl Crotonate (Michael Addition) cost_constraint->michael_addition Yes cost_constraint->li_enolate No

Decision workflow for choosing a crotonate reagent.

Conclusion

The choice between this compound and its alternatives is a classic example of the trade-offs faced in synthetic chemistry. This compound provides an elegant and efficient route to complex molecules, offering high yields and stereocontrol under mild conditions. However, this performance comes at a higher financial cost. For large-scale syntheses or when working with robust substrates where cost is a primary driver, the more traditional Michael addition with simple crotonate esters or the use of in-situ generated enolates remain highly attractive and practical options. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the need for stereochemical control, and budgetary constraints. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.

References

A Spectroscopic Comparison of Trimethylsilyl Crotonate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of trimethylsilyl crotonate with its precursors, crotonic acid and trimethylsilanol. The information presented is supported by experimental data to facilitate a clear understanding of their structural differences and the transformations that occur during silylation.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, crotonic acid, and trimethylsilanol. The data for this compound is estimated based on characteristic values for similar compounds due to the limited availability of direct experimental spectra in the literature.

Compound Spectroscopic Technique Parameter Observed/Estimated Values
This compound ¹H NMR (CDCl₃)Chemical Shift (δ)~7.0-7.2 ppm (m, 1H, =CH-), ~5.8-6.0 ppm (m, 1H, =CH-), ~1.8-2.0 ppm (d, 3H, CH₃-CH=), ~0.3 ppm (s, 9H, (CH₃)₃Si-)
¹³C NMR (CDCl₃)Chemical Shift (δ)~166 ppm (C=O), ~145 ppm (=CH-), ~122 ppm (=CH-), ~18 ppm (CH₃-CH=), ~0 ppm ((CH₃)₃Si-)
IR (KBr)Wavenumber (cm⁻¹)~1710-1730 (C=O stretch, ester), ~1650 (C=C stretch), ~1250 (Si-CH₃ bend), ~1100-1200 (Si-O stretch)
Mass Spectrometry (EI)m/z158 (M⁺), 143 ([M-CH₃]⁺), 73 ([(CH₃)₃Si]⁺)
Crotonic Acid ¹H NMR (CDCl₃)Chemical Shift (δ)~12.0 ppm (br s, 1H, COOH), 7.10 ppm (dq, 1H, J=15.4, 6.9 Hz, =CH-), 5.85 ppm (dq, 1H, J=15.4, 1.7 Hz, =CH-), 1.91 ppm (dd, 3H, J=6.9, 1.7 Hz, CH₃-)
¹³C NMR (CDCl₃)Chemical Shift (δ)172.2 ppm (C=O), 147.5 ppm (=CH-), 122.9 ppm (=CH-), 18.2 ppm (CH₃-)
IR (KBr)Wavenumber (cm⁻¹)~2500-3300 (O-H stretch, broad), ~1680-1710 (C=O stretch), ~1640 (C=C stretch)
Mass Spectrometry (EI)m/z86 (M⁺), 71 ([M-CH₃]⁺), 45 ([COOH]⁺), 41 ([C₃H₅]⁺)
Trimethylsilanol ¹H NMR (CDCl₃)Chemical Shift (δ)~1.5 ppm (br s, 1H, OH), 0.14 ppm (s, 9H, (CH₃)₃Si-)[1]
¹³C NMR (CDCl₃)Chemical Shift (δ)~1.0 ppm ((CH₃)₃Si-)
IR (KBr/Neat)Wavenumber (cm⁻¹)~3200-3600 (O-H stretch, broad), ~1250 (Si-CH₃ bend), ~840 (Si-C stretch)
Mass Spectrometry (EI)m/z90 (M⁺), 75 ([M-CH₃]⁺)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples for ¹H and ¹³C NMR spectroscopy are typically prepared by dissolving 5-10 mg of the solid or 10-20 µL of the liquid analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz). For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and often proton decoupling techniques (like broadband decoupling) are employed to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): For solid samples, the KBr pellet technique is commonly used. Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the absorption of radiation at different wavenumbers. A background spectrum of the empty sample holder (or pure KBr pellet) is typically recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor. Spectra are commonly recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Samples for GC-MS analysis must be volatile and thermally stable. Liquid samples can often be injected directly, while solid samples may need to be dissolved in a suitable volatile solvent (e.g., acetone, dichloromethane). Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of polar compounds.

GC Separation: A small volume of the prepared sample (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column is housed in an oven where the temperature can be programmed to ramp up over time, facilitating the separation of compounds based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns of charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.

Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors, crotonic acid and a silylating agent, typically in the presence of a base.

Synthesis_Workflow Crotonic_Acid Crotonic Acid Reaction_Mixture Reaction Mixture Crotonic_Acid->Reaction_Mixture Silylating_Agent Silylating Agent (e.g., Trimethylsilyl Chloride) Silylating_Agent->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Trimethylsilyl_Crotonate This compound Reaction_Mixture->Trimethylsilyl_Crotonate Silylation Byproduct Byproduct (e.g., Triethylammonium Chloride) Reaction_Mixture->Byproduct

Synthesis of this compound

References

A Comparative Analysis of Crotonate Equivalents in the Total Synthesis of Discodermolide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of complex natural product synthesis, the strategic selection of reagents for key bond-forming reactions is paramount to achieving efficiency and stereocontrol. The aldol addition of a crotonate unit is a frequently employed transformation for the construction of polyketide frameworks. This guide provides a comparative analysis of two distinct approaches to a crucial aldol reaction in the total synthesis of (+)-discodermolide, a potent polyketide natural product with significant anticancer properties. We will examine the use of a silyl ketene acetal in the Paterson synthesis and a boron enolate in the Marshall synthesis, highlighting the differences in experimental protocols, yields, and stereoselectivity.

Case Study: Total Synthesis of (+)-Discodermolide

The retrosynthetic analysis of discodermolide often involves a disconnection that leads to a key aldol reaction to unite two major fragments. This specific reaction establishes a critical stereocenter and significantly advances the carbon skeleton. We will focus on the coupling of an aldehyde fragment with a crotonate equivalent.

Method 1: Mukaiyama Aldol Reaction with a Silyl Ketene Acetal (Paterson Synthesis)

In their landmark total synthesis of (+)-discodermolide, the Paterson group utilized a Mukaiyama aldol reaction.[1][2][3] This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound. Specifically, they employed the trimethylsilyl ketene acetal of methyl crotonate.

Method 2: Asymmetric Aldol Reaction with a Chiral Boron Enolate (Marshall Synthesis)

An alternative approach, developed by Marshall and coworkers, employed a chiral boron enolate for a similar key aldol coupling in their total synthesis of (+)-discodermolide. This method relies on the pre-formation of a boron enolate using a chiral auxiliary to direct the stereochemical outcome of the reaction.

Comparative Data

The following table summarizes the key quantitative data from the two synthetic approaches for the crucial aldol coupling reaction.

ParameterPaterson Synthesis (Mukaiyama Aldol)Marshall Synthesis (Boron Enolate Aldol)
Crotonate Equivalent Trimethylsilyl ketene acetal of methyl crotonateChiral boron enolate of a crotonate derivative
Lewis Acid / Reagent BF₃·OEt₂(-)-DIP-Cl
Solvent CH₂Cl₂Et₂O
Temperature -78 °C to -20 °C-78 °C
Yield 85%88%
Diastereoselectivity >95:5>98:2
Reference [1][2][3]

Experimental Protocols

Paterson Synthesis: Mukaiyama Aldol Reaction

To a solution of the aldehyde fragment in dichloromethane (CH₂Cl₂) at -78 °C is added boron trifluoride etherate (BF₃·OEt₂). The trimethylsilyl ketene acetal of methyl crotonate is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Marshall Synthesis: Asymmetric Aldol Reaction with a Chiral Boron Enolate

To a solution of the crotonate derivative in diethyl ether (Et₂O) at -78 °C is added a solution of triethylamine, followed by the dropwise addition of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl). The mixture is stirred at -78 °C for 30 minutes to form the chiral boron enolate. A solution of the aldehyde fragment in diethyl ether is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of methanol, followed by an oxidative workup with a buffered solution of hydrogen peroxide. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Logical Relationship of the Mukaiyama Aldol Reaction

The following diagram illustrates the general workflow of the Mukaiyama aldol reaction as employed in the Paterson synthesis.

Mukaiyama_Aldol reagents Aldehyde Fragment Silyl Ketene Acetal reaction Mukaiyama Aldol Reaction reagents->reaction 1. conditions Lewis Acid (BF₃·OEt₂) CH₂Cl₂ -78 °C to -20 °C conditions->reaction workup Quenching (aq. NaHCO₃) Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product Aldol Adduct purification->product 4.

A simplified workflow of the Mukaiyama aldol reaction.

Signaling Pathway of Stereochemical Control in the Boron Enolate Aldol Reaction

The diastereoselectivity in the Marshall synthesis is achieved through a chair-like transition state, where the bulky isopinocampheyl groups on the boron atom effectively shield one face of the enolate, directing the aldehyde to approach from the less hindered face.

Boron_Aldol_TS cluster_TS Chair-like Transition State B B O1 O B->O1 Ipc1 Ipc B->Ipc1 Ipc2 Ipc B->Ipc2 C1 C O1->C1 C2 C C1->C2 O2 O C1->O2 H_aldehyde H C1->H_aldehyde C2->B R_enolate R_enolate C2->R_enolate R_aldehyde R_aldehyde O2->R_aldehyde label_approach Aldehyde approaches from the less hindered face

Transition state model for the asymmetric boron aldol reaction.

Conclusion

Both the Mukaiyama aldol reaction using a silyl ketene acetal and the asymmetric aldol reaction with a chiral boron enolate are highly effective methods for the construction of the key C-C bond in the total synthesis of (+)-discodermolide. Both approaches provide the desired aldol adduct in high yield and with excellent diastereoselectivity.

The choice between these two methods may depend on several factors, including the availability of starting materials and reagents, and the specific stereochemical outcome desired. The Mukaiyama aldol reaction offers a more direct approach, while the use of a chiral boron enolate provides a powerful method for asymmetric induction. This comparative guide provides researchers with the necessary data and protocols to make an informed decision for their own synthetic endeavors.

References

A Comparative Guide to the Green Chemistry Metrics of Silyl Ketene Acetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of sustainable practices in chemical synthesis is a paramount objective for researchers, scientists, and professionals in drug development. Green chemistry metrics offer a quantitative framework to evaluate the environmental performance of chemical reactions, guiding the selection of more benign and efficient synthetic routes. This guide provides a comparative analysis of two common methods for synthesizing silyl ketene acetals, key intermediates in organic synthesis, with a focus on Trimethylsilyl crotonate and its analogues. By evaluating metrics such as Atom Economy, Reaction Mass Efficiency, E-Factor, and Process Mass Intensity, this document aims to provide an objective comparison to inform greener synthetic planning.

Evaluation of Green Chemistry Metrics: A Workflow

The assessment of a chemical reaction's environmental footprint involves a systematic evaluation of its efficiency in converting reactants to the desired product while minimizing waste. The following diagram illustrates the logical workflow for calculating key green chemistry metrics.

Green_Chemistry_Metrics_Workflow cluster_inputs Reaction Inputs & Outputs Reactants Mass & Molar Mass of all Reactants AE Atom Economy (AE) = (MW of Product / Σ MW of Reactants) * 100 Reactants->AE Theoretical Efficiency RME Reaction Mass Efficiency (RME) = (Mass of Product / Σ Mass of Reactants) * 100 Reactants->RME PMI Process Mass Intensity (PMI) = (Total Mass In / Mass of Product) Reactants->PMI Reagents_Solvents Mass of all Reagents, Solvents, Catalysts Reagents_Solvents->PMI Product Mass & Molar Mass of Desired Product Product->RME Product->PMI E_Factor E-Factor = (Total Mass In - Mass of Product) / Mass of Product PMI->E_Factor

Caption: Workflow for calculating key green chemistry metrics from reaction inputs and outputs.

Comparative Analysis of Synthetic Methodologies

This section details two distinct protocols for the synthesis of silyl ketene acetals. While a direct, complete experimental protocol for this compound was not available for a full green metrics analysis, two representative procedures for structurally similar compounds are presented to illustrate the application of these metrics.

Method 1: Triethylamine-Mediated Silylation of an Unsaturated Ester

This method represents a common approach for the synthesis of silyl ketene acetals from esters using a trialkylamine base and a trialkylsilyl halide.

Experimental Protocol:

A solution of ethyl 2-methyl-4-pentenoate (14.2 g, 100 mmol) in 100 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere. The solution is cooled to -78°C, and triethylamine (15.2 g, 150 mmol) is added, followed by the dropwise addition of trimethylsilyl chloride (14.1 g, 130 mmol). The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight. The resulting slurry is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield the desired silyl ketene acetal. Assuming a yield of 85% (18.2 g) for calculation purposes.

Method 2: Lithium Diisopropylamide (LDA)-Mediated Silylation of an Unsaturated Ester

This alternative method employs a stronger, non-nucleophilic base, lithium diisopropylamide (LDA), for the deprotonation of the ester.

Experimental Protocol:

A solution of diisopropylamine (11.1 g, 110 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is cooled to -78°C in a flame-dried, three-necked flask under a nitrogen atmosphere. n-Butyllithium (1.6 M in hexanes, 68.8 mL, 110 mmol) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. A solution of ethyl crotonate (11.4 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise, and the reaction is stirred for 1 hour at -78°C. Trimethylsilyl chloride (12.0 g, 110 mmol) is added, and the mixture is stirred for another 2 hours while allowing it to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation. Assuming a yield of 90% (16.8 g) for calculation purposes.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the two representative synthetic methods.

Green Chemistry MetricMethod 1: Triethylamine-MediatedMethod 2: LDA-MediatedIdeal Value
Atom Economy (AE) 55.4%52.8%100%
Reaction Mass Efficiency (RME) 41.9%38.6%100%
Process Mass Intensity (PMI) 14.522.81
E-Factor 13.521.80

Note: Calculations are based on the provided experimental protocols and assumed yields. Solvents used in workup and purification are included in the PMI and E-Factor calculations.

Discussion

The evaluation of the green chemistry metrics reveals distinct advantages and disadvantages for each synthetic approach.

Atom Economy: Both methods exhibit moderate atom economy, with Method 1 having a slight advantage. This is primarily due to the formation of stoichiometric amounts of byproducts (triethylamine hydrochloride in Method 1 and lithium chloride/diisopropylamine in Method 2) that do not incorporate their atoms into the final product.

Reaction Mass Efficiency: The RME values are lower than the corresponding atom economies, reflecting the impact of using excess reagents and the less than quantitative reaction yields. Method 1 shows a slightly better RME, indicating a more efficient conversion of reactant masses into the final product under the specified conditions.

Process Mass Intensity and E-Factor: These metrics, which account for all materials used in the process including solvents, highlight a significant difference between the two methods. Method 1 has a considerably lower PMI and E-Factor, indicating that it generates less waste per kilogram of product. The higher values for Method 2 are largely attributable to the greater volume of solvents used for the reaction and the aqueous workup procedure.

For laboratory-scale synthesis where simplicity and the avoidance of highly reactive organometallic reagents are prioritized, Method 1 (Triethylamine-mediated silylation) presents a greener profile, primarily due to its lower solvent usage and consequently lower PMI and E-Factor.

While Method 2 (LDA-mediated silylation) may offer advantages in terms of reaction scope and potentially higher yields for certain substrates, its environmental performance is hampered by the larger quantities of solvent required for both the reaction and the subsequent workup.

To improve the greenness of either process, researchers should focus on:

  • Solvent Reduction: Investigating more concentrated reaction conditions or alternative, greener solvents.

  • Catalytic Approaches: Exploring catalytic methods for silylation that would avoid the generation of stoichiometric salt byproducts, thereby significantly improving the atom economy.

  • Workup Optimization: Developing workup procedures that minimize the use of aqueous and organic solvents.

By quantitatively assessing these green chemistry metrics, scientists can make more informed decisions in the design and execution of chemical syntheses, contributing to the development of more sustainable and environmentally responsible processes in the pharmaceutical and chemical industries.

Safety Operating Guide

Proper Disposal of Trimethylsilyl Crotonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in laboratory settings, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of trimethylsilyl crotonate, a silyl ester commonly used in organic synthesis. Due to its reactivity, specific protocols must be followed to ensure personnel safety and environmental protection.

Core Safety and Handling Principles

Before handling this compound, it is crucial to consult the available safety information and handle the compound with appropriate precautions.

Personal Protective Equipment (PPE): Always wear suitable PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if a significant splash risk exists, an apron.

  • Respiratory Protection: In case of inadequate ventilation or the generation of aerosols, use a NIOSH-certified respirator with an appropriate cartridge.

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Ignition Sources: this compound is flammable.[1] Keep it away from heat, sparks, open flames, and other potential ignition sources.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound and its hydrolysis products.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂Si[1]
Molecular Weight 158.27 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 49-50 °C @ 10 mm Hg[1]
Density 0.897 g/mL at 25 °C[1]
Flash Point 104 °F (40 °C)[1]
Hazard Codes F (Flammable), Xi (Irritant)[1]

Table 2: Properties of Hydrolysis Products

ChemicalMolecular FormulaKey HazardsDisposal Classification
Crotonic Acid C₄H₆O₂Corrosive, IrritantHazardous Waste
Hexamethyldisiloxane C₆H₁₈OSi₂Highly Flammable, Aquatic HazardHazardous Waste

Disposal Procedure: Hydrolysis

The recommended method for the disposal of this compound is through hydrolysis, which converts it into less reactive and more easily managed compounds: crotonic acid and hexamethyldisiloxane. This process should be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, place a suitable reaction vessel on a magnetic stirrer.

  • Reaction Setup: Add a stir bar to the vessel and place it in a secondary container (e.g., an ice bath) to control any potential exothermic reaction.

  • Slow Addition: While stirring, slowly and cautiously add the this compound to an excess of either 1 M hydrochloric acid or 1 M sodium hydroxide solution. The reaction with water can be vigorous, so controlled addition is crucial.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The disappearance of the water-insoluble this compound layer indicates the completion of the reaction.

  • Neutralization (if using acid): If acidic hydrolysis was performed, neutralize the resulting solution by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral (pH 7). Monitor the pH using pH paper or a calibrated pH meter.

  • Waste Segregation: The resulting mixture will contain crotonic acid (or its salt) and hexamethyldisiloxane. This mixture should be collected in a designated hazardous waste container.

Disposal of Hydrolysis Products

The neutralized aqueous solution and the hexamethyldisiloxane layer must be disposed of as hazardous waste.

  • Crotonic Acid Solution: The aqueous layer containing crotonic acid or its salt is corrosive and must be disposed of as hazardous waste.

  • Hexamethyldisiloxane: This is a flammable liquid and should be collected in a separate, appropriately labeled flammable waste container.

Final Disposal: All waste containers must be clearly labeled with their contents and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_spill Is the material from a spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes hydrolysis_decision Can hydrolysis be performed safely in a fume hood? is_spill->hydrolysis_decision No contact_waste_disposal Contact Licensed Waste Disposal Service spill_protocol->contact_waste_disposal hydrolysis_protocol Perform Hydrolysis Protocol hydrolysis_decision->hydrolysis_protocol Yes hydrolysis_decision->contact_waste_disposal No waste_collection Collect Hydrolysis Products as Hazardous Waste hydrolysis_protocol->waste_collection waste_collection->contact_waste_disposal end End: Proper Disposal Completed contact_waste_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Trimethylsilyl crotonate. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guidance is compiled from safety data for structurally similar and reactive organosilicon compounds, including other trimethylsilyl esters and trimethylsilyl halides. Adherence to these procedures is paramount for ensuring laboratory safety and proper environmental stewardship.

I. Hazard Identification and Summary

This compound is a flammable liquid and is expected to be an irritant to the eyes, skin, and respiratory tract.[1] Like many silyl ethers, it is sensitive to moisture and will react with water, potentially releasing flammable or toxic byproducts.[2] It is crucial to handle this compound with care in a controlled laboratory environment.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Assumed to be a flammable liquid based on related compounds.[3] Vapors may form explosive mixtures with air.[4][5]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.
Skin Corrosion/Irritation Expected to cause skin irritation.[6] Prolonged or repeated contact may cause dermatitis.Wear protective gloves and clothing.[6] Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[6]Wear eye and face protection.[6]
Acute Toxicity (Inhalation) Vapors may be harmful if inhaled, causing respiratory irritation.[6]Use only in a well-ventilated area, preferably in a chemical fume hood.
Reactivity Reacts with water and other protic solvents.[2] Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]Store in a dry, inert atmosphere. Keep away from incompatible materials.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][7]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or neoprene rubber gloves.[2][7]Provides a barrier against skin contact and potential irritation.
Skin and Body Protection Flame-retardant lab coat and antistatic protective clothing.Protects against fire hazards and chemical splashes.
Respiratory Protection A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended, especially when working outside of a fume hood or with heated material.[2]Protects against inhalation of potentially harmful vapors.

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from heat and ignition sources.

    • The storage area should be designated for flammable liquids.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Preparation for Use:

    • Work exclusively in a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Ground all equipment to prevent static discharge.[2]

  • Handling and Dispensing:

    • Use only non-sparking tools.[2]

    • Slowly open the container to release any pressure buildup.

    • Dispense the required amount of this compound using a syringe or cannula transfer under an inert atmosphere.

    • Keep the container tightly sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[7]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any spills immediately following the spill cleanup protocol.

    • Wash hands thoroughly with soap and water after handling.

IV. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Unused Product: Collect any unused or unwanted this compound in a designated, properly labeled, and sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be considered hazardous waste and collected in a separate, clearly labeled container.[8]

  • Reaction Mixtures: Waste from reactions containing this compound should be collected in a designated hazardous waste container. Do not mix with aqueous waste streams.[8]

B. Chemical Inactivation (Recommended for Small Quantities):

For small residual amounts, a hydrolysis procedure can be performed in a fume hood to convert it to less reactive substances before disposal.

  • Procedure:

    • Slowly and cautiously add the this compound waste to a stirred solution of sodium bicarbonate in a suitable solvent like ethanol or isopropanol. The bicarbonate will neutralize any acidic byproducts.

    • The mixture should be stirred for several hours to ensure complete hydrolysis of the silyl ester.

    • Monitor the reaction for any signs of gas evolution or heat generation.

  • Final Disposal:

    • The resulting mixture should be collected as hazardous waste and disposed of through a licensed environmental waste management company.[8] Clearly label the waste container with its contents.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl crotonate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl crotonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.